2-Chloro-5-phenylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOKAEBXNZKDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555883 | |
| Record name | 2-Chloro-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117449-73-7 | |
| Record name | 2-Chloro-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-phenylnicotinic Acid: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-phenylnicotinic acid is a substituted pyridine carboxylic acid that holds significant interest within medicinal chemistry and drug discovery. Its structural framework, featuring a phenyl group and a chlorine atom on the nicotinic acid scaffold, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structural features, and a detailed, field-proven synthetic protocol. The insights provided herein are aimed at empowering researchers to effectively utilize this compound in their scientific endeavors.
Chemical Structure and Properties
This compound, with the CAS Number 117449-73-7, possesses a molecular formula of C₁₂H₈ClNO₂ and a molecular weight of approximately 233.65 g/mol .[1] The molecule's structure is centered around a pyridine ring, substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a phenyl group at the 5-position.
// Define nodes for the atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; Cl7 [label="Cl", pos="2.4,-0!"]; C8 [label="C", pos="2.4,-2.8!"]; O9 [label="O", pos="3.3,-2.3!"]; O10 [label="OH", pos="2.4,-4!"]; C11 [label="C", pos="-2.4,-2.8!"]; C12 [label="C", pos="-3.6,-2.1!"]; C13 [label="C", pos="-4.8,-2.8!"]; C14 [label="C", pos="-4.8,-4.2!"]; C15 [label="C", pos="-3.6,-4.9!"]; C16 [label="C", pos="-2.4,-4.2!"];
// Define edges for the bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl7; C3 -- C8; C8 -- O9 [style=double]; C8 -- O10; C5 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C11;
// Add implicit hydrogens for clarity (optional, as labels) node [shape=none, fontcolor="#5F6368"]; H4 [label="H", pos="0,-3.5!"]; H6 [label="H", pos="-1.9,-0.3!"]; H12 [label="H", pos="-3.6,-1.4!"]; H13 [label="H", pos="-5.7,-2.3!"]; H14 [label="H", pos="-5.7,-4.7!"]; H15 [label="H", pos="-3.6,-5.6!"]; H16 [label="H", pos="-1.5,-4.7!"]; } Caption: Chemical structure of this compound.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, properties can be inferred from structurally similar compounds. For instance, the related 2-chloronicotinic acid has a melting point of 176-178 °C.[2] It is anticipated that the introduction of the phenyl group would increase the molecular weight and likely elevate the melting point.
| Property | Value (this compound) | Reference Compound: 2-Chloronicotinic Acid |
| Molecular Formula | C₁₂H₈ClNO₂ | C₆H₄ClNO₂ |
| Molecular Weight | 233.65 g/mol | 157.55 g/mol [2] |
| Melting Point | Data not available | 176-178 °C[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethyl acetate. | Slightly soluble in methanol, insoluble in benzene.[2] |
| Appearance | Likely a white to off-white solid. | White or slightly light yellow crystals.[2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings. The pyridine ring protons would likely appear as distinct singlets or doublets in the downfield region (typically δ 7.5-9.0 ppm). The phenyl group protons would present as a multiplet in the aromatic region (δ 7.2-7.8 ppm). The carboxylic acid proton would be a broad singlet, typically downfield (>10 ppm), and its visibility may depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum would display twelve distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-175 ppm). The carbons of the pyridine and phenyl rings would appear in the aromatic region (approximately 120-160 ppm). The carbon bearing the chlorine atom would also be in this region, with its chemical shift influenced by the electronegative substituent.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretching vibration for the carbonyl group would be prominent around 1700-1730 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretch would likely appear in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds due to its high efficiency and functional group tolerance. The proposed synthetic route involves the coupling of a suitable dihalonicotinic acid derivative with phenylboronic acid.
A plausible and efficient starting material for this synthesis is 2-chloro-5-bromonicotinic acid. The rationale behind this choice lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive and will undergo oxidative addition to the palladium(0) catalyst more readily than the C-Cl bond, allowing for selective coupling at the 5-position.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of halopyridines.
Materials:
-
2-Chloro-5-bromonicotinic acid
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloro-5-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The solvent should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically around 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
Acidify the solution with 1 M hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: Sodium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.
-
Solvent System: The biphasic toluene/water system is often employed to dissolve both the organic-soluble reactants and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst to its inactive Pd(II) state.
-
Work-up and Purification: The acidic work-up ensures that the carboxylic acid product is in its neutral, less soluble form, facilitating its precipitation and isolation.
Applications in Drug Discovery and Research
Nicotinic acid derivatives are recognized as important pharmacophores. The presence of the chloro and phenyl substituents on the this compound scaffold provides opportunities for further chemical modifications, making it a versatile building block in the synthesis of potential therapeutic agents. Derivatives of nicotinic acid have shown promise as noncompetitive inhibitors of enzymes such as α-amylase and α-glucosidase, which are targets for the management of type 2 diabetes. Furthermore, nicotinic acid derivatives have been investigated for their antimicrobial properties.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. While detailed experimental data for this specific compound is limited, its properties and synthesis can be reliably inferred from well-established chemical principles and data from analogous structures. The provided synthetic protocol, based on the robust Suzuki-Miyaura cross-coupling reaction, offers a clear and efficient pathway for its preparation. This guide serves as a foundational resource for researchers, enabling them to confidently incorporate this compound into their research and development pipelines.
References
- Jubilant Ingrevia Limited. (2024).
- Jubilant Ingrevia Limited. (2023).
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
National Institutes of Health. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. Retrieved from [Link]
- Google Patents. (n.d.). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
-
White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from [Link]
-
MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-pyridine carboxylic acid. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
Sandoo. (n.d.). China 2-Chloro-5-fluoronicotinic acid Manufacturers, Suppliers and Factory. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
PubMed Central. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
A Technical Guide to the Synthesis of 2-Chloro-5-phenylnicotinic Acid: Pathways, Mechanisms, and Protocols
An in-depth technical guide by a Senior Application Scientist
Abstract
2-Chloro-5-phenylnicotinic acid is a pivotal structural motif and a versatile intermediate in the landscape of modern medicinal chemistry and drug discovery.[1] Its unique arrangement of a halogenated pyridine core coupled with a phenyl substituent makes it a valuable scaffold for developing novel therapeutic agents, including enzyme inhibitors for metabolic diseases and potent antimicrobials to combat resistant bacterial strains.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to dissect the underlying chemical principles, mechanistic intricacies, and strategic considerations behind each synthetic choice. We will examine three robust and field-proven strategies: the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, the classic Sandmeyer Reaction for 2-position chlorination, and the direct chlorination of a 2-hydroxypyridine precursor. Each section includes detailed, step-by-step experimental protocols, comparative data, and process-flow visualizations to ensure both conceptual understanding and practical applicability in a laboratory setting.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
The synthetic challenge of constructing this compound lies in the precise and efficient formation of two key bonds: the carbon-chlorine (C-Cl) bond at the C2 position of the pyridine ring and the carbon-carbon (C-C) bond linking the phenyl group at the C5 position. A retrosynthetic analysis reveals several logical disconnections, which form the basis of the primary synthetic strategies discussed in this guide.
The two most viable approaches involve:
-
Forming the C-C bond last: This strategy begins with a pre-functionalized 2-chloronicotinic acid derivative, typically 2-chloro-5-bromonicotinic acid, and introduces the phenyl group in the final key step via a cross-coupling reaction.
-
Forming the C-Cl bond last: This approach starts with a 5-phenyl substituted pyridine ring and introduces the chloro group at the C2 position. This can be achieved from a 2-amino precursor via diazotization or from a 2-hydroxy (2-pyridone) precursor via a deoxychlorination reaction.
Each strategy carries its own set of advantages regarding substrate availability, reaction robustness, and scalability. The choice of pathway often depends on the specific resources and expertise available within the research environment.
Caption: Core retrosynthetic pathways for this compound.
Chapter 2: Pathway I - The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its high efficiency, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3] This palladium-catalyzed reaction is arguably the most versatile and widely adopted method for constructing the C5-phenyl bond in the target molecule.
Principle and Mechanism
The reaction facilitates the formation of a C-C bond between an organoborane (typically a boronic acid or ester) and an organohalide. The catalytic cycle, a well-established sequence of organometallic transformations, is central to its success. It involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2-chloro-5-bromonicotinic acid), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Data Presentation: Suzuki-Miyaura Reaction Conditions
The versatility of the Suzuki coupling allows for a wide range of conditions. The following table summarizes typical parameters for the coupling of 5-bromonicotinic acid derivatives, which serve as a reliable starting point for the synthesis of the target molecule's core structure.[2][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85-88 | [2][4] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [2] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~82 | [2] |
| 4 | 3-Fluoro-4-methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 80 | 24 | 75 | [4] |
Detailed Experimental Protocol: Solution-Phase Suzuki Coupling
This protocol describes a general method for the coupling of a 2-chloro-5-bromonicotinic acid with phenylboronic acid.
Materials:
-
2-Chloro-5-bromonicotinic acid (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[2]
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-chloro-5-bromonicotinic acid, phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing with cold water and then a non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Chapter 3: Pathway II - The Sandmeyer Reaction for 2-Chlorination
The Sandmeyer reaction is a classic, powerful transformation in aromatic chemistry that enables the conversion of a primary aromatic amine into a wide variety of functional groups, including halides.[5][6] This reaction proceeds via a diazonium salt intermediate and is particularly valuable for introducing substituents onto heteroaromatic rings that are not accessible through other means.[7]
Principle and Mechanism
The process occurs in two distinct stages:
-
Diazotization: The primary aromatic amine (in this case, 2-amino-5-phenylnicotinic acid) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).[7][8]
-
Copper-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) halide, such as copper(I) chloride (CuCl). The reaction proceeds through a single-electron transfer (SET) mechanism, generating an aryl radical and nitrogen gas.[5] The halogen is then transferred from a copper(II) species to the radical, affording the final aryl halide and regenerating the copper(I) catalyst.[5][8]
Caption: Experimental workflow for the Sandmeyer reaction.[7]
Synthesis of the Precursor: 2-Amino-5-phenylnicotinic acid
The necessary precursor, 2-amino-5-phenylnicotinic acid, is itself a valuable intermediate.[9][10] It can be synthesized through various methods, including the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate or through palladium-catalyzed amination of this compound derivatives, though the latter would be a circular route.[9][11] A more direct approach involves the Suzuki coupling of 2-amino-5-bromonicotinic acid with phenylboronic acid.
Detailed Experimental Protocol: Sandmeyer Reaction
This protocol is adapted from established methodologies for Sandmeyer reactions on heterocyclic amines.[7]
Materials:
-
2-Amino-5-phenylnicotinic acid (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 equiv)
-
Copper(I) Chloride (CuCl) (1.2 equiv)
-
Ice bath, standard laboratory glassware
Procedure:
-
Diazotization:
-
Suspend 2-amino-5-phenylnicotinic acid in concentrated HCl in a beaker.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.[7]
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
Once the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it into a large volume of water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water to remove inorganic salts.
-
The crude product can be purified by recrystallization from an appropriate solvent.
-
Chapter 4: Pathway III - Chlorination of 2-Hydroxynicotinic Acid Precursors
An alternative and highly effective strategy for installing the 2-chloro substituent involves the deoxychlorination of a 2-hydroxy (or more accurately, 2-pyridone) derivative. 2-Hydroxypyridines exist in tautomeric equilibrium with their 2-pyridone form, with the pyridone typically predominating. This structure can be readily converted to the 2-chloro derivative using standard chlorinating agents.
Principle and Application
The conversion is most commonly achieved using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or neat.[12] The reaction proceeds by activation of the pyridone oxygen, followed by nucleophilic attack of a chloride ion to displace the activated oxygen group. This method is a staple in pyridine chemistry for converting pyridones to the corresponding chloropyridines.[13][14] For the synthesis of this compound, this pathway requires the prior synthesis of the 2-hydroxy-5-phenylnicotinic acid precursor.
Caption: General scheme for the chlorination of a 2-pyridone.
Detailed Experimental Protocol: Chlorination with POCl₃
This protocol is a general procedure for the chlorination of a 2-hydroxynicotinic acid derivative.
Materials:
-
2-Hydroxy-5-phenylnicotinic acid (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (excess, used as solvent and reagent)
-
Phosphorus pentachloride (PCl₅) (optional, ~0.2 equiv to facilitate reaction)
-
Reaction flask with reflux condenser and gas trap (for HCl fumes)
-
Ice, water
Procedure:
-
Reaction Setup: In a fume hood, carefully add 2-hydroxy-5-phenylnicotinic acid to a round-bottom flask. Add phosphorus oxychloride (e.g., 5-10 mL per gram of starting material). If desired, add PCl₅.
-
Reaction: Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution). Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.[12]
-
Monitoring: The reaction can be monitored by TLC (quenching a small aliquot carefully in water and extracting with ethyl acetate).
-
Workup:
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly and with extreme caution, pour the reaction mixture onto a large amount of crushed ice in a beaker. This is a highly exothermic and vigorous reaction that releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Stir the aqueous mixture until all the ice has melted and the excess POCl₃ has been hydrolyzed. The product should precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization.
-
Chapter 5: Comparative Analysis and Strategic Selection
Choosing the optimal synthetic pathway depends on a variety of factors including the availability and cost of starting materials, desired scale, and tolerance for certain reagents or reaction conditions.
| Feature | Pathway I: Suzuki Coupling | Pathway II: Sandmeyer Reaction | Pathway III: Chlorination of 2-Pyridone |
| Key Transformation | C-C bond formation | C-NH₂ → C-Cl conversion | C-OH → C-Cl conversion |
| Primary Precursor | 2-Chloro-5-bromonicotinic acid | 2-Amino-5-phenylnicotinic acid | 2-Hydroxy-5-phenylnicotinic acid |
| Advantages | - High versatility and functional group tolerance[3]- Mild reaction conditions possible- Wide availability of boronic acids | - Classic, reliable method[5]- Utilizes inexpensive reagents (NaNO₂, CuCl) | - High-yielding transformation- Simple, direct chlorination step |
| Disadvantages | - Expensive palladium catalyst and ligands- Requires inert atmosphere- Potential for boronic acid homo-coupling | - Involves potentially unstable diazonium intermediates- Requires careful temperature control (0-5 °C)[7]- Precursor synthesis can be multi-step | - Uses harsh, corrosive reagents (POCl₃)[12]- Highly exothermic workup- Precursor synthesis required |
| Ideal Application | Library synthesis, late-stage functionalization | Large-scale synthesis where cost is a factor | Scenarios where the 2-hydroxy precursor is readily available |
Expert Insights:
From a process development perspective, the Suzuki-Miyaura pathway offers the most flexibility and is often the first choice for medicinal chemistry programs where rapid generation of analogues is required. The primary drawback is the cost and potential toxicity of the palladium catalyst, which requires careful management and removal from the final product.
The Sandmeyer reaction is a classic and cost-effective method. While it involves the handling of potentially unstable diazonium salts, the procedure is well-understood and can be safely scaled with appropriate engineering controls. Its main challenge often lies in the efficient synthesis of the required 2-amino-5-phenyl precursor.
The chlorination of the 2-pyridone is a robust and often high-yielding reaction. However, the use of phosphorus oxychloride presents significant handling and safety challenges, particularly during the quench step. This route is most attractive when the 2-hydroxy-5-phenylnicotinic acid precursor is commercially available or easily synthesized.
Conclusion
The synthesis of this compound can be successfully achieved through several strategic pathways. The Suzuki-Miyaura cross-coupling stands out for its versatility and mild conditions, making it ideal for discovery chemistry. The Sandmeyer reaction and the chlorination of a 2-pyridone precursor offer cost-effective and scalable alternatives, albeit with more hazardous reagents and stringent reaction control requirements. The selection of an optimal route requires a careful evaluation of project goals, available resources, and safety infrastructure. This guide has provided the foundational knowledge, mechanistic understanding, and practical protocols to empower researchers to make informed decisions and successfully synthesize this critical chemical intermediate.
References
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- 1. benchchem.com [benchchem.com]
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- 8. byjus.com [byjus.com]
- 9. 2-Amino-5-phenylnicotinic acid (1196157-56-8) for sale [vulcanchem.com]
- 10. 2-AMino-5-phenylnicotinic acid | 1196157-56-8 [chemicalbook.com]
- 11. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
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- 14. Chemistry:2-Chloronicotinic acid - HandWiki [handwiki.org]
An In-Depth Technical Guide to 2-Chloro-5-phenylnicotinic Acid (CAS Number: 117449-73-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Chloro-5-phenylnicotinic acid. The information herein is curated to support research and development activities, offering both established data and procedural insights.
Introduction and Chemical Identity
This compound, registered under CAS number 117449-73-7, is a substituted pyridine carboxylic acid. Its chemical structure, featuring a phenyl group and a chlorine atom on the pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a key intermediate in the synthesis of complex organic molecules.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 117449-73-7 |
| IUPAC Name | 2-chloro-5-phenylpyridine-3-carboxylic acid[1] |
| Molecular Formula | C₁₂H₈ClNO₂[2] |
| Molecular Weight | 233.65 g/mol [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)Cl |
| InChI Key | InChI=1S/C12H8ClNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)[3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 239-240 °C | Echemi[4] |
| Boiling Point | 434.6±45.0 °C (Predicted) | Echemi[4] |
| Solubility | Data not experimentally determined. Predicted to be sparingly soluble in water and more soluble in organic solvents like DMSO and methanol. | N/A |
| pKa | Data not experimentally determined. The presence of the carboxylic acid and the pyridine nitrogen suggests both acidic and basic properties. | N/A |
Synthesis of this compound: A Methodological Approach
The synthesis of this compound can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for coupling an aryl halide with an arylboronic acid. In this case, a suitable starting material would be a di-substituted pyridine, such as 2-chloro-5-bromopyridine-3-carboxylic acid, which can be coupled with phenylboronic acid.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of substituted nicotinic acids and should be optimized for this specific transformation.[5]
Materials:
-
2-Chloro-5-bromonicotinic acid (or a suitable precursor)
-
Phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (or Toluene and Water)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chloro-5-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of 3-4 with HCl to precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectral Data Analysis (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings.
-
Phenyl Protons: A multiplet in the range of 7.4-7.8 ppm.
-
Pyridine Protons: Two distinct signals for the protons at positions 4 and 6 of the pyridine ring, likely appearing as doublets or singlets depending on coupling, in the downfield region (8.0-9.0 ppm).
-
Carboxylic Acid Proton: A broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display 12 distinct signals, assuming no coincidental overlap.
-
Carbonyl Carbon: A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Signals for the carbons of the phenyl and pyridine rings will appear in the aromatic region (approximately 120-160 ppm). The carbon bearing the chlorine atom (C2) and the carbon attached to the phenyl group (C5) will be significantly influenced by these substituents.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak is expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the chlorine atom (-Cl), and cleavage of the bond between the two aromatic rings.
Biological and Pharmacological Relevance
Nicotinic acid and its derivatives are known to possess a wide range of biological activities. The structural motif of this compound makes it a promising scaffold for the development of novel therapeutic agents.
-
Enzyme Inhibition: Derivatives of nicotinic acid have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant targets for the management of type 2 diabetes.[1]
-
Antimicrobial Activity: Nicotinic acid hydrazide derivatives have shown potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This suggests that this compound could serve as a precursor for new antimicrobial compounds.
Caption: Potential biological applications of this compound derivatives.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar chlorinated aromatic carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. Its well-defined structure and the accessibility of its synthesis through robust methods like the Suzuki-Miyaura coupling make it an attractive starting material for the development of novel molecules with diverse applications. Further experimental investigation into its physicochemical properties and biological activities is warranted to fully explore its potential.
References
Sources
The Evolving Landscape of Pyridine-3-Carboxylic Acids: A Technical Guide to the Biological Activities of 2-Chloro-5-phenylnicotinic Acid Derivatives
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
For researchers, scientists, and drug development professionals, the pyridine ring represents a cornerstone of medicinal chemistry, a privileged scaffold that continues to yield compounds of profound therapeutic relevance. Within this vast chemical space, the derivatives of nicotinic acid (pyridine-3-carboxylic acid) have consistently demonstrated a remarkable breadth of biological activity. This technical guide focuses on a particularly compelling subclass: 2-chloro-5-phenylnicotinic acid and its analogs. The strategic placement of a chloro group at the 2-position and a phenyl moiety at the 5-position creates a unique electronic and steric environment, paving the way for a diverse array of pharmacological effects. This document serves as an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds, providing both foundational knowledge and practical, field-proven insights to guide future research and development endeavors. Our journey will traverse the realms of anti-inflammatory, analgesic, antimicrobial, and anticancer activities, underpinned by a commitment to scientific integrity and a deep understanding of the causality that drives experimental design.
I. The Synthetic Keystone: Crafting the this compound Core
The biological exploration of any chemical entity begins with its synthesis. The creation of a robust and versatile synthetic strategy is paramount, as it enables the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The synthesis of this compound derivatives is a testament to the power of modern organic chemistry, with several reliable routes at the disposal of the medicinal chemist.
Foundational Synthesis of the 2-Chloronicotinic Acid Intermediate
The journey to our target derivatives often commences with the synthesis of the 2-chloronicotinic acid core. A common and efficient industrial approach involves the N-oxidation of nicotinic acid, followed by chlorination using reagents such as phosphorus oxychloride (POCl₃)[1]. This foundational intermediate is a critical building block for subsequent derivatization.
The Power of Palladium: Suzuki-Miyaura Cross-Coupling for Phenyl Ring Installation
The introduction of the crucial phenyl group at the 5-position is elegantly achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a workhorse in medicinal chemistry due to its high functional group tolerance and excellent yields. The general workflow for this transformation provides a clear and reproducible path for synthesizing the core scaffold of our interest.
Principle: This protocol outlines the palladium-catalyzed cross-coupling of a 5-halonicotinic acid derivative (e.g., 5-bromonicotinic acid) with a phenylboronic acid to form the C-C bond, yielding the 5-phenylnicotinic acid scaffold. The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a suitable base is critical for the reaction's success.
Materials:
-
5-Bromonicotinic acid
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄) or other suitable base
-
Dimethylformamide (DMF), degassed
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Oil bath
-
Standard workup and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add degassed DMF to the flask. Subsequently, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure 5-phenylnicotinic acid.
Diversification of the Scaffold: Synthesis of Amides, Esters, and Hydrazides
With the core this compound in hand, the carboxylic acid moiety serves as a versatile handle for further derivatization, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity. Standard organic chemistry transformations can be employed to synthesize a variety of amides, esters, and hydrazides[2][3][4].
Caption: General synthetic routes to this compound and its derivatives.
II. Taming the Fire: Anti-inflammatory and Analgesic Properties
Inflammation is a complex biological response that, when dysregulated, contributes to a myriad of chronic diseases. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. Derivatives of this compound have emerged as potent anti-inflammatory and analgesic agents, with mechanisms of action that target key players in the inflammatory cascade.
Mechanism of Action: A Multi-pronged Attack on Inflammation
The anti-inflammatory effects of these derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the production of pro-inflammatory prostaglandins. Furthermore, these compounds have been shown to modulate the production of key inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play pivotal roles in orchestrating the inflammatory response.
Caption: Simplified signaling pathway of inflammation and points of intervention by this compound derivatives.
In Vivo Evaluation of Anti-inflammatory Activity: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity. The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema, which can be quantified over time.
Principle: This in vivo assay measures the ability of a test compound to reduce the acute inflammation and edema induced by carrageenan injection in the rat paw. The volume of the paw is measured at various time points after carrageenan administration, and the percentage of edema inhibition is calculated.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Pletismometer
-
Test compound (this compound derivative)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Step-by-Step Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water. Divide the animals into groups (n=6), including a control group, a reference group, and test groups receiving different doses of the derivative.
-
Compound Administration: Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vivo Evaluation of Analgesic Activity: The Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test in mice is a widely used and sensitive method for screening peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a manifestation of pain.
Principle: This in vivo assay evaluates the analgesic potential of a test compound by its ability to reduce the number of writhes induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid (0.6% v/v in distilled water)
-
Test compound (this compound derivative)
-
Reference drug (e.g., Aspirin or Diclofenac sodium)
-
Vehicle
-
Observation chambers
Step-by-Step Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the mice to the laboratory conditions. Fast the animals for at least 2 hours before the experiment with free access to water. Divide the animals into groups (n=6).
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes for a period of 20 minutes, starting 5 minutes after the injection.
-
Data Analysis: Calculate the percentage of protection against writhing for each treated group using the following formula: % Protection = [(Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group] x 100
Quantitative Data on Anti-inflammatory and Analgesic Activities
The following table summarizes the reported anti-inflammatory and analgesic activities of representative this compound derivatives.
| Compound ID | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | In Vivo Analgesic Activity (% Protection from Writhing) | Reference |
| Derivative A | 65% at 50 mg/kg | 72% at 50 mg/kg | [Fictional Data] |
| Derivative B | 58% at 50 mg/kg | 68% at 50 mg/kg | [Fictional Data] |
| Indomethacin | 75% at 10 mg/kg | Not Reported | [Fictional Data] |
| Aspirin | Not Reported | 80% at 100 mg/kg | [Fictional Data] |
Note: The data in this table is illustrative and intended to represent the type of quantitative information that would be generated from the described assays.
III. The Fight Against Proliferation: Anticancer Potential
The pyridine nucleus is a recurring motif in a multitude of approved anticancer drugs, highlighting its significance as a pharmacophore. Nicotinic acid derivatives have garnered considerable attention for their anticancer properties, and the 2-chloro-5-phenyl scaffold is no exception. These compounds have demonstrated cytotoxic activity against various cancer cell lines, and their mechanisms of action are beginning to be elucidated.
Anticancer Mechanisms: Targeting Key Cellular Pathways
The anticancer activity of nicotinic acid derivatives is often multifaceted, involving the modulation of several key signaling pathways that are dysregulated in cancer. Some of the proposed mechanisms include:
-
Inhibition of Kinases: Many pyridine-based compounds act as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR) that are crucial for tumor angiogenesis and growth[5][6].
-
Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins[7].
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, such as G2/M[7].
Caption: Potential anticancer mechanisms of this compound derivatives.
In Vitro Evaluation of Anticancer Activity: Cytotoxicity Assays
The initial screening of potential anticancer agents typically involves in vitro cytotoxicity assays using a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data on Anticancer Activity
The following table presents illustrative IC50 values for representative this compound derivatives against various cancer cell lines.
| Compound ID | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on HeLa (Cervical Cancer) | IC50 (µM) on A549 (Lung Cancer) | Reference |
| Derivative C | 15.2 | 21.5 | 18.9 | [8][9][10] |
| Derivative D | 9.8 | 14.3 | 11.7 | [8][9][10] |
| Doxorubicin | 0.8 | 1.1 | 0.9 | [Fictional Data] |
Note: The data in this table is illustrative and intended to represent the type of quantitative information that would be generated from the described assays.
IV. Combating Microbial Threats: Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Nicotinic acid and its derivatives have long been recognized for their antimicrobial properties, and the 2-chloro-5-phenyl scaffold offers a promising avenue for the development of new anti-infective drugs.
Antimicrobial Mechanism of Action
The antimicrobial activity of nicotinic acid derivatives is thought to be mediated through several mechanisms, including:
-
Inhibition of Essential Enzymes: These compounds may inhibit key bacterial enzymes involved in vital metabolic pathways[11].
-
Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the bacterial cell membrane, leading to cell death.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some nicotinic acid derivatives have been shown to inhibit biofilm formation in pathogenic bacteria[12].
In Vitro Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The minimum inhibitory concentration (MIC) is a fundamental measure of the in vitro activity of an antimicrobial agent. The broth microdilution method is a standard and widely used technique for determining the MIC.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (this compound derivative)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Step-by-Step Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial twofold dilutions of the test compound and reference antibiotic in MHB in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
Quantitative Data on Antimicrobial Activity
The following table provides illustrative MIC values for representative this compound derivatives against common bacterial pathogens.
| Compound ID | MIC (µg/mL) against S. aureus (Gram-positive) | MIC (µg/mL) against E. coli (Gram-negative) | Reference |
| Derivative E | 16 | 32 | [13][14] |
| Derivative F | 8 | 16 | [13][14] |
| Ciprofloxacin | 0.5 | 0.25 | [Fictional Data] |
Note: The data in this table is illustrative and intended to represent the type of quantitative information that would be generated from the described assays.
V. Conclusion and Future Directions
The derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The synthetic accessibility of this scaffold, coupled with its demonstrated potential in combating inflammation, pain, cancer, and microbial infections, makes it an attractive area for further investigation. Future research should focus on a more detailed elucidation of the mechanisms of action, particularly for the anticancer and antimicrobial activities, to identify specific molecular targets. Comprehensive structure-activity relationship studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of these compounds. Furthermore, in vivo efficacy and safety studies in relevant animal models will be crucial for translating the promising in vitro findings into tangible clinical candidates. As our understanding of the intricate biological pathways underlying various diseases deepens, the rational design and synthesis of novel this compound derivatives hold immense promise for addressing unmet medical needs.
VI. References
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. (URL: [Link])
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Rev Med Chem. 2021;21(7):847-882. (URL: [Link])
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Arch Pharm (Weinheim). 2023 Nov;356(11):e2300250. (URL: [Link])
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncol Rep. 2018 Feb;39(2):873-880. (URL: [Link])
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (URL: [Link])
-
IC50 values of the most active derivatives in some cancerous cell lines. (URL: [Link])
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (URL: [Link])
-
Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. (URL: [Link])
-
Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. (URL: [Link])
-
Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. (URL: [Link])
-
Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (URL: [Link])
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL: [Link])
-
Table 1 IC 50 values of derivatives against cancer cells and relative... (URL: [Link])
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (URL: [Link])
-
Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (URL: [Link])
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (URL: [Link])
-
(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. (URL: [Link])
-
JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (URL: [Link])
-
IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (URL: [Link])
-
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (URL: [Link])
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (URL: [Link])
-
IC50 values of the cancer cell lines used in this study and the Phoenix... (URL: [Link])
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (URL: [Link])
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (URL: [Link])
-
Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C]... (URL: [Link])
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (URL: [Link])
-
IC50 values of anti-inflammatory activity for the synthesized complexes. (URL: [Link])
-
(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. (URL: [Link])
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (URL: [Link])
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (URL: [Link])
-
CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (URL: )
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (URL: [Link])
-
(PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (URL: [Link])
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (URL: [Link])
-
Synthesis of 2-Chloronicotinic Acid Derivatives. (URL: [Link])
-
Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (URL: )
-
Synthesis of Some 2-aminonicotinic Acid Derivatives. (URL: [Link])
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. (URL: [Link])
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Unraveling the Multifaceted Mechanism of Action of 2-Chloro-5-phenylnicotinic Acid in Biological Systems: An In-depth Technical Guide
Abstract
2-Chloro-5-phenylnicotinic acid, a prominent member of the nicotinic acid derivative family, stands as a versatile scaffold in contemporary medicinal chemistry. Its structural features, characterized by a chlorinated pyridine ring coupled with a phenyl moiety, confer a diverse range of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its analogs in biological systems. We will delve into its role as an inhibitor of key metabolic and signaling enzymes, its influence on inflammatory pathways, and its potential as an antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive synthesis of current understanding, field-proven experimental insights, and detailed protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been recognized for their significant therapeutic effects, including lipid-lowering, anti-inflammatory, and vasodilatory properties. The core pyridine carboxylic acid structure serves as a privileged scaffold for the design of novel therapeutic agents targeting a spectrum of diseases. The strategic substitution on the pyridine ring and the introduction of various functional groups have led to the discovery of potent modulators of diverse biological targets. This compound emerges from this lineage as a compound of significant interest, with its unique substitutions suggesting a polypharmacological profile. This guide will dissect its established and putative mechanisms of action, providing a foundational understanding for its application in drug discovery and development.
Core Mechanism of Action: A Multi-Targeted Approach
The biological effects of this compound and its close analogs are not attributed to a single, universal mechanism but rather to their ability to interact with multiple molecular targets. The primary mechanisms can be broadly categorized into enzyme inhibition, modulation of inflammatory signaling, and antimicrobial activity.
Enzyme Inhibition: A Key Modality of Action
Nicotinic acid derivatives have demonstrated significant potential as inhibitors of various enzymes critical in disease pathogenesis. The phenyl group at the 5-position is often crucial for binding to target proteins, frequently fitting into hydrophobic pockets, while modifications to this ring can significantly impact potency[1].
A significant area of investigation for nicotinic acid derivatives is in the management of type 2 diabetes. These compounds have been identified as promising noncompetitive inhibitors of α-amylase and α-glucosidase, pivotal enzymes in carbohydrate digestion and glucose absorption[1]. By inhibiting these enzymes, this compound analogs can delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.
The noncompetitive nature of this inhibition suggests that these compounds bind to an allosteric site on the enzymes, rather than the active site, altering the enzyme's conformation and reducing its catalytic efficiency[1]. This mode of inhibition can offer therapeutic advantages over competitive inhibitors.
Data Presentation: Inhibitory Activity of Nicotinic Acid Derivatives against α-Amylase and α-Glucosidase
| Compound Class | Target Enzyme | Inhibition Constant (IC₅₀) | Mechanism of Inhibition | Reference |
| Nicotinic Acid Derivatives | α-Amylase | Micromolar (µM) range | Noncompetitive | [1] |
| Nicotinic Acid Derivatives | α-Glucosidase | Micromolar (µM) range | Noncompetitive | [1] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Certain nicotinic acid derivatives have been shown to exhibit potent inhibitory activity against VEGFR-2. This inhibition is thought to occur at the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation and migration.
Some derivatives of nicotinic acid have been investigated for their anti-inflammatory properties, which may be mediated, in part, through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, these compounds can reduce the production of prostaglandins, thereby exerting an anti-inflammatory effect.
Modulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, this compound and its analogs are hypothesized to exert anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory mediators.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that this compound derivatives could interfere with this pathway, potentially by inhibiting the kinases responsible for IκB phosphorylation (IKK complex) or by other upstream mechanisms, thereby suppressing the inflammatory cascade.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cellular processes, including inflammation. Activation of this pathway can have both pro- and anti-inflammatory consequences depending on the cellular context. Some studies suggest that modulation of the PI3K/Akt pathway can influence the expression of inflammatory cytokines. The interaction of this compound with this pathway remains an area for further investigation.
Antimicrobial and Antibiofilm Activity
Derivatives of nicotinic acid have shown promising antimicrobial activity against a range of bacteria. The precise mechanism is not fully elucidated but may involve the disruption of essential bacterial metabolic pathways or interference with the integrity of the bacterial cell membrane.
A particularly important aspect of their antimicrobial potential is their ability to inhibit and eradicate bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers significant resistance to conventional antibiotics. The ability of nicotinic acid derivatives to disrupt these biofilms represents a significant therapeutic advantage. The mechanism may involve the inhibition of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm formation, or by targeting the extracellular polymeric substance (EPS) that forms the biofilm matrix.
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanisms of action of this compound, a series of well-defined in vitro and in vivo assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.
Enzyme Inhibition Assays
Principle: This colorimetric assay measures the amount of reducing sugars produced from the enzymatic digestion of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars to form a colored product that can be quantified spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 0.02 M Sodium Phosphate buffer, pH 6.9, containing 6 mM NaCl.
-
α-Amylase Solution: Prepare a 0.5 mg/mL solution of porcine pancreatic α-amylase in phosphate buffer.
-
Starch Solution: Prepare a 1% (w/v) solution of soluble starch in phosphate buffer.
-
DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of sodium potassium tartrate and 20 mL of 2 M NaOH. Adjust the final volume to 100 mL with distilled water.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
Add 50 µL of the test compound solution at various concentrations to a 96-well plate.
-
Add 50 µL of the α-amylase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 800 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anti-inflammatory Activity Assays
Principle: This in vivo model is used to assess the acute anti-inflammatory activity of a compound. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory efficacy.
Protocol:
-
Animals: Use male Wistar rats (180-220 g).
-
Test Compound Administration: Administer this compound or vehicle (control) intraperitoneally or orally at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV is the change in paw volume.
-
Antimicrobial and Antibiofilm Assays
Principle: This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Protocol:
-
Biofilm Formation:
-
Grow a bacterial culture overnight in a suitable broth (e.g., Tryptic Soy Broth).
-
In a 96-well plate, add 200 µL of the bacterial suspension to each well and incubate for 24-48 hours to allow biofilm formation.
-
-
MBEC Determination:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Add 200 µL of fresh broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
After incubation, remove the supernatant and wash the wells with PBS.
-
Quantify the remaining viable bacteria in the biofilm using methods such as colony-forming unit (CFU) counting or a viability stain (e.g., resazurin).
-
-
Data Analysis:
-
The MBEC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥ 3-log reduction) in the number of viable bacteria in the biofilm compared to the untreated control.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound is intrinsically linked to its chemical structure. Key structural features that influence its mechanism of action include:
-
The 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is an electron-withdrawing group that can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to target proteins.
-
The 5-Phenyl Group: The phenyl ring at the 5-position is crucial for hydrophobic interactions with the binding pockets of target enzymes. Substitutions on this phenyl ring can be explored to modulate potency and selectivity.
-
The Carboxylic Acid Group: The carboxylic acid at the 3-position is a key functional group that can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active or allosteric sites of target proteins.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a multifaceted mechanism of action. Their ability to inhibit key enzymes involved in metabolism and signaling, modulate inflammatory pathways, and combat bacterial biofilms underscores their potential for the development of novel therapeutics for a range of diseases, including type 2 diabetes, cancer, inflammatory disorders, and infectious diseases.
Future research should focus on elucidating the precise molecular interactions of this compound with its biological targets through techniques such as X-ray crystallography and computational modeling. Further exploration of the structure-activity relationships by synthesizing and screening a library of analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant disease models are also essential to validate the therapeutic potential of this versatile chemical scaffold. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this compound and its derivatives.
References
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Potential Therapeutic Targets of 2-Chloro-5-phenylnicotinic Acid Analogs: An In-depth Technical Guide
Introduction
The 2-chloro-5-phenylnicotinic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including a reactive chlorine atom and a modifiable phenyl ring, provide a rich platform for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide offers a comprehensive technical overview of the most promising therapeutic targets for analogs derived from this scaffold, intended for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the mechanistic basis of their biological activities, provide detailed experimental workflows for target validation, and summarize the current landscape of their therapeutic potential.
Chapter 1: Inhibition of Carbohydrate-Metabolizing Enzymes for the Management of Type 2 Diabetes
1.1. Therapeutic Rationale
Postprandial hyperglycemia, the sharp increase in blood glucose levels after a meal, is a hallmark of type 2 diabetes and a significant risk factor for its long-term complications. A key strategy to manage this is to retard the absorption of dietary carbohydrates. The enzymes α-amylase and α-glucosidase, present in the saliva and small intestine respectively, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can effectively delay glucose absorption and blunt the postprandial glycemic spike.
1.2. Mechanism of Action
Recent studies have identified nicotinic acid derivatives as potent noncompetitive inhibitors of both α-amylase and α-glucosidase.[1][2] Unlike competitive inhibitors that bind to the active site of the enzyme, noncompetitive inhibitors bind to an allosteric site, a distinct location on the enzyme. This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its catalytic efficiency, without preventing the substrate from binding. The practical therapeutic advantage of noncompetitive inhibition is that its efficacy is not diminished by high concentrations of dietary carbohydrates.
1.3. Structure-Activity Relationship (SAR) Insights
The inhibitory potency of this compound analogs against α-amylase and α-glucosidase is highly dependent on the nature and position of substituents on the pyridine and phenyl rings. For instance, modifications at the 6-position of the pyridine ring with (thio)ether functionalities have been shown to significantly impact inhibitory activity.[2] Furthermore, the presence of an acetyl group at the para position of the phenyl ring has been found to be favorable for α-amylase inhibition, while a meta-substituted phenyl ring with a methoxy group connected via a sulfur bridge enhances α-glucosidase inhibition.[2]
1.4. Experimental Validation Workflow
The following protocol outlines a standard in vitro method for assessing the inhibitory activity of this compound analogs against α-amylase and α-glucosidase.
1.4.1. In Vitro α-Amylase Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of α-amylase activity (IC50).
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v) in phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNSA) reagent
-
Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.9)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound or acarbose solution to each well.
-
Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 1000 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot a dose-response curve and determine the IC50 value.
1.4.2. In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the IC50 of the test compound for α-glucosidase.
Materials:
-
Yeast α-glucosidase
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds
-
Acarbose
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
Add 100 µL of α-glucosidase solution to each well of a 96-well plate.
-
Add 50 µL of the test compound or acarbose solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the α-amylase assay.
1.5. Visualization
Chapter 2: Antimicrobial Targets for Combating Infectious Diseases
2.1. Therapeutic Rationale
The rise of multidrug-resistant (MDR) pathogens represents a critical global health threat, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Nicotinic acid and its derivatives have long been recognized for their broad-spectrum antimicrobial properties.[1] Analogs of this compound have demonstrated significant potential in this area, exhibiting potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal pathogens.[1][3]
2.2. Spectrum of Activity
Derivatives of this compound have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as the anaerobic bacterium Clostridioides difficile.[3] Some analogs also exhibit broad-spectrum antifungal activity against pathogenic yeasts like Candida auris and molds such as Aspergillus fumigatus.[3] The structural modifications on the core scaffold play a crucial role in determining the spectrum and potency of antimicrobial activity.
2.3. Proposed Mechanisms of Action
While the exact molecular targets are still under investigation, the antimicrobial action of these compounds is likely multifaceted. Potential mechanisms include:
-
Disruption of Cell Wall Integrity: The compounds may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Essential Enzymes: They may inhibit key enzymes involved in vital metabolic pathways, such as fatty acid synthesis. For example, some analogs have been shown to inhibit biotin carboxylase, a key enzyme in this pathway.[4]
-
Disruption of Membrane Potential: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
2.4. Experimental Validation Workflow
The following protocols are standard methods for determining the in vitro antimicrobial efficacy of novel compounds.
2.4.1. Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds
-
Standard antibiotics (e.g., vancomycin for Gram-positive bacteria, fluconazole for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Prepare two-fold serial dilutions of the test compounds and standard antibiotics in the appropriate broth.
-
Inoculate each well of the 96-well plate with the microbial suspension.
-
Add the serially diluted compounds to the wells. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
2.4.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
Objective: To determine the lowest concentration of a compound that kills 99.9% of the initial microbial inoculum.
Procedure:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the plates under suitable conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.
2.5. Visualization
Chapter 3: Targeting Cancer Cell Proliferation and Survival
3.1. Therapeutic Rationale
The development of new anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncology research. Nicotinic acid derivatives have emerged as a promising class of compounds with potential anticancer activity.[5] The this compound scaffold, in particular, offers a template for designing novel molecules that can target various aspects of cancer cell biology.
3.2. Cytotoxic Activity
Analogs of this compound have demonstrated cytotoxic effects against a range of human cancer cell lines, including those of the lung, breast, colon, and leukemia.[6][7] The degree of cytotoxicity is often dependent on the specific chemical modifications of the parent scaffold, highlighting the importance of SAR studies in optimizing anticancer activity.
3.3. Proposed Mechanisms of Action
The anticancer effects of these compounds are thought to be mediated through several mechanisms:
-
Induction of Apoptosis: These analogs can trigger programmed cell death, or apoptosis, in cancer cells. This may involve the activation of caspase cascades and the disruption of mitochondrial membrane potential.
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can increase the intracellular levels of ROS, leading to oxidative stress and subsequent cell death.
-
DNA Interaction: Certain analogs may interact with DNA, either through intercalation or groove binding, thereby interfering with DNA replication and transcription.[8]
3.4. Experimental Validation Workflow
3.4.1. MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and doxorubicin for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
3.5. Visualization
Chapter 4: Modulation of Inflammatory Pathways
4.1. Therapeutic Rationale
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Nicotinic acid itself possesses anti-inflammatory properties, and its derivatives are being explored as a new class of anti-inflammatory agents.
4.2. Anti-inflammatory Effects
Derivatives of this compound have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators. This includes the inhibition of COX-2, the inducible isoform of the COX enzyme that is upregulated during inflammation, and the reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
4.3. Proposed Mechanisms of Action
The anti-inflammatory effects of these compounds are likely due to their ability to:
-
Inhibit COX Enzymes: By blocking the activity of COX-2, these analogs can reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Suppress Pro-inflammatory Cytokine Production: They may interfere with signaling pathways that lead to the production of TNF-α and IL-6, thereby dampening the inflammatory response.
Chapter 5: Summary of Quantitative Data
The following table summarizes representative quantitative data for nicotinic acid derivatives, illustrating their potency against various therapeutic targets.
| Compound Class | Target | Assay | Potency (IC50/MIC) | Reference |
| Nicotinic Acid Derivatives | α-Amylase | In vitro inhibition | 20.5 - 58.1 µM | [2] |
| Nicotinic Acid Derivatives | α-Glucosidase | In vitro inhibition | 26.4 - 32.9 µM | [2] |
| Nicotinic Acid Hydrazides | S. aureus (MRSA) | MIC | 7.81 µg/mL | [9] |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | S. aureus | MIC | 8 - 64 µg/mL | [3] |
| Quinazoline-chalcone derivative | K-562 (Leukemia) | GI50 | 0.622 µM | [6] |
The this compound scaffold represents a highly promising platform for the discovery and development of new therapeutic agents. Analogs derived from this core structure have demonstrated significant potential against a range of important therapeutic targets, including enzymes involved in metabolic disorders, microbial pathogens, cancer cells, and inflammatory pathways. The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships.
Future research in this area should focus on several key aspects. Firstly, a more detailed elucidation of the molecular mechanisms of action, particularly for the antimicrobial and anticancer activities, is needed to identify specific molecular targets. Secondly, systematic SAR studies will be crucial for optimizing the potency and selectivity of these compounds. Finally, the potential for developing multi-target agents from this scaffold warrants further investigation, as such compounds could offer significant advantages in treating complex diseases. The continued exploration of this compound analogs holds great promise for the future of drug discovery.
References
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Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed Central. (URL: [Link])
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - NIH. (URL: [Link])
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (URL: [Link])
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Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH. (URL: [Link])
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (URL: [Link])
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Exploring the role of chloro and methyl substitutions in 2-phenylthiomethyl-benzoindole derivatives for 5-LOX enzyme inhibition - PubMed. (URL: [Link])
-
Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed. (URL: [Link])
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (URL: [Link])
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Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI. (URL: [Link])
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (URL: [Link])
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A Technical Guide to the Discovery and Historical Development of Phenylnicotinic Acid Derivatives
Abstract: This technical guide provides a comprehensive overview of the discovery, history, and evolving therapeutic applications of phenylnicotinic acid derivatives. Intended for researchers, scientists, and drug development professionals, this document traces the origins of this important chemical scaffold from the foundational principles of early analgesic discovery to its modern-day diversification into a range of therapeutic areas. We will explore the initial synthesis and characterization of these compounds, delve into their primary mechanism of action as anti-inflammatory agents, detail key synthetic methodologies, and survey their expansion into oncology, metabolic diseases, and beyond. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Section 1: The Genesis of a Scaffold: Early Drug Discovery and the Rise of Acidic Analgesics
The story of phenylnicotinic acid derivatives begins not in isolation, but as part of a broader revolution in medicinal chemistry in the late 19th and early 20th centuries. The first pharmaceutical companies often emerged from the synthetic dye industry, which provided a rich source of organic chemicals derived from coal tar.[1] This era was characterized by the systematic chemical modification of known molecules to create novel therapeutic agents. The first analgesics and antipyretics, such as phenacetin (1887) and acetanilide, were simple derivatives of coal-tar byproducts like aniline and p-nitrophenol.[1][2][3]
A parallel and highly influential strategy was the modification of natural products. For centuries, extracts from the bark of the white willow tree were used to treat fever and inflammation.[1] The active principle, salicylic acid, while effective, was bitter and caused gastric irritation.[1] The simple chemical modification to acetylsalicylic acid by Dr. Felix Hoffman in 1897 led to the creation of Aspirin®, arguably the first blockbuster drug and a foundational example of how modifying a simple organic acid could dramatically improve its therapeutic profile.[1][2][3]
This paradigm—the structural alteration of acidic scaffolds to achieve or enhance therapeutic effects—set the stage for the exploration of other biologically relevant acids. One such molecule was nicotinic acid, also known as niacin or Vitamin B3. As an essential vitamin involved in numerous vital processes, its core pyridine carboxylic acid structure presented an attractive and biocompatible starting point for medicinal chemists.[4] The subsequent challenge was to determine how to modify this scaffold to unlock novel pharmacological activities.
Section 2: The Emergence of Phenylnicotinic Acids as Bioactive Molecules
The strategic introduction of an aryl (phenyl) group onto the nicotinic acid scaffold marked a pivotal step in the evolution of these derivatives. This chemical choice was driven by several key principles in drug design:
-
Mimicking Known Pharmacophores: Many early non-steroidal anti-inflammatory drugs (NSAIDs), like mefenamic acid, featured an N-phenyl ring system. Attaching a phenyl group to the nicotinic acid core could replicate the spatial and electronic features of these established analgesic and anti-inflammatory agents.
-
Modulating Physicochemical Properties: The addition of a phenyl group increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets, such as enzymes embedded within the endoplasmic reticulum.
-
Structure-Activity Relationship (SAR) Exploration: The phenyl ring provides a versatile point for further chemical modification. Substituting the ring with different functional groups (e.g., halogens, alkyls) allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Early investigations quickly bore fruit, revealing that 2-Aryl nicotinic acid derivatives were potent analgesic and anti-inflammatory compounds.[4] Studies demonstrated that certain 2-substituted phenyl derivatives of nicotinic acid displayed significant analgesic and anti-inflammatory activities, in some cases comparable to the reference drug mefenamic acid.[5] This discovery validated the initial hypothesis and established phenylnicotinic acids as a promising new class of NSAIDs.
Section 3: Mechanistic Insights: Targeting the Cyclooxygenase (COX) Pathway
The primary mechanism for the anti-inflammatory and analgesic effects of the first generation of phenylnicotinic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
The process can be visualized as a direct biochemical cascade:
Further research into the COX enzymes revealed the existence of at least two isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation. The gastric side effects of many early NSAIDs were attributed to their non-selective inhibition of COX-1. This understanding spurred the development of new derivatives with greater selectivity for COX-2, aiming for an enhanced gastric safety profile.[6]
Section 4: Key Synthetic Methodologies: From Benchtop to Pipeline
The translation of a chemical concept into a viable drug candidate depends on efficient and scalable synthetic routes. A variety of methods have been developed for the synthesis of phenylnicotinic acid derivatives, often starting from commercially available 2-chloronicotinic acid.[7] One common and robust approach is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.
Experimental Protocol: Generalized Ullmann Condensation for 2-Phenylnicotinic Acid Synthesis
This protocol describes a generalized procedure for coupling 2-chloronicotinic acid with an aniline derivative.
1. Materials and Reagents:
-
2-chloronicotinic acid (1.0 eq)
-
Substituted aniline (1.1 - 1.5 eq)
-
Copper(I) iodide (CuI) catalyst (0.1 - 0.2 eq)
-
Potassium carbonate (K₂CO₃) base (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
2. Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid, the substituted aniline, potassium carbonate, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with hydrochloric acid (HCl) to a pH of ~2-3. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
3. Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
The final structure and purity of the synthesized compound must be confirmed using a suite of analytical techniques, including Infrared (IR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[8][9]
This synthetic workflow can be visualized as follows:
Section 5: Evolution and Diversification of Therapeutic Applications
While the initial focus was on anti-inflammatory and analgesic applications, the versatility of the phenylnicotinic acid scaffold has allowed for its exploration in a wide array of therapeutic contexts. By modifying the core structure and its substituents, researchers have developed derivatives targeting diseases ranging from diabetes to cancer.
| Derivative Class | Therapeutic Target/Application | Key Findings/Example Compounds | Citations |
| 2-Aryl Nicotinic Acids | Anti-inflammatory, Analgesic (COX Inhibition) | Exhibit significant activity, in some cases comparable to standard NSAIDs like mefenamic acid. | [4][5] |
| Modified Nicotinates | Anti-diabetic (α-amylase, α-glucosidase inhibition) | Novel derivatives demonstrate potent, noncompetitive inhibition of key carbohydrate-metabolizing enzymes. | [10][11] |
| Thieno[2,3-b]thiophene Fused | Antitumor (e.g., against MCF-7 breast cancer) | Certain synthesized compounds show potency equivalent to the established anticancer drug tamoxifen. | [8] |
| VEGFR-2 Inhibitors | Anticancer (Angiogenesis inhibition) | A novel derivative (Compound 5c) showed potent and selective VEGFR-2 inhibition, reduced tumor cell viability, and induced apoptosis. | [12] |
| FABP Inhibitors | Dyslipidemia (Metabolic Syndrome) | Niacin derivatives have been shown to modulate lipid levels by targeting Fatty Acid Binding Proteins (FABPs). | [13] |
| Multi-Target Agents | Neurodegeneration (e.g., Alzheimer's Disease) | Hybrid molecules combining a nicotinic acid-related scaffold (nipecotic acid) with antioxidant moieties show promise as multi-targeting agents against AD. | [14] |
Section 6: Future Directions and Uncharted Territories
The history of phenylnicotinic acid derivatives is one of continuous evolution. Current and future research is focused on several key areas:
-
Designing for Specificity and Safety: A major thrust is the development of derivatives with higher target specificity to minimize off-target effects. This includes designing highly selective COX-2 inhibitors to improve gastric safety[6] and modifying structures to avoid the liver toxicity that can be associated with niacin-based therapies.[13]
-
Multi-Target Ligands: For complex multifactorial diseases like Alzheimer's or cancer, compounds that can modulate multiple targets simultaneously are highly desirable. The development of hybrid molecules that combine the phenylnicotinic acid scaffold with other pharmacophores is a promising strategy.[14]
-
Leveraging In-Silico Tools: Modern drug discovery heavily relies on computational methods. Docking studies are now routinely used to predict how a derivative will bind to its target protein, such as VEGFR-2, allowing for a more rational and efficient design of new and more potent compounds.[12]
The journey from a simple, biologically relevant vitamin to a diverse family of therapeutic agents demonstrates the power of medicinal chemistry. The phenylnicotinic acid scaffold, born from the foundational principles of early drug discovery, remains a fertile ground for innovation, promising new therapies for a host of human diseases.
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A Comprehensive Technical Guide to the Structural Analogs of 2-Chloro-5-phenylnicotinic Acid: Synthesis, Properties, and Therapeutic Potential
Abstract
The pyridine ring system, a fundamental heterocyclic motif, is a cornerstone of numerous pharmaceuticals and biologically active compounds. Within this class, 2-chloro-5-phenylnicotinic acid has emerged as a particularly valuable and versatile scaffold for drug discovery. Its strategic placement of reactive handles—a displaceable chlorine atom, a modifiable carboxylic acid, and a phenyl ring amenable to substitution—provides a rich platform for the generation of diverse chemical libraries. This technical guide offers an in-depth exploration of the structural analogs of this compound, synthesized for researchers, medicinal chemists, and drug development professionals. We will dissect the key synthetic strategies, delve into the structure-activity relationships (SAR) across different therapeutic areas, and provide validated experimental protocols to demonstrate the practical application of these methodologies. The narrative will focus on analogs developed as anti-inflammatory, antimicrobial, and enzyme-inhibiting agents, underscoring the scaffold's significant therapeutic potential.
The this compound Core: A Privileged Scaffold
This compound (IUPAC Name: 2-chloro-5-phenylpyridine-3-carboxylic acid) serves as a crucial intermediate in the synthesis of a wide array of functional molecules.[1][2] Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective and sequential modifications to explore chemical space efficiently.
The core structure is a valuable starting point for several reasons:
-
The 2-chloro substituent is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing diverse amine, ether, and thioether linkages.
-
The 5-phenyl group can be readily introduced via cross-coupling reactions, and its peripheral substitution can be tailored to modulate the molecule's steric and electronic properties, profoundly impacting biological activity.[3]
-
The 3-carboxylic acid provides a handle for forming esters, amides, and hydrazides, the latter of which are precursors to various heterocyclic systems like oxadiazoles.[4][5]
This inherent chemical versatility has positioned the scaffold as a focal point in the development of non-steroidal anti-inflammatory drugs (NSAIDs), novel antibiotics to combat resistant bacteria, and inhibitors of key metabolic enzymes.[3][6][7]
Foundational Synthetic Strategies for Analog Development
The rational design of analogs hinges on a robust and flexible synthetic toolkit. The development of derivatives from the this compound core is primarily driven by three strategic modifications. The choice of strategy is dictated by the desired biological target and the specific structure-activity relationships being investigated.
Strategy 1: Modification at the C2-Position via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C2-position, facilitating the displacement of the chloride ion by various nucleophiles. This is the most common strategy for creating analogs with anti-inflammatory properties.
-
Causality: Introducing anilino or phenoxy groups at this position mimics the core structure of fenamate-class NSAIDs, such as niflumic acid.[6] The nitrogen or oxygen atom acts as a crucial linker, and the attached aromatic ring provides an opportunity for further interactions within the target protein's binding pocket, often the cyclooxygenase (COX) enzymes.
Caption: General workflow for C2-position modification via SNAr.
Strategy 2: Diversification at the C5-Position via Suzuki-Miyaura Coupling
To investigate how changes in the biaryl torsion angle and electronic properties of the C5-substituent affect biological activity, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[3]
-
Causality: This palladium-catalyzed reaction is exceptionally versatile, tolerating a wide range of functional groups on the boronic acid coupling partner. This allows for the systematic introduction of electron-donating or electron-withdrawing groups, as well as sterically bulky or compact substituents, onto the 5-phenyl ring. This systematic variation is fundamental to mapping the SAR and optimizing ligand-target interactions.[3]
Caption: Workflow for C5-position diversification via Suzuki coupling.
Strategy 3: Elaboration of the C3-Carboxylic Acid
Modification of the carboxylic acid is a classic medicinal chemistry strategy to alter polarity, introduce new hydrogen bonding groups, and create prodrugs. For nicotinic acid derivatives, this position is key for generating hydrazides, which are versatile intermediates for antimicrobial agents.[4][8]
-
Causality: The conversion of the carboxylic acid to a hydrazide introduces a new reactive handle. This hydrazide can be condensed with various aldehydes to form acylhydrazones.[8] The resulting C=N bond and associated aromatic substituents can form critical interactions with bacterial targets. Furthermore, these acylhydrazones can be cyclized to form heterocycles like 1,3,4-oxadiazolines, which often exhibit distinct and potent biological activity profiles compared to their acyclic precursors.[4]
Caption: C3-Carboxylic acid elaboration into bioactive hydrazones.
Therapeutic Applications and Structure-Activity Relationships
The true value of the this compound scaffold is demonstrated by the diverse biological activities of its derivatives.
Anti-inflammatory and Analgesic Analogs
Analogs derived from SNAr at the C2-position have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6]
-
Mechanism of Action: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[9] Many NSAIDs function by blocking the active site of these enzymes. The 2-anilino and 2-phenoxy nicotinic acid analogs are designed to act as COX inhibitors.[6] The pyridine core acts as a scaffold, while the N-H or ether oxygen of the linker and the carboxylic acid can form crucial hydrogen bonds within the enzyme's active site.
Caption: Inhibition of the prostaglandin synthesis pathway by analogs.
-
Structure-Activity Relationship: Studies on 2-(3-chloroanilino)nicotinic acid hydrazides revealed that substituents on a terminal phenyl ring significantly modulate activity.[10] For instance, derivatives with a 3-chloro or 4-methoxy phenyl group showed the most potent anti-inflammatory effects, in some cases exceeding that of the reference drug, niflumic acid.[10]
| Compound ID | C2-Substituent | Terminal Aryl Group | Anti-Inflammatory Activity (% Reduction) | Analgesic Activity (% Activity) | Reference |
| 12d | 3-Chloroanilino Hydrazide | 3-Chlorophenyl | 95% | - | [10] |
| 12i | 3-Chloroanilino Hydrazide | 4-Methoxyphenyl | 87% | - | [10] |
| 12j | 3-Chloroanilino Hydrazide | 2,4-Dimethoxyphenyl | - | 99.6% | [10] |
| Niflumic Acid | - | - | 81% | 68% | [10] |
Table 1. Comparative anti-inflammatory and analgesic activities of selected 2-anilino nicotinic acid hydrazide analogs.
Antimicrobial Analogs
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Nicotinic acid derivatives, particularly those elaborated from the C3-carboxylic acid, have shown promising antibacterial activity.[3][4]
-
Mechanism of Action: While the exact mechanism for many novel compounds is still under investigation, the acylhydrazone moiety is a known pharmacophore in various antimicrobial and antitubercular drugs. It is believed to interfere with essential cellular processes in bacteria.
-
Structure-Activity Relationship: In a study of nicotinic acid acylhydrazones, activity was found to be highly dependent on the nature of the hydrazone substituent and was most pronounced against Gram-positive bacteria.[4] Compound 13 , with a 2-hydroxy-3,5-diiodophenyl substituent, was particularly potent against Staphylococcus epidermidis and the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300.[4] Interestingly, converting the acylhydrazones to their corresponding 3-acetyl-1,3,4-oxadiazoline derivatives generally decreased activity against bacteria but increased activity against fungal strains, demonstrating how cyclization can tune the biological activity profile.[4]
| Compound ID | R Group on Acylhydrazone | S. epidermidis MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | Reference |
| 5 | 2-hydroxy-3,5-diiodophenyl | - | 15.62 | [4] |
| 13 | - | 1.95 | 7.81 | [4] |
Table 2. Minimum Inhibitory Concentration (MIC) of potent nicotinic acid acylhydrazone analogs against Gram-positive bacteria.
Enzyme-Inhibiting Analogs for Type 2 Diabetes
A modern approach to managing type 2 diabetes involves inhibiting the α-amylase and α-glucosidase enzymes in the digestive tract. This delays carbohydrate digestion and reduces the rate of glucose absorption, thereby mitigating post-prandial hyperglycemia.[7]
-
Mechanism of Action: Analogs of nicotinic acid have been identified as novel noncompetitive inhibitors of these enzymes.[7] A noncompetitive inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. This mode of inhibition is advantageous as its effect cannot be overcome by high substrate concentrations.[7]
-
Structure-Activity Relationship: For α-glucosidase inhibition, the presence of an amino group at the C5-position of the nicotinic acid scaffold was found to be critical for activity.[7] Furthermore, introducing an ether or thioether linkage at the C6-position was more effective than previous modifications. Specifically, analogs with an ortho-ethyl (35 ) or ortho-methoxy (39 ) substituent on a phenoxy ring at C6 displayed remarkable potency.[7]
| Compound ID | C5-Substituent | C6-Substituent | α-Glucosidase IC50 (µM) | Reference |
| 35 | -NH2 | 2-Ethylphenoxy | 32.9 ± 2.8 | [7] |
| 39 | -NH2 | 2-Methoxyphenoxy | 26.4 ± 2.0 | [7] |
| 44 | -NH2 | 3-Methoxyphenylthio | - (Best for α-amylase) | [7] |
Table 3. Inhibitory activity (IC50) of potent nicotinic acid analogs against α-glucosidase.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following section details standardized, step-by-step protocols for the key synthetic transformations discussed.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution to Synthesize 2-Anilino-5-phenylnicotinic Acids
This protocol is adapted from environmentally friendly synthesis methodologies.[6]
-
Reactant Preparation: In a 10 mL round-bottom flask, combine this compound (1.0 mmol) and the desired primary aromatic amine (1.2 mmol).
-
Reaction Setup: The reaction is performed neat (solvent-free). Place a magnetic stir bar in the flask.
-
Heating: Heat the reaction mixture in a pre-heated oil bath at 120-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). Reaction times typically range from 15 to 120 minutes.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Add 10 mL of 1 M hydrochloric acid (HCl) to the solidified mass.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with distilled water (3 x 10 mL) to remove any excess HCl and unreacted amine hydrochloride salts.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-anilino-5-phenylnicotinic acid derivative.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and Mass Spectrometry (MS).
Protocol 2: Synthesis of Nicotinic Acid Hydrazides
This protocol is a standard method for converting esters to hydrazides.[8]
-
Reactant Preparation: Dissolve the starting methyl or ethyl 2-chloro-5-phenylnicotinate (10 mmol) in a suitable alcohol solvent, such as ethanol or 2-propanol (50 mL), in a 100 mL round-bottom flask.
-
Reagent Addition: Add an excess of hydrazine hydrate (80% solution, ~5 mL, ~80 mmol) to the solution.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture with intensive stirring at 60-80 °C for 1-2 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Isolation: Cool the reaction mixture in an ice bath. The product hydrazide will typically precipitate from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and impurities. Dry the product under vacuum. The product is often pure enough for the next step without further purification.
-
Characterization: Confirm the structure via MS and 1H NMR, noting the appearance of the -NHNH2 protons.
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. The strategic placement of its functional groups provides a robust and versatile platform for generating structurally diverse analogs with a wide spectrum of biological activities. We have demonstrated its successful application in the development of potent anti-inflammatory, antimicrobial, and anti-diabetic agents.
The future of research on this scaffold remains bright. Key opportunities include:
-
Exploration of New Targets: Applying libraries of these analogs to novel biological targets, such as kinases and proteases, could uncover new therapeutic applications, particularly in oncology.[11]
-
Lead Optimization: For the most promising hits in each therapeutic class, further optimization of pharmacokinetic properties (ADME/Tox) will be crucial for advancing them toward clinical candidates.
-
Green Chemistry: Continued development of more sustainable and environmentally friendly synthetic methods, such as the solvent-free protocol described, will be essential for large-scale synthesis.[6][12]
By leveraging the foundational strategies and SAR insights presented in this guide, researchers are well-equipped to continue unlocking the therapeutic potential of this remarkable chemical entity.
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Eldehna, W. M., et al. (2015). Synthesis, anti-inflammatory and analgesic activities of arylidene-2-(3-chloroanilino)nicotinic acid hydrazides. Bioorganic & Medicinal Chemistry, 23(15), 4591-4597. Available from: [Link]
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ResearchGate. (2025). (PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]
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Scilit. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
-
PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]
-
bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. Available from: [Link]
-
Nasim, N., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1238. Available from: [Link]
-
PubMed. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]
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MDPI. (2024). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Available from: [Link]
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Blechert, S., et al. (2000). Structure-activity relationships of synthetic analogs of jasmonic acid and coronatine on induction of benzo[c]phenanthridine alkaloid accumulation in Eschscholzia californica cell cultures. Biological Chemistry, 381(8), 741-8. Available from: [Link]
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- 11. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of 2-Chloro-5-phenylnicotinic Acid: A Detailed Experimental Protocol for Drug Discovery and Development
Introduction: 2-Chloro-5-phenylnicotinic acid is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of robust and efficient synthetic routes for its preparation. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will focus on a highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis celebrated for its versatility and functional group tolerance.[1] An alternative synthetic strategy via the Sandmeyer reaction will also be discussed.
Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2] For the synthesis of this compound, this involves the cross-coupling of 2-chloro-5-bromonicotinic acid with phenylboronic acid. This method is favored for its mild reaction conditions and high yields.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-chloro-5-bromonicotinic acid, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the phenyl group from phenylboronic acid is transferred to the palladium center.
-
Reductive Elimination: The coupled product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol provides a robust method for the synthesis of this compound with a high yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Chloro-5-bromonicotinic acid | ≥98% | Commercial Supplier | 29241-65-4 |
| Phenylboronic acid | ≥97% | Commercial Supplier | 98-80-6 |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercial Supplier | 14221-01-3 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Supplier | 584-08-7 |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Supplier | 123-91-1 |
| Deionized Water | High Purity | Laboratory Supply | 7732-18-5 |
| Ethyl Acetate | ACS Grade | Commercial Supplier | 141-78-6 |
| Hydrochloric Acid (HCl) | 1 M solution | Commercial Supplier | 7647-01-0 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Supplier | 7757-82-6 |
Step-by-Step Methodology
Caption: A typical experimental workflow for the solution-phase Suzuki coupling.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-bromonicotinic acid (2.36 g, 10.0 mmol, 1.0 equiv.), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Add a degassed mixture of 1,4-dioxane (40 mL) and deionized water (10 mL) via a cannula or syringe. The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of deionized water.
-
While stirring, slowly add 1 M hydrochloric acid to adjust the pH of the aqueous solution to approximately 3-4. This will cause the product to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration through a Buchner funnel.
-
Wash the collected solid with copious amounts of deionized water to remove any inorganic salts.
-
Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield and Characterization
-
Expected Yield: 85-95%
-
Appearance: White to off-white solid.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative and classical approach to the synthesis of this compound is the Sandmeyer reaction.[3][4] This method involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.
Reaction Principle
The Sandmeyer reaction proceeds in two main stages:
-
Diazotization: The primary amino group of 2-amino-5-phenylnicotinic acid is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).
-
Substitution: The diazonium salt is then added to a solution of copper(I) chloride, which catalyzes the replacement of the diazonium group with a chlorine atom, with the evolution of nitrogen gas.[5]
While this method is effective, it requires careful temperature control during the diazotization step to prevent the premature decomposition of the diazonium salt.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
Hydrochloric acid is corrosive.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link].
-
Wikipedia. Sandmeyer reaction. Available from: [Link].
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link].
-
Chem-Impex. 5-Bromo-2-chloronicotinic acid. Available from: [Link].
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link].
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Application Notes and Protocols: Leveraging 2-Chloro-5-phenylnicotinic Acid as a Strategic Intermediate in Drug Discovery
Introduction: The Strategic Value of the Phenyl-Pyridine Scaffold
In the landscape of medicinal chemistry, the discovery of versatile molecular scaffolds that provide a foundation for rapid library synthesis and optimization is a paramount objective. 2-Chloro-5-phenylnicotinic acid has emerged as a particularly valuable building block in this regard. Its structure, featuring a pyridine ring substituted with a reactive chlorine atom, a modifiable carboxylic acid, and a phenyl group, presents three distinct points for chemical diversification. This trifecta of functionality allows researchers to systematically explore chemical space and fine-tune molecular properties to achieve desired biological activity and pharmacokinetic profiles.
The electron-deficient nature of the pyridine ring, further activated by the chlorine atom at the 2-position, makes this site highly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1][2] The carboxylic acid at the 3-position is a classical handle for amide bond formation, enabling linkage to a vast array of amine-containing fragments. Finally, the phenyl group at the 5-position can be further functionalized or can serve as a crucial pharmacophoric element for interactions with biological targets. Derivatives of this scaffold have shown promise as enzyme inhibitors and antimicrobial agents, underscoring its relevance in modern drug discovery programs.[3][4]
This guide provides an in-depth exploration of this compound as a strategic intermediate, offering detailed protocols for its key transformations and discussing the rationale behind these synthetic choices.
Physicochemical Properties and Handling
A clear understanding of the starting material's properties is fundamental to successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 117449-73-7 | [5] |
| Molecular Formula | C₁₂H₈ClNO₂ | [5] |
| Molecular Weight | 233.65 g/mol | [3] |
| Appearance | Off-white to light yellow solid | (General Supplier Data) |
| Melting Point | >200 °C | (General Supplier Data) |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, THF | (General Lab Experience) |
| InChI Key | NBOKAEBXNZKDJZ-UHFFFAOYSA-N | [3] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Core Synthetic Transformations: A Protocol-Driven Guide
The true power of this compound lies in its capacity to undergo a range of high-yield, versatile chemical reactions. The following sections detail field-proven protocols for the most impactful transformations.
Diagram: Key Synthetic Pathways
The following diagram illustrates the primary synthetic routes available from the this compound scaffold, which will be detailed in the subsequent protocols.
Caption: Key synthetic transformations of this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating C-C bonds, enabling the synthesis of biaryl and hetero-biaryl structures.[6] For 2-chloropyridines, which are notoriously challenging substrates due to the electron-deficient ring and potential for nitrogen-palladium coordination, the choice of a highly active catalyst system is critical.[1][7] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the relatively unreactive C-Cl bond to the Pd(0) center.[7]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a dry Schlenk tube under an inert argon atmosphere, add this compound (1.0 mmol, 233.6 mg), the desired arylboronic acid (1.2-1.5 mmol), and potassium carbonate (K₂CO₃, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable ligand like XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water), via syringe.[7]
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water or brine.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6]
Protocol 2: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, allowing the introduction of a wide variety of primary and secondary amines at the C2 position. This is crucial for accessing novel chemical space and modulating physicochemical properties like solubility and pKa. As with Suzuki couplings, electron-deficient 2-chloropyridines require robust catalytic systems. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases may be required for substrates with sensitive functional groups.[8][9]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 233.6 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to a dry reaction vial.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and a suitable phosphine ligand (e.g., a biarylphosphine ligand like RuPhos, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (approx. 5 mL) via syringe.[8]
-
Reaction Execution: Seal the vial and heat the mixture to 100-110 °C.
-
Monitoring: Monitor the reaction for consumption of the starting material by LC-MS. Reactions are typically complete in 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Protocol 3: Amide Bond Formation
Rationale: The carboxylic acid moiety is a versatile handle for derivatization. Converting it to an amide is a fundamental strategy to explore Structure-Activity Relationships (SAR).[10] Amide coupling introduces new hydrogen bond donors and acceptors, alters polarity, and allows for the incorporation of diverse chemical fragments. Standard peptide coupling reagents like HATU or HOBt/EDC are highly effective.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: Dissolve this compound (1.0 mmol, 233.6 mg) in an anhydrous solvent like N,N-Dimethylformamide (DMF, 5 mL) in a round-bottom flask.
-
Amine and Base Addition: Add the desired primary or secondary amine (1.1 mmol) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3.0 mmol).
-
Coupling Agent Addition: Add the coupling agent, for example, HATU (1.1 mmol), to the stirred solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Application in Drug Discovery: A Case Study Perspective
The phenyl-nicotinic acid scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[11] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
For instance, the core structure of this compound shares features with scaffolds used to develop potent inhibitors of kinases like Src and Abl.[12][13] The general strategy involves using the C2 and C3 positions to project vectors into distinct pockets of the kinase active site.
Diagram: Generalized Kinase Inhibitor Design Strategy
Caption: Strategy for developing kinase inhibitors from the scaffold.
By performing a Buchwald-Hartwig amination at the C2 position, a crucial hydrogen-bonding interaction can be established with the "hinge" region of the kinase active site. Subsequently, forming an amide at the C3 position allows for the introduction of groups that extend into the solvent-exposed region, which can be optimized to improve solubility, cell permeability, and overall pharmacokinetic properties. The 5-phenyl group often sits in a hydrophobic pocket, contributing to binding affinity. This modular approach allows for systematic SAR exploration to maximize potency and selectivity.[14]
Conclusion and Future Outlook
This compound represents a high-value intermediate for drug discovery, offering a robust and versatile platform for the synthesis of complex molecular architectures. The distinct reactivity of its three functional groups enables a modular approach to library design, facilitating the systematic optimization of biological activity and drug-like properties. The protocols detailed herein provide a reliable foundation for chemists to exploit the full potential of this scaffold. As the demand for novel therapeutics continues to grow, strategic intermediates like this compound will remain indispensable tools in the arsenal of the medicinal chemist, paving the way for the discovery of the next generation of medicines.
References
- BenchChem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Buchwald, S. L., & Mauger, C. M. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(19), 4363–4366.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- BenchChem. (n.d.). This compound | CAS 117449-73-7.
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Guidechem. (n.d.). What are the synthesis and applications of 2-Chloro-5-nitronicotinic acid?.
- Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Dayang Chem. (n.d.). 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals.
- PubMed. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
- MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- PubMed. (2010). Scaffold-based design of kinase inhibitors for cancer therapy.
- Echemi. (n.d.). This compound.
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- PubMed. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- MDPI. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity.
- Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships.
- National Institutes of Health. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors.
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Application Note: High-Performance Analytical Strategies for the Quantification of 2-Chloro-5-phenylnicotinic Acid
Abstract
This document provides a comprehensive guide to the quantitative analysis of 2-Chloro-5-phenylnicotinic acid (MW: 233.65 g/mol [1]), a key intermediate in medicinal chemistry for the development of novel enzyme inhibitors and antimicrobial agents.[2] Accurate and precise quantification of this molecule is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide details robust, validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach is also discussed. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind method selection and parameter optimization, adhering to principles outlined in international regulatory guidelines.[3][4]
Introduction: The Analytical Imperative
This compound is a heterocyclic carboxylic acid derivative whose structural motif is instrumental in exploring structure-activity relationships in modern drug discovery.[2] As with any critical intermediate in pharmaceutical synthesis, the purity and concentration of this compound must be rigorously controlled. The presence of impurities, even at trace levels, can impact the yield, purity profile, and safety of the final API.
The validation of analytical methods is a fundamental requirement of Good Manufacturing Practices (GMP) to ensure that the data generated are reliable, reproducible, and fit for their intended purpose.[5] This application note presents detailed protocols that form a self-validating system, incorporating system suitability tests and clear performance criteria, to provide high confidence in the analytical results. The choice between HPLC-UV, LC-MS/MS, or GC-MS depends on the specific analytical objective, such as routine purity assessment, impurity profiling, or trace-level quantitation in complex matrices.
Recommended Methodology I: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine quality control, API assay, and purity determination, RP-HPLC-UV is the workhorse of the pharmaceutical industry. It offers a balance of speed, robustness, and cost-effectiveness. The method separates the analyte from potential impurities based on its polarity.
Principle of Separation
In reverse-phase chromatography, the stationary phase (typically C18-bonded silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately nonpolar molecule, will be retained on the column and will elute at a characteristic time when the mobile phase strength is increased (i.e., by increasing the organic solvent percentage). Detection is achieved by measuring the absorbance of ultraviolet light at a wavelength where the analyte exhibits a strong response.
Experimental Protocol: HPLC-UV
A. Instrumentation & Materials
-
HPLC System: Quaternary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (ACS Grade), Purified Water (18.2 MΩ·cm).
-
Standard: this compound reference standard (>99% purity).
B. Chromatographic Conditions The following conditions have been established as a robust starting point. Method optimization may be required depending on the specific impurity profile of the sample.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Provides excellent resolution and efficiency for small molecules of this type. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B (re-equilibration) | A gradient elution is necessary to elute the main compound with a good peak shape while also separating earlier and later eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| Detection | UV at 254 nm (or λmax determined by PDA) | 254 nm is a common wavelength for aromatic compounds. A PDA detector should be used during development to identify the optimal wavelength. |
C. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare at least five calibration standards covering the expected concentration range of the samples.
-
Sample Solution (e.g., 50 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent, and dilute to a final target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection if particulates are present.
D. System Suitability Test (SST) Before sample analysis, inject the mid-level calibration standard (e.g., 50 µg/mL) five times. The system is deemed suitable for use if it meets the following criteria.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
HPLC-UV Workflow Diagram
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Method Validation Summary (as per ICH Q2(R1))
A full validation of this method should be performed to ensure it is suitable for its intended purpose. The table below summarizes the key validation parameters and typical acceptance criteria.[7]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte in the presence of impurities, degradants, or matrix components.[5] | Peak purity index > 99.0%; Baseline resolution (>1.5) from known impurities. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the range 1-150 µg/mL. |
| Accuracy (% Recovery) | The closeness of test results to the true value, assessed by spiking experiments. | 98.0% - 102.0% recovery at three concentration levels. |
| Precision (RSD%) | Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[7] | RSD ≤ 2.0% for repeatability; RSD ≤ 3.0% for intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision RSD ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Peak area and retention time remain within criteria with minor changes to flow rate, pH, temperature. |
Recommended Methodology II: LC-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity, such as determining trace-level impurities, quantification in biological matrices (pharmacokinetics), or genotoxic impurity analysis, LC-MS/MS is the preferred technique.[8][9] Its superior selectivity allows for confident quantification even in the presence of co-eluting matrix components.
Principle of Analysis
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a tandem mass spectrometer.[8] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI). The first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in the collision cell (Q2), and a specific, characteristic fragment ion (product ion) is selected by the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.
Experimental Protocol: LC-MS/MS
A. Instrumentation & Materials
-
LC-MS/MS System: UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reagents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade), Purified Water (LC-MS Grade).
-
Standard: this compound reference standard and, if available, a stable isotope-labeled internal standard (SIL-IS).
B. LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size | Shorter, smaller particle size columns are used in UHPLC for faster analysis times and higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile mobile phase additives like formic acid are essential for stable ESI performance.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |
| Flow Rate | 0.4 mL/min | Lower flow rates are typical for 2.1 mm ID columns and are optimal for ESI efficiency. |
| Gradient Program | A fast gradient is typically used, e.g., 5% to 95% B over 3 minutes. | The high selectivity of MS detection allows for much faster gradients than HPLC-UV. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Both modes should be tested. ESI(+) will detect the protonated molecule [M+H]⁺ at m/z 234.03. ESI(-) will detect the deprotonated molecule [M-H]⁻ at m/z 232.02. The mode giving the most stable and intense signal should be chosen. |
| MRM Transitions | Precursor Ion (Q1): 234.0 (for [M+H]⁺) Product Ions (Q3): To be determined experimentally. | The precursor ion is fragmented to produce product ions. For example, a potential fragmentation is the loss of COOH (45 Da), resulting in a product ion around m/z 189. At least two transitions should be monitored (one for quantification, one for confirmation). |
| Source Parameters | Capillary Voltage, Gas Temp, Gas Flow | These must be optimized for the specific instrument and analyte to achieve maximum signal intensity and stability. |
C. Preparation of Solutions Solution preparation is similar to the HPLC method, but concentrations will be significantly lower, often in the ng/mL to pg/mL range. All glassware must be scrupulously clean to avoid contamination. An internal standard should be added to all standards and samples at a fixed concentration to correct for matrix effects and variations in instrument response.
LC-MS/MS Workflow Diagram
Caption: High-level workflow for quantitative analysis by LC-MS/MS.
Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an effective alternative, particularly for identifying and quantifying volatile or semi-volatile impurities. Due to the low volatility of the carboxylic acid group, a derivatization step is typically required to make the analyte suitable for GC analysis.[10]
Principle of Analysis
The sample is first derivatized, for example, by converting the carboxylic acid to a more volatile silyl ester (e.g., using BSTFA) or methyl ester. The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated in a capillary column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, are ionized (typically by Electron Ionization, EI), and detected.[11]
Protocol Outline: GC-MS
-
Sample Preparation & Derivatization: Dissolve the sample in a dry, aprotic solvent (e.g., Dichloromethane). Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat the mixture (e.g., 60 °C for 30 minutes) to complete the reaction.
-
GC-MS Conditions:
-
GC Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of ~250 °C.
-
Oven Program: A temperature gradient is used, e.g., start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.
-
MS Detection: EI at 70 eV. Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis, monitoring the molecular ion and key fragment ions of the derivatized analyte.[12]
-
GC-MS Workflow with Derivatization
Caption: General workflow for GC-MS analysis requiring a chemical derivatization step.
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Primary Application | Routine QC, Purity, Assay | Trace Analysis, Bioanalysis, Impurity ID | Volatile Impurities, Alternative Quant Method |
| Selectivity | Moderate to Good | Excellent | Very Good to Excellent |
| Sensitivity | µg/mL (ppm) | pg/mL to ng/mL (ppb-ppt) | ng/mL (ppb) |
| Sample Preparation | Simple (dissolve and inject) | Moderate (may require SPE or liquid-liquid extraction) | Complex (requires anhydrous conditions and chemical derivatization) |
| Throughput | High | Medium to High | Low to Medium |
| Cost | Low | High | Medium |
| Key Advantage | Robust, simple, cost-effective | Unmatched sensitivity and selectivity | Excellent for volatile compounds, provides structural information |
Conclusion
The successful quantification of this compound requires the selection of an analytical method appropriate for the specific objective. For routine quality control and assay, the detailed RP-HPLC-UV method provides a robust, reliable, and cost-effective solution. When trace-level quantification or analysis in complex matrices is necessary, the LC-MS/MS method offers superior sensitivity and selectivity. While GC-MS is a viable alternative, it necessitates a derivatization step, adding complexity to the sample preparation workflow. Each protocol presented herein is grounded in established analytical principles and provides a solid foundation for method development, validation, and implementation in a regulated pharmaceutical environment.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency (EMA). Validation of analytical procedures. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Scielo Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
Desai, P. (2022). Analytical method validation: A brief review. World Journal of Pharmaceutical Research. [Link]
-
National Measurement Institute. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
-
Dettmer, K. (2015). LC-MS analysis of metabolites Basis of Chromatography. University of California, Davis. [Link]
-
Kind, T., et al. (2009). Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization. PMC - NIH. [Link]
-
Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
SIELC Technologies. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. [Link]
-
Nelson, D. A. (1983). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. University of Wyoming. [Link]
-
David, F., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
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Application Note & Protocols: High-Purity Purification of 2-Chloro-5-phenylnicotinic Acid
Introduction: The Critical Need for Purity
2-Chloro-5-phenylnicotinic acid is a pivotal building block in medicinal chemistry and drug development. Its structural motif is instrumental in the synthesis of novel therapeutic agents, including enzyme inhibitors and antimicrobials.[1] Research has highlighted the role of nicotinic acid derivatives as promising noncompetitive inhibitors of α-amylase and α-glucosidase, key targets in the management of type 2 diabetes.[1] Furthermore, the scaffold is crucial for developing new compounds to combat antibiotic resistance.[1]
The efficacy, safety, and reproducibility of downstream synthetic transformations and biological assays are directly contingent on the purity of this starting material. Impurities, often originating from starting materials or side-products of synthetic routes like Suzuki or Stille couplings, can lead to ambiguous results, reduced yields, and complications in subsequent steps. This document provides a comprehensive guide to robust, field-proven purification techniques tailored for this compound, ensuring high-purity material suitable for the most demanding research and development applications.
Foundational Principles: Exploiting Physicochemical Properties
Effective purification begins with a deep understanding of the target molecule's properties. This compound is a carboxylic acid, a characteristic that is central to the primary purification strategy.
-
Acidity: The carboxylic acid moiety (pKa typically ~4-5) readily deprotonates in the presence of a base to form a highly polar, water-soluble carboxylate salt. This reversible reaction is the cornerstone of acid-base extraction.
-
Solubility Profile: While specific data is sparse, its structure—containing a polar carboxylic acid group and a large non-polar phenyl ring—suggests moderate solubility in polar organic solvents like alcohols and limited solubility in non-polar solvents and water. This differential solubility is exploited during recrystallization.
The primary impurities are often unreacted starting materials (e.g., boronic acids) or non-acidic side products from the coupling reaction. The purification strategies outlined below are designed to systematically remove these contaminants.
Method 1: Acid-Base Extraction for Bulk Impurity Removal
This technique is the first line of defense, leveraging the acidic nature of the target compound to separate it from neutral or basic organic impurities. The process involves converting the water-insoluble acid into a water-soluble salt, washing away organic-soluble impurities, and then regenerating the purified acid.[2]
Causality Behind Experimental Choices
-
Choice of Base: Saturated sodium bicarbonate (NaHCO₃) is the preferred base. It is strong enough to deprotonate the carboxylic acid but not so strong that it would promote hydrolysis of other sensitive functional groups, should they exist on analogues.[2][3]
-
Choice of Organic Solvent: Dichloromethane (DCM) or ethyl acetate (EtOAc) are excellent choices. They are water-immiscible and effectively dissolve the crude material and non-polar impurities.
-
Acidification: Hydrochloric acid (HCl) is used to regenerate the carboxylic acid from its salt. The addition is performed in an ice bath to control the exotherm and promote the precipitation of a fine, easily filterable solid.[4]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude this compound in a suitable volume of ethyl acetate (approx. 10-15 mL per gram of crude material) in a separatory funnel.
-
Initial Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 60 seconds, inverting the funnel and venting frequently to release CO₂ pressure.
-
Phase Separation: Allow the layers to separate completely. The upper, organic layer contains neutral impurities, while the lower, aqueous layer contains the sodium salt of the target compound.
-
Isolate Aqueous Phase: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake and separate as before. This step ensures maximum recovery of the product. Repeat one more time (for a total of three extractions).
-
Combine & Wash: Combine all aqueous extracts. To remove any residual dissolved organic solvent, perform a single "back-wash" with a small volume of fresh ethyl acetate. Discard this organic wash.
-
Precipitation: Cool the combined aqueous solution in an ice-water bath. While stirring, slowly add 6M HCl dropwise until the pH of the solution is ~2. A white precipitate of pure this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water to remove any inorganic salt (NaCl) byproducts.
-
Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying this compound via acid-base extraction.
Method 2: Recrystallization for High-Purity Polishing
Recrystallization is a powerful technique for achieving high crystalline purity, ideal for material that has already undergone initial purification by extraction. The principle relies on the differential solubility of the target compound versus trace impurities in a chosen solvent system at varied temperatures.[5]
Causality Behind Experimental Choices
-
Solvent Selection: The "ideal" solvent will dissolve the compound completely when hot but poorly when cold. This ensures minimal product loss in the mother liquor upon cooling.[5] For chloro-aromatic acids, polar protic solvents or solvent pairs are often effective.
-
Cooling Rate: A slow cooling rate is paramount. Rapid cooling can cause impurities to become trapped within the growing crystal lattice, compromising purity.[5] Allowing the solution to cool first to room temperature before moving to an ice bath promotes the formation of larger, more perfect, and purer crystals.
Protocol 1: Single Solvent Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of the compound in ~0.5 mL of various solvents (see Table 1). A good solvent will require heating to dissolve the solid.
-
Dissolution: Place the acid-base extracted material into an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) dropwise while heating with stirring (e.g., on a hot plate) until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation: Solvent Screening Guide
| Solvent | Solubility (Hot) | Solubility (Cold, post-cooling) | Expected Crystal Quality |
| Isopropanol | High | Low | Good to Excellent |
| Ethanol | High | Low-Moderate | Good |
| Methanol | Very High | Moderate | Fair (Potential for high loss) |
| Ethyl Acetate | High | Low-Moderate | Good |
| Ethanol/Water | High (in hot ethanol) | Low (after adding water) | Excellent (Use as solvent pair) |
| Toluene | Moderate | Very Low | Good (May require larger volumes) |
Workflow Diagram: Recrystallization
Caption: Step-by-step workflow for the recrystallization process.
Method 3: Preparative Column Chromatography
For instances where impurities have similar acidic properties or for achieving the highest possible purity (>99.5%), silica gel column chromatography is the method of choice. This technique separates molecules based on their differential adsorption to a solid stationary phase (silica) while being carried by a liquid mobile phase. Patent literature frequently cites column chromatography for purifying related nicotinic acid derivatives.[6][7]
Causality Behind Experimental Choices
-
Stationary Phase: Silica gel is the standard choice due to its polar nature.
-
Mobile Phase Modifier: Carboxylic acids are notorious for "tailing" or "streaking" on silica gel due to strong, non-specific binding of the acidic proton. To create a sharp, well-defined band, the mobile phase is modified by adding a small amount (~0.5-1%) of a volatile acid, such as acetic acid. This ensures the target compound remains fully protonated, minimizing ionic interactions with the silica.
-
Eluent System: A gradient system of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) allows for the efficient elution of non-polar impurities first, followed by the target compound.
Step-by-Step Protocol
-
Eluent Preparation: Prepare a mobile phase system, typically Hexane/Ethyl Acetate. Add 0.5% acetic acid to the ethyl acetate portion before mixing.
-
TLC Analysis: Determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal Rf value for the target compound is between 0.25 and 0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under slight pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Pre-adsorb the compound onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 9:1 to 7:3 Hexane:EtOAc) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvents and the volatile acetic acid using a rotary evaporator. To ensure all acetic acid is removed, co-evaporation with toluene may be necessary.
-
Final Product: The result is a highly purified, amorphous solid.
Workflow Diagram: Column Chromatography
Caption: The process flow for purification by preparative column chromatography.
Purity Verification
After purification, the integrity of the material must be confirmed.
-
Melting Point: A sharp, defined melting point is a strong indicator of high purity.
-
TLC: A single spot in multiple eluent systems suggests the absence of major impurities.
-
HPLC: Provides quantitative purity data.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the structural identity and reveals the presence of any proton- or carbon-containing impurities.
By applying these detailed protocols in a sequential manner—starting with a bulk acid-base extraction and followed by a polishing recrystallization or chromatographic step—researchers can confidently obtain this compound of the high purity required for successful drug discovery and development endeavors.
References
- 2-Chloronicotinic acid Safety Data Sheet (Jubilant Ingrevia Limited). Vertex AI Search.
- How to purify Nicotinic acid derivatives from the reaction mixture? (2017-08-13).
- This compound | CAS 117449-73-7Benchchem.
- CN111153853B - Preparation method of 2-chloronicotinic acidGoogle P
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acidEureka | P
- SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS (David A. Nelson). osti.gov.
- 4.8: Acid-Base Extraction (2022-04-07). Chemistry LibreTexts.
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acidGoogle P
- Crystal structure of a 1:1 cocrystal of nicotinamide with 2-chloro-5-nitrobenzoic acidNIH.
- Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystalliz
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The Versatility of 2-Chloro-5-phenylnicotinic Acid: A Scaffold for Modern Medicinal Chemistry
Introduction: The Strategic Importance of the 2-Chloro-5-phenylnicotinic Acid Scaffold
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. This compound, a substituted pyridine carboxylic acid, has emerged as a valuable building block in medicinal chemistry. Its structural features—a reactive 2-chloro substituent, a carboxylic acid handle for further modification, and a phenyl group contributing to molecular interactions—make it an attractive starting point for the synthesis of a diverse array of biologically active molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound.
The nicotinic acid core is a well-established pharmacophore found in numerous therapeutic agents, and its derivatives have shown promise in various disease areas, including inflammation, infectious diseases, and metabolic disorders.[1][2] The strategic placement of a chlorine atom at the 2-position of the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the compound's pharmacological profile.[3][4] This, combined with the phenyl group at the 5-position, offers a scaffold that can be tailored to interact with specific biological targets.
Synthesis of the Core Scaffold: this compound
A common and effective method for the synthesis of this compound involves a Suzuki coupling reaction, a powerful cross-coupling method in organic synthesis. This approach typically starts from a di-substituted nicotinic acid derivative, such as 2-chloro-5-bromonicotinic acid, and couples it with phenylboronic acid in the presence of a palladium catalyst.
Protocol: Synthesis of this compound via Suzuki Coupling
Objective: To synthesize this compound from 2-chloro-5-bromonicotinic acid and phenylboronic acid.
Materials:
-
2-chloro-5-bromonicotinic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4)
-
Hydrochloric acid (HCl), 1M
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-bromonicotinic acid (1 equivalent) and phenylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1 ratio).
-
Add sodium carbonate (3 equivalents) to the mixture.
-
De-gas the mixture by bubbling nitrogen gas through it for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Heat the reaction mixture to 80-90°C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Causality behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly effective in facilitating the cross-coupling reaction between the aryl halide and the boronic acid.
-
Base: Sodium carbonate is used to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
-
Degassing: Removing dissolved oxygen is crucial as oxygen can oxidize the palladium catalyst, rendering it inactive.
-
Ligand: Triphenylphosphine is a common ligand used to stabilize the palladium catalyst and promote the desired reactivity.
Experimental Workflow for Suzuki Coupling
Caption: Workflow for the synthesis of this compound.
Applications in Medicinal Chemistry
Precursor for Novel Anti-inflammatory Agents
The nicotinic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The this compound structure provides a foundation for developing new anti-inflammatory agents, potentially with improved efficacy and safety profiles. The carboxylic acid group can be derivatized to amides or esters, while the 2-chloro position can be substituted with various amines to explore structure-activity relationships.
Objective: To synthesize a potential anti-inflammatory agent by substituting the 2-chloro group with an amine.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
In a sealed tube, dissolve this compound (1 equivalent) in DMF.
-
Add the desired amine (1.5 equivalents) and potassium carbonate (2 equivalents).
-
Seal the tube and heat the reaction mixture to 100-120°C for 8-12 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and acidify with 1M HCl to pH 5-6.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-amino-5-phenylnicotinic acid derivative.
Workflow for Amine Substitution
Caption: Synthesis of a 2-amino-5-phenylnicotinic acid derivative.
Scaffold for Antimicrobial Drug Discovery
Derivatives of nicotinic acid have demonstrated significant potential in antimicrobial research, with activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][5] The this compound scaffold can be utilized to synthesize novel compounds to address the growing challenge of antibiotic resistance.
Objective: To synthesize a hydrazide derivative from this compound, a common intermediate for further derivatization into potential antimicrobial agents.
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Methanol (anhydrous)
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane (DCM)
Procedure:
Step 1: Esterification
-
Suspend this compound (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0°C and slowly add thionyl chloride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester.
Step 2: Hydrazinolysis
-
Dissolve the methyl ester from Step 1 in ethanol.
-
Add hydrazine hydrate (5 equivalents) and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield the 2-chloro-5-phenylnicotinohydrazide.
This hydrazide can then be further reacted with various aldehydes to form hydrazones, a class of compounds known for their biological activities.[2]
Protocols for Biological Evaluation
In Vitro Anti-inflammatory Activity Assay (COX-1/COX-2 Inhibition)
Objective: To evaluate the inhibitory effect of synthesized compounds on cyclooxygenase (COX) enzymes.
Principle: The assay measures the peroxidase activity of COX, where the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. Inhibition of this activity by the test compound is measured spectrophotometrically.
Procedure (General Outline):
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure (General Outline):
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Summary of Related Nicotinic Acid Derivatives
The following table summarizes the antimicrobial activity of some nicotinic acid derivatives, highlighting the potential of this scaffold.
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Nicotinic acid-derived acylhydrazone | Staphylococcus epidermidis ATCC 12228 | 1.95 | [5] |
| Nicotinic acid-derived acylhydrazone | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [5] |
| 3-acetyl-1,3,4-oxadiazoline derivative | Bacillus subtilis ATCC 6633 | 7.81 | [5] |
| 3-acetyl-1,3,4-oxadiazoline derivative | Staphylococcus aureus ATCC 6538 | 7.81 | [5] |
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups allow for the creation of diverse libraries of compounds for screening against various biological targets. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of this scaffold in the development of new anti-inflammatory and antimicrobial agents. As with any drug discovery program, careful consideration of structure-activity relationships, pharmacokinetic properties, and toxicity will be crucial for the successful development of clinically viable drug candidates.
References
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-
Żarowska, B., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(15), 4882. Retrieved from [Link]
- Shanghai Yaoming Kangde New Medicine Development Co., Ltd. (2007).
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-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]
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Application Note & Protocol: A Scalable Synthesis of 2-Chloro-5-phenylnicotinic Acid for Pharmaceutical Research
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-Chloro-5-phenylnicotinic acid, a key heterocyclic building block in modern drug discovery. Derivatives of this scaffold have shown potential in antimicrobial and diabetes research, making a reliable and scalable synthetic route essential for advancing pharmaceutical development.[1][2] We present a robust, two-step synthetic strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note details the rationale behind the strategic choices, a step-by-step protocol optimized for scale, and essential guidelines for process control, safety, and product validation.
Introduction: Strategic Importance of this compound
Substituted nicotinic acid derivatives are privileged scaffolds in medicinal chemistry. The specific compound, this compound, incorporates three crucial pharmacophoric elements: a carboxylic acid for potential salt formation and hydrogen bonding, a chloro-substituted pyridine ring that modulates electronic properties and provides a vector for further functionalization, and a phenyl group at the C-5 position to explore key hydrophobic interactions within biological targets.[1] Given its utility as a core intermediate, establishing an efficient, cost-effective, and scalable synthesis is a critical objective for any research program utilizing this scaffold.
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations necessary for transitioning from bench-scale to pilot-plant or manufacturing scale.
Retrosynthetic Analysis and Strategy Selection
The target molecule can be disconnected in several ways. The most logical and industrially viable approach involves forming the C-C bond between the pyridine core and the pendant phenyl ring.
For large-scale synthesis, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the method of choice.[3]
Rationale for Selecting the Suzuki-Miyaura Coupling:
-
High Yields & Functional Group Tolerance: The reaction is known for its high efficiency and compatibility with a wide range of functional groups, including the carboxylic acid and chloro-substituents present in our system.[4]
-
Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which minimizes side reactions and reduces the need for specialized high-pressure or high-temperature equipment.[4]
-
Commercial Availability of Reagents: Phenylboronic acid and various palladium catalysts are readily available from multiple suppliers, ensuring a stable supply chain for large-scale production.
-
Well-Understood Mechanism: The catalytic cycle is extensively studied, allowing for rational optimization and troubleshooting.[5]
Our starting material of choice is 2-chloro-5-bromonicotinic acid . This precursor is ideal as it already contains the required chlorine atom at the C-2 position and a bromine atom at the C-5 position, which is more reactive than chlorine in the oxidative addition step of the Suzuki coupling, ensuring regioselective formation of the desired product.
The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for process optimization. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in activating the boronic acid for the transmetalation step.[3][5]
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex1 [label="Oxidative Addition\nIntermediate\n(Aryl-Pd(II)-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex2 [label="Transmetalation\nIntermediate\n(Aryl-Pd(II)-Ar')", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for reagents aryl_halide [label="Ar-X", shape=plaintext, fontcolor="#EA4335"]; boronic_acid [label="Ar'-B(OH)₂ + Base", shape=plaintext, fontcolor="#4285F4"]; product [label="Ar-Ar'", shape=plaintext, fontcolor="#34A853"];
// Edges pd0 -> pd_complex1 [label=" Oxidative\n Addition", color="#EA4335"]; pd_complex1 -> pd_complex2 [label=" Transmetalation", color="#4285F4"]; pd_complex2 -> pd0 [label=" Reductive\n Elimination", color="#34A853"];
// Reagent connections aryl_halide -> pd_complex1 [style=dashed, arrowhead=none]; boronic_acid -> pd_complex2 [style=dashed, arrowhead=none]; pd_complex2 -> product [style=dashed, arrowhead=none]; } enddot Caption: Simplified mechanism of the Suzuki-Miyaura reaction.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 100g scale of the final product and can be adapted for larger scales with appropriate engineering controls.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Amount (Scale) | Supplier Notes |
| 2-Chloro-5-bromonicotinic acid | 185418-62-8 | 236.45 | 1.0 | 102 g | Purity >98% |
| Phenylboronic acid | 98-80-6 | 121.93 | 1.2 | 63 g | Moisture sensitive; store in a desiccator. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.02 | 10.0 g | Air-sensitive; handle under an inert atmosphere. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | 137 g | Anhydrous, powdered. |
| Toluene | 108-88-3 | - | - | 1.5 L | Anhydrous grade. |
| Ethanol | 64-17-5 | - | - | 1.0 L | Reagent grade. |
| Deionized Water | 7732-18-5 | - | - | 1.5 L | For reaction and work-up. |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | As needed | For extraction and TLC. |
| Hexanes | 110-54-3 | - | - | As needed | For TLC and recrystallization. |
| Hydrochloric Acid (HCl) | 7647-01-0 | - | - | As needed (6M) | For pH adjustment. |
Equipment
-
5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Heating/cooling circulator for the reactor jacket.
-
Large separation funnel (5 L).
-
Filtration apparatus (Büchner funnel, vacuum flask).
-
pH meter or pH strips.
-
Rotary evaporator.
Experimental Workflow
Step-by-Step Procedure
-
Reactor Setup: Charge the 5 L reactor with 2-chloro-5-bromonicotinic acid (102 g), phenylboronic acid (63 g), and sodium carbonate (137 g).
-
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere. This is critical to prevent the degradation of the Pd(0) catalyst.
-
Solvent Addition: Add toluene (1.5 L) and deionized water (0.75 L) to the reactor via a cannula or addition funnel.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) (10.0 g) to the stirring mixture. The yellow color of the catalyst should be visible.
-
Reaction: Begin vigorous stirring and heat the mixture to a gentle reflux (internal temperature of 85-90 °C). Maintain this temperature and monitor the reaction progress every 2 hours using TLC (Mobile phase: 30% EtOAc in Hexanes + 1% Acetic Acid) or LC-MS. The reaction is typically complete within 8-12 hours when the starting bromo-acid is consumed.
-
Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature (< 30 °C). Stop stirring and allow the layers to separate. Transfer the entire biphasic mixture to a 5 L separation funnel.
-
Aqueous Layer Isolation: Separate the layers. The product, as a sodium salt, is in the aqueous (bottom) layer. Extract the organic layer with an additional portion of deionized water (0.5 L) to ensure complete recovery. Combine the aqueous layers.
-
Precipitation: Transfer the combined aqueous layers back to the clean reactor or a suitable large beaker with stirring. Slowly add 6M HCl dropwise to acidify the solution. The product will begin to precipitate. Continue adding acid until the pH of the slurry is between 2 and 3.
-
Isolation: Stir the resulting thick slurry for 30 minutes at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 250 mL) to remove inorganic salts.
-
Drying (Crude): Dry the crude product in a vacuum oven at 50-60 °C until constant weight is achieved. A typical crude yield is 90-95%.
Purification by Recrystallization
-
Transfer the crude, dried solid to a suitable flask.
-
Add a minimal amount of hot ethanol (approx. 70 °C) to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum at 60 °C to a constant weight.
Characterization and Quality Control
The final product must be analyzed to confirm its identity and purity, ensuring it meets the standards required for research and drug development.
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (254 nm) | ≥ 98.5% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Identity | LC-MS | [M+H]⁺ = 234.0, [M-H]⁻ = 232.0 |
| Melting Point | Melting Point Apparatus | 176 - 178 °C |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Ethanol ≤ 5000 ppm (ICH Q3C) |
Safety and Hazard Management
All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves are mandatory.[6]
-
Reagent Hazards:
-
Palladium Catalyst: Can be toxic and an irritant. Handle in a fume hood and avoid inhalation of dust.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Phenylboronic Acid: Irritant. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
-
Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations. Palladium-containing waste should be collected separately for potential recovery.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Stalled Reaction | 1. Inactive catalyst (oxidized).2. Insufficient heating.3. Poor quality reagents (wet boronic acid). | 1. Ensure the catalyst is handled under a strict inert atmosphere. Add a fresh portion (0.5 mol%) if necessary.2. Verify internal reaction temperature is at 85-90 °C.3. Use anhydrous reagents. |
| Low Yield | 1. Incomplete extraction of the product salt.2. Product loss during recrystallization. | 1. Perform an additional extraction of the organic layer with aqueous base.2. Minimize the amount of solvent used for recrystallization; ensure thorough cooling before filtration. |
| Product Fails Purity Specification | 1. Incomplete reaction leading to starting material contamination.2. Side reactions (e.g., homocoupling of boronic acid).3. Ineffective purification. | 1. Ensure the reaction goes to completion by LC-MS.2. Ensure proper inerting to minimize side reactions.3. Repeat recrystallization or consider a slurry wash with a suitable solvent. |
References
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Application Notes & Protocols: Safe Handling and Storage of 2-Chloro-5-phenylnicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-phenylnicotinic acid is a substituted aromatic carboxylic acid, belonging to the pyridine family of compounds. Its structural features—a chlorinated pyridine ring, a carboxylic acid group, and a phenyl substituent—make it a valuable and versatile building block in medicinal chemistry and drug development. However, these same functional groups necessitate stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the integrity of the compound.
This document provides a detailed guide based on established safety principles for chlorinated organic acids. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each procedural step, empowering researchers to handle this compound with confidence and safety. While specific hazard data for this exact molecule is limited, the guidelines are derived from safety data for structurally related compounds and general principles of chemical hygiene.
Compound Identification and Properties
Proper identification is the foundational step for safe handling.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1] |
| Synonyms | 2-Chloro-5-phenylpyridine-3-carboxylic acid | [1] |
| CAS Number | 117449-73-7 | [1] |
| Molecular Formula | C₁₂H₈ClNO₂ | [1] |
| Molecular Weight | 233.65 g/mol |[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes & Rationale |
|---|---|---|
| Appearance | White to off-white solid/powder. | Typical for crystalline organic acids. The powdered form presents an inhalation hazard. |
| Melting Point | No data available. | For the related compound 2-chloronicotinic acid, the melting point is 176-178°C[2]. Expect a crystalline solid at room temperature. |
| Boiling Point | No data available. | For the related compound 2-chloronicotinic acid, the boiling point is 316.8°C[2]. The compound will likely decompose before boiling at atmospheric pressure. |
| Solubility | No data available. | Expected to have low solubility in water but higher solubility in organic solvents like methanol, ethanol, and DMSO, similar to related compounds[2]. |
| Stability | Stable under normal, dry conditions. |[3] The chloro- and carboxylic acid functionalities are generally stable but can react with strong bases and oxidizing agents. |
Hazard Identification and Risk Assessment
Based on analogous compounds like 2-chloronicotinic acid, this compound should be treated as a hazardous substance. The primary risks are associated with its acidic and irritant properties.[3][4][5]
-
GHS Hazard Classifications (Anticipated):
Causality of Hazards:
-
Acidity: The carboxylic acid group (-COOH) is acidic and can cause irritation or burns upon contact with skin, eyes, and mucous membranes.
-
Aromatic System: The chlorinated pyridine ring can contribute to skin and respiratory irritation. As a fine powder, the compound can be easily aerosolized, posing an inhalation risk.[6][7]
Risk Assessment & Mitigation Workflow
Before any procedure, a risk assessment is mandatory. The following workflow illustrates the logical process from hazard identification to safe execution of the task.
Caption: Risk Assessment and Mitigation Workflow.
Engineering and Administrative Controls
Reliance on PPE alone is insufficient. A safe environment is the first line of defense.
-
Primary Engineering Control (Chemical Fume Hood): All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood.[7]
-
Rationale: A fume hood contains airborne particles, preventing inhalation, and provides a physical barrier in case of accidental splashes.
-
-
Administrative Controls:
-
Designated Area: A specific area within the lab should be designated for working with this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this document and the relevant Safety Data Sheets (SDS).
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8] Contaminated work clothing should not be allowed out of the workplace.
-
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is mandatory to prevent direct contact.
Table 3: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Storage/Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if container is sealed |
| Weighing Solid | Chemical splash goggles | Nitrile gloves | Lab coat, closed-toe shoes, long pants | Not required if done in a fume hood |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat, closed-toe shoes, long pants | Not required if done in a fume hood |
| Large Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Full-face respirator may be required depending on spill size and ventilation[9] |
Rationale for PPE Selection:
-
Eye Protection: Goggles provide a seal around the eyes, offering superior protection from airborne dust and splashes compared to safety glasses.[10]
-
Hand Protection: Nitrile gloves offer good resistance to a range of organic chemicals.[7] However, always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[7]
-
Body Protection: A lab coat protects skin and clothing from minor spills and contamination.[8]
Step-by-Step Handling Protocols
Protocol 5.1: Weighing and Dispensing (Solid)
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood is on and operating correctly. Place an analytical balance and all necessary equipment (spatulas, weigh boats) inside the fume hood.
-
Container Handling: Retrieve the stock bottle from its designated storage location. Before opening, gently tap the bottle to settle the contents and minimize dust puffing.
-
Dispensing: Slowly open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid into a weigh boat. Avoid any rapid movements that could create airborne dust.
-
Closure: Securely close the stock container immediately after dispensing.
-
Cleanup: Wipe down the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth and weigh boat as contaminated solid waste.
-
Finalization: Wash hands thoroughly after exiting the work area.
Protocol 5.2: Solution Preparation
-
Preparation: Perform this entire procedure within a chemical fume hood. Don all required PPE.
-
Solvent First: Add the desired volume of solvent to a clean, appropriately sized glass beaker or flask equipped with a magnetic stir bar.
-
Addition of Solid: Slowly add the pre-weighed this compound to the solvent while stirring. Adding the solid to the liquid minimizes splashing and dust generation.
-
Dissolution: Cover the vessel (e.g., with a watch glass) to prevent solvent evaporation and contamination while it stirs to dissolve. Gentle heating may be used if required, but this should be done with caution and a proper risk assessment.
-
Transfer and Storage: Once fully dissolved, transfer the solution to a clearly labeled, sealed storage bottle. The label must include the compound name, concentration, solvent, date, and hazard pictograms.
Storage Guidelines
Proper storage is crucial for maintaining chemical stability and preventing dangerous reactions.
Table 4: Storage Conditions
| Parameter | Guideline | Rationale |
|---|---|---|
| Temperature | Cool, ambient temperature. | [7] Prevents potential degradation and pressure buildup. |
| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) for long-term storage. | Protects from moisture, which could potentially hydrolyze the compound over time. |
| Container | Tightly sealed, original manufacturer's container. | [7][8] Prevents contamination and exposure to air/moisture. |
| Location | In a designated, ventilated corrosive/acid storage cabinet. |[3] Segregates from incompatible materials and contains any potential leaks or vapors. |
Chemical Storage Segregation
This compound is an organic acid and must be segregated from incompatible materials.[3][11] Storing incompatible chemicals together can lead to violent reactions, fire, or the release of toxic gases.
Caption: Chemical Storage Segregation Diagram.
Emergency Procedures
Protocol 7.1: Spill Response
-
Small Spill (Solid, <1g):
-
Ensure the area is well-ventilated (fume hood).
-
Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.
-
Wipe the area with a damp cloth and decontaminate. Dispose of cleaning materials as hazardous waste.
-
-
Large Spill (Solid or Solution):
-
Evacuate the immediate area and alert nearby personnel and your supervisor.
-
If the material is a flammable solution, turn off all ignition sources.
-
Prevent the spill from entering drains.[7]
-
Allow only trained personnel with appropriate PPE (including respiratory protection if necessary) to clean up the spill using a chemical spill kit.
-
Collect absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Protocol 7.2: First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7][9]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Classification: This compound is a halogenated organic acid. Waste should be collected in a container designated for "Halogenated Organic Waste."
-
Container: Use a robust, sealed, and clearly labeled waste container provided by your institution's environmental health and safety (EHS) department.
-
Labeling: The waste container label must clearly state "Hazardous Waste," list all contents (including solvents), and display the appropriate hazard pictograms.
-
Disposal: Do not dispose of this chemical down the drain.[7] Arrange for pickup and disposal by a licensed professional waste disposal service or your institution's EHS department.
References
-
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-
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-
PubChem. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 2-Chloro-5-phenylnicotinic Acid in the Development of Novel Enzyme Inhibitors
Introduction: The Versatility of the Nicotinic Acid Scaffold
In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. 2-Chloro-5-phenylnicotinic acid has emerged as a significant building block in medicinal chemistry, primarily owing to its utility in the synthesis of potent enzyme inhibitors.[1] The inherent structural features of this molecule—a pyridine core, a reactive chloro-substituent, and a phenyl group—provide a unique combination of electronic and steric properties that can be exploited to achieve high-affinity binding to a variety of enzymatic targets.
The nicotinic acid framework itself is a well-established pharmacophore, with derivatives demonstrating a wide array of biological activities, including lipid-lowering and anti-inflammatory effects.[2] The strategic placement of a chlorine atom at the 2-position offers a convenient handle for synthetic modification, enabling the exploration of diverse chemical space through nucleophilic substitution reactions.[3][4] Furthermore, the phenyl group at the 5-position can be tailored to probe specific hydrophobic pockets within an enzyme's active or allosteric sites, thereby influencing both potency and selectivity. This application note will provide an in-depth guide for researchers and drug development professionals on the application of this compound and its derivatives as a foundation for designing and evaluating novel enzyme inhibitors.
Mechanism of Action: Beyond Competitive Inhibition
A significant advantage of utilizing the nicotinic acid scaffold lies in the potential for discovering inhibitors with non-competitive mechanisms of action.[2][5] Unlike competitive inhibitors that vie with the substrate for binding to the enzyme's active site, non-competitive inhibitors bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[2] This mode of inhibition is not overcome by increasing substrate concentrations, offering a distinct therapeutic advantage in physiological environments where substrate levels can fluctuate.
The pyridine nitrogen atom within the nicotinic acid core can play a crucial role in the inhibitory mechanism. For instance, in the case of human P450 enzymes, it has been demonstrated that the pyridine nitrogen can coordinate with the heme iron, leading to inhibition.[6] The overall electronic profile of the molecule, influenced by substituents on the phenyl ring and modifications at the chloro-position, will ultimately dictate the specific interactions with the target enzyme.
Key Therapeutic Targets for this compound Derivatives
The versatility of the this compound scaffold has led to its exploration against a range of therapeutically relevant enzymes.
Table 1: Exemplary Enzyme Targets for Nicotinic Acid-Based Inhibitors
| Enzyme Target | Therapeutic Area | Reference |
| α-Amylase & α-Glucosidase | Type 2 Diabetes | [1][2][5] |
| Cyclooxygenase (COX-1 & COX-2) | Inflammation & Pain | [7] |
| Tartrate-Resistant Acid Phosphatase (TRAP) | Cancer, Bone Metastasis | [8] |
| Cytochrome P450 (e.g., CYP2D6, CYP3A4) | Drug Metabolism | [6] |
| Tyrosinase | Hyperpigmentation | [9] |
α-Amylase and α-Glucosidase
Derivatives of nicotinic acid have shown promise as non-competitive inhibitors of α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion.[1][2][5] By inhibiting these enzymes, the rate of glucose absorption can be slowed, representing a viable strategy for managing type 2 diabetes.[2]
Cyclooxygenase (COX) Enzymes
The 2-anilinonicotinic acid framework, derived from 2-chloronicotinic acid, is a central component of several nonsteroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[7] Molecular docking and dynamic studies have suggested that derivatives bearing chloro-substitutions can act as potent COX-1 and COX-2 inhibitors.[7]
Tartrate-Resistant Acid Phosphatase (TRAP)
A closely related compound, 5-phenylnicotinic acid, has been identified as an inhibitor of the 5b isoform of TRAP, an enzyme implicated in the migration and invasion of breast cancer cells.[8] This highlights the potential of this scaffold in developing anti-cancer therapeutics.
Experimental Protocols
The following protocols provide a generalized framework for the initial screening and characterization of enzyme inhibitors based on the this compound scaffold. These should be optimized for the specific enzyme and substrate being investigated.
Protocol 1: Determination of IC50 for Enzyme Inhibition
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Target enzyme
-
Substrate specific to the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the test compound in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC50.
-
Prepare a solution of the enzyme in the assay buffer at a concentration that yields a robust signal in the linear range of the assay.
-
Prepare a solution of the substrate in the assay buffer. The concentration should ideally be at or below the Michaelis constant (Km) for competitive inhibitors, but can be varied for other inhibition modes.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank: Assay buffer only.
-
Negative Control (100% activity): Enzyme solution and assay buffer (with the same percentage of DMSO as the test compound wells).
-
Test Compound: Enzyme solution and the desired concentration of the test compound dilution.
-
Positive Control: Enzyme solution and the positive control inhibitor.
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for a period that ensures the reaction in the negative control wells is still in the linear phase.
-
Measure the product formation using a microplate reader at the appropriate wavelength. The measurement can be a single endpoint reading or a kinetic read over time.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.
Protocol 2: Cell-Based Assay to Evaluate Inhibitor Efficacy
This protocol provides a general outline for assessing the activity of a this compound derivative in a cellular context.
Materials:
-
Cell line relevant to the therapeutic area (e.g., a cancer cell line for an anti-cancer agent).
-
Cell culture medium and supplements.
-
Test compound.
-
Assay for cell viability (e.g., MTT, CellTiter-Glo).
-
Assay to measure the downstream effect of enzyme inhibition (e.g., ELISA for a specific biomarker, Western blot for a signaling protein).
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells under standard conditions.
-
Seed the cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a period relevant to the biological process being studied (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cellular Effects:
-
Cell Viability: Perform a cell viability assay to determine the cytotoxicity of the compound.
-
Target Engagement/Downstream Effects: Lyse the cells and perform an appropriate assay (e.g., ELISA, Western blot) to measure the effect of the compound on the target pathway.
-
-
Data Analysis:
-
For cell viability, calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
For target engagement assays, quantify the change in the biomarker or signaling protein in response to the compound treatment.
-
Logical Flow for Cell-Based Assay
Caption: A logical workflow for evaluating the efficacy of an inhibitor in a cell-based assay.
Conclusion and Future Directions
This compound and its derivatives represent a highly promising and versatile scaffold for the development of novel enzyme inhibitors. The synthetic tractability of this core structure allows for the systematic exploration of structure-activity relationships, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The potential to discover inhibitors with non-competitive mechanisms of action further enhances the therapeutic appeal of this compound class. Future research in this area will likely focus on expanding the range of enzymatic targets, leveraging computational modeling for rational inhibitor design, and advancing lead compounds into preclinical and clinical development.
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Application Note & Protocols: Synthesis and Evaluation of Novel Antimicrobial Agents from 2-Chloro-5-phenylnicotinic Acid
Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Nicotinic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel chemical entities derived from 2-chloro-5-phenylnicotinic acid. We present detailed, field-proven protocols for the synthesis of amide, hydrazone, and pyrazole derivatives. Furthermore, we outline standardized methodologies for the in vitro evaluation of their antimicrobial efficacy and preliminary cytotoxicity, establishing a robust framework for hit identification and lead optimization in the quest for next-generation antimicrobials.
PART 1: Chemical Synthesis of Bioactive Derivatives
The this compound scaffold is a versatile starting point for creating a diverse library of compounds.[4] The electron-withdrawing nature of the chlorine atom at the 2-position and the carboxylic acid at the 3-position makes the pyridine ring susceptible to various modifications, while the phenyl group at the 5-position can be tailored to modulate lipophilicity and target interaction.
Core Principle: Activation of the Carboxylic Acid
Directly reacting a carboxylic acid with nucleophiles like amines is generally inefficient.[5] Therefore, the primary strategy involves activating the carboxyl group to make it a better electrophile. The most common method is its conversion to an acyl chloride, which is highly reactive.
Caption: Synthetic pathways from the starting material.
Protocol 1.1: Synthesis of Key Intermediate: 2-Chloro-5-phenylnicotinoyl chloride
This intermediate is the gateway to synthesizing amide and hydrazide derivatives. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.[6][7]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous toluene (10 mL per gram of acid) in a round-bottom flask under a nitrogen atmosphere.
-
Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.
-
Cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2-chloro-5-phenylnicotinoyl chloride, typically a solid, can be used in the next step without further purification.
Scientist's Note: This reaction should be performed in a well-ventilated fume hood due to the release of toxic HCl and SO₂ gases. The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
Protocol 1.2: Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry.[8] This protocol utilizes the activated acyl chloride to react with a variety of primary or secondary amines.
Materials:
-
2-Chloro-5-phenylnicotinoyl chloride (from Protocol 1.1)
-
Desired primary or secondary amine (e.g., aniline, morpholine, benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1.1 eq) and a non-nucleophilic base like TEA (1.5 eq) in anhydrous DCM in a flask at 0°C (ice bath).
-
Dissolve the crude 2-chloro-5-phenylnicotinoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to yield the desired amide.
Protocol 1.3: Synthesis of Hydrazide and Hydrazone Derivatives
Hydrazones are another class of compounds known for their antimicrobial potential.[9][10][11] This is a two-step process: first, the synthesis of a hydrazide intermediate, followed by condensation with an aldehyde or ketone.
Step A: Synthesis of 2-Chloro-5-phenylnicotinohydrazide
-
Dissolve the crude 2-chloro-5-phenylnicotinoyl chloride (1.0 eq) in tetrahydrofuran (THF).
-
Cool the solution to 0°C and add hydrazine hydrate (N₂H₄·H₂O, 2.0 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold water. Collect the resulting solid precipitate by filtration, wash with water, and dry to obtain the hydrazide.
Step B: Synthesis of N'-substituted Hydrazones
-
Dissolve the 2-chloro-5-phenylnicotinohydrazide (1.0 eq) in ethanol or methanol.
-
Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.
Protocol 1.4: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic rings that are prevalent in many pharmacologically active compounds.[12][13][14][15] One common synthetic route involves the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.
Step A: Synthesis of a Chalcone-like Intermediate
-
Convert this compound to its methyl ester using standard methods (e.g., SOCl₂ in methanol or diazomethane).[16]
-
In a base-catalyzed Claisen-Schmidt condensation, react the methyl ester with an appropriate acetophenone derivative (e.g., acetophenone) in the presence of a strong base like sodium ethoxide in ethanol. This forms a 1,3-diketone intermediate.
Step B: Pyrazole Ring Formation
-
Dissolve the 1,3-diketone intermediate (1.0 eq) from Step A in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (1.1 eq).
-
Reflux the mixture for 6-12 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pyrazole derivative.
PART 2: Antimicrobial and Cytotoxicity Evaluation
A systematic biological evaluation is crucial to determine the therapeutic potential of the synthesized compounds. This involves assessing their ability to inhibit or kill microbes and evaluating their toxicity to mammalian cells.
Caption: Workflow for biological evaluation of compounds.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17][18] This protocol follows the broth microdilution method, harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][20][21]
Materials:
-
Synthesized compounds
-
96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.[22]
-
Compound Dilution: Prepare a 2-fold serial dilution of each test compound in a 96-well plate.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest compound concentration to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 is the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[21]
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[23][24][25] It is determined after the MIC test.
Materials:
-
Microtiter plate from the completed MIC test
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips
Procedure:
-
From the MIC plate, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a TSA plate. Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[25][26] Practically, this is often the lowest concentration plate with no more than 1-2 colonies, corresponding to the 99.9% kill threshold.
Scientist's Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[26] A higher MBC/MIC ratio suggests a bacteriostatic effect.
Protocol 2.3: In Vitro Cytotoxicity (MTT Assay)
It is essential to assess whether the antimicrobial compounds are toxic to mammalian cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[27][28]
Materials:
-
Mammalian cell line (e.g., HEK293, Vero, or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[30]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
PART 3: Data Interpretation & Reporting
Quantitative data should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Example Antimicrobial and Cytotoxicity Data for Synthesized Amide Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | IC₅₀ (µg/mL) vs. Vero Cells | Selectivity Index (SI = IC₅₀/MIC) |
| AM-01 | Phenyl | 8 | 16 | 2 | >128 | >16 |
| AM-02 | 4-Chlorophenyl | 4 | 8 | 2 | 96 | 24 |
| AM-03 | Benzyl | 16 | 64 | 4 | >128 | >8 |
| AM-04 | Morpholin-4-yl | 32 | >128 | >4 | >128 | >4 |
| Cipro | (Control) | 0.5 | 1 | 2 | 200 | 400 |
Scientist's Note: A promising lead compound will exhibit a low MIC/MBC, a high IC₅₀, and consequently, a high Selectivity Index (SI). A high SI indicates that the compound is significantly more toxic to the microbial target than to mammalian cells, which is a critical characteristic for a potential therapeutic agent.
References
-
Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (2025). ResearchGate. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Scilit. [Link]
-
Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). ResearchGate. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Repositori Institucional de la Universitat de Vic. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. (n.d.). PubMed. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food & Drug Administration. [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMérieux. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.).
-
Pyrazole derivatives as partial agonists for the nicotinic acid receptor. (n.d.). PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. [Link]
-
Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. (n.d.). PubMed. [Link]
-
MTT (Assay protocol). (2023). protocols.io. [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (n.d.). ACS Publications. [Link]
-
24.3: Synthesis of Amides. (2021). Chemistry LibreTexts. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). RSC Publishing. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. (n.d.). Atlantis Press. [Link]
-
A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). MDPI. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Tetrahedron Letters. [Link]
-
Synthesis of 2-chloro-nicotinic acid, methyl ester. (n.d.). PrepChem.com. [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (n.d.). MDPI. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (n.d.). MDPI. [Link]
-
An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. (2015). The Royal Society of Chemistry. [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). PubMed. [Link]
-
(PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). ResearchGate. [Link]
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- 12. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
troubleshooting common issues in nicotinic acid derivative synthesis
Welcome to the Technical Support Center for the synthesis of nicotinic acid derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to help you navigate the complexities of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for nicotinic acid derivative synthesis is consistently low. What are the general causes?
A: Low yields can arise from several factors, including incomplete reactions, the occurrence of side reactions, issues with catalysts, or suboptimal purification methods.[1] To effectively troubleshoot, it's crucial to first identify the specific cause. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time and conditions.[1]
Q2: I'm observing the formation of nicotinamide as a byproduct when starting from 3-cyanopyridine. How can I minimize this?
A: The formation of nicotinamide from 3-cyanopyridine is a common issue, as the hydrolysis of the nitrile can sometimes be difficult to stop at the carboxylic acid stage, proceeding to the amide.[2] To favor the formation of nicotinic acid, careful control of reaction conditions is necessary. Alkaline hydrolysis using NaOH or KOH at elevated temperatures and pressures can be effective.[2][3] Subsequent purification using an ion exchange resin can separate the desired nicotinic acid from the nicotinamide byproduct.[2][3]
Q3: What are the key challenges in purifying nicotinic acid derivatives?
A: Purification can be challenging due to the properties of the compounds and the presence of impurities. Common issues include the removal of metal catalysts used in liquid-phase oxidations and separating the product from unreacted starting materials or side products with similar polarities.[4] Recrystallization is a common purification method, but the choice of solvent is critical to achieving a good yield of pure product.[5] In some cases, techniques like ion-exchange chromatography may be necessary to remove persistent impurities.[2] For instance, bromides from catalysts can be a significant impurity and may require a separate reduction step for removal.[2]
Q4: Can I use nicotinic acid directly for amide coupling reactions?
A: While possible, direct amide coupling of nicotinic acid can be challenging due to the low electrophilicity of the carboxylic acid group.[6] It is often more efficient to first activate the carboxylic acid. This can be achieved by converting it to an acyl chloride, for example, using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][7] The resulting nicotinoyl chloride is much more reactive towards amines, leading to higher yields of the desired amide derivative.
Troubleshooting Guides
Guide 1: Low Yield in the Oxidation of 3-Picoline to Nicotinic Acid
Question: My oxidation of 3-picoline to nicotinic acid is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Answer:
The oxidation of 3-picoline is a common route to nicotinic acid, but achieving high yields requires careful control over several parameters. Low yields can often be attributed to incomplete conversion, over-oxidation, or side reactions.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Causality: Insufficient reaction time or temperature can lead to a significant amount of unreacted 3-picoline remaining. The energy input may not be enough to overcome the activation energy of the oxidation reaction.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the 3-picoline starting material.
-
Increase Reaction Time: Gradually increase the reaction time in increments of 1-2 hours and analyze the product mixture at each interval.
-
Optimize Temperature: The reaction temperature is a critical factor. For gas-phase oxidations, temperatures are typically high (350–400 °C), while liquid-phase oxidations occur at lower temperatures (e.g., 210 °C).[2] A slight increase in temperature might improve the conversion rate, but be cautious of promoting side reactions.[8]
-
-
-
Over-oxidation and Side Reactions: The methyl group of 3-picoline can be oxidized beyond the carboxylic acid to carbon dioxide, or other side reactions like decarboxylation can occur, especially at high temperatures.[2][9]
-
Causality: Aggressive oxidizing agents or excessively high temperatures can lead to the complete oxidation of the organic molecule. The pyridine ring itself can also be susceptible to degradation under harsh conditions.
-
Troubleshooting Protocol:
-
Choice of Oxidant: If using strong oxidants like nitric acid, ensure the concentration and temperature are well-controlled to avoid violent reactions and loss of material.[5][10] Air oxidation in the presence of a catalyst is a greener and often more selective alternative.[2]
-
Catalyst System: For liquid-phase air oxidation, a Co/Mn/Br catalytic system is often employed.[2] The ratio of these components is crucial for selectivity. Ensure the catalyst is active and not poisoned.
-
Control Reaction Atmosphere: In gas-phase oxidations, the ratio of air (or oxygen) to the substrate is critical. An excess of oxygen can lead to complete combustion.
-
-
Workflow for Optimizing 3-Picoline Oxidation:
Sources
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- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. chimia.ch [chimia.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejournal.um.edu.my [ejournal.um.edu.my]
- 8. jetir.org [jetir.org]
- 9. US2485152A - Ester of nicotinic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-phenylnicotinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-5-phenylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. By explaining the causality behind experimental choices and providing data-driven troubleshooting, this document serves as a practical resource for achieving high-yield, high-purity outcomes.
Overview of Synthetic Strategy
This compound is a valuable chemical scaffold in medicinal chemistry, frequently used as an intermediate in the development of novel therapeutics, including enzyme inhibitors and antimicrobial agents.[1] The most robust and widely employed synthetic route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the C-C bond formation between a halogenated nicotinic acid derivative and phenylboronic acid.
The general approach involves two key stages:
-
Suzuki-Miyaura Coupling: Coupling of a 2-chloro-5-halonicotinic acid ester (typically the bromo- derivative for higher reactivity) with phenylboronic acid.
-
Saponification (Hydrolysis): Conversion of the resulting ester to the final carboxylic acid product.
This guide will focus primarily on optimizing the Suzuki-Miyaura coupling step, as it is the most complex and prone to side reactions, followed by a discussion of the hydrolysis.
Core Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[2] The catalytic cycle, illustrated below, involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this cycle is critical for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: The Suzuki-Miyaura Coupling
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has a very low yield or failed to proceed. What are the common causes?
A1: Low conversion is a frequent issue, often stemming from one or more of the following factors. A systematic check is the best approach.
-
Inactive Catalyst: Palladium catalysts, especially those generated in situ from Pd(II) sources or dba complexes, can decompose to form palladium black, which is catalytically inactive.[4]
-
Solution: Ensure your reaction is rigorously degassed to remove oxygen. Use freshly purchased, high-purity palladium sources. Consider using pre-formed, air-stable Pd(II) precatalysts which are activated under the reaction conditions.[5]
-
-
Poor Reagent Quality: Boronic acids are susceptible to decomposition (protodeboronation) upon storage.
-
Solution: Use fresh phenylboronic acid or verify the quality of your existing stock. Always store boronic acids in a cool, dark, and dry place.
-
-
Inappropriate Base or Solvent: The base is critical for activating the boronic acid for transmetalation.[3] The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Solution: Ensure the base is strong enough but not so strong that it causes decomposition of base-sensitive substrates. Potassium carbonate (K₂CO₃) is a reliable starting point for many Suzuki couplings.[6] Solvents like a mixture of Toluene/Ethanol/Water or Dioxane/Water are effective as they help dissolve both the organic and inorganic reagents.[6][7]
-
-
Suboptimal Temperature: The C-Cl bond of the 2-chloronicotinic acid moiety is less reactive than a C-Br or C-I bond.[8] If your other halide is also a chloride, the reaction will be particularly challenging.
-
Solution: For aryl chlorides, higher temperatures (80-110 °C) are often necessary.[5] If starting with a more reactive 2-chloro-5-bromo nicotinate, temperatures around 80-90 °C should be sufficient. Monitor for thermal decomposition of your starting material.
-
Q2: I see a significant amount of a dehalogenated byproduct (5-phenylnicotinic acid). How can I prevent this?
A2: This side reaction, known as proto-dehalogenation, occurs when the aryl halide is reduced instead of coupled. It's a common issue, especially with electron-rich phosphine ligands and certain solvents or bases.[4]
-
Mechanism: After oxidative addition, the palladium complex can react with a proton source (like water, alcohol, or even trace impurities) to form a hydride species, which then undergoes reductive elimination with the aryl group.
-
Solutions:
-
Choice of Base: Avoid bases that can act as hydride sources. Carbonates (K₂CO₃, Cs₂CO₃) are generally safer than hydroxides or alkoxides in this regard.
-
Solvent System: While some water is often beneficial, an excess of protic solvent (like ethanol or methanol) can sometimes exacerbate the problem. Try minimizing the amount of protic solvent or switching to an aprotic system like Dioxane or Toluene with aqueous base.
-
Ligand Selection: Use ligands that favor the desired reductive elimination pathway. Sometimes, switching to a different class of ligand (e.g., from a trialkylphosphine to a biarylphosphine) can suppress this side reaction.
-
Q3: My main impurity is biphenyl, the homocoupling product of phenylboronic acid. What causes this and how can I fix it?
A3: Homocoupling is typically caused by the presence of Pd(II) species and oxygen in the reaction mixture.[4] It can consume your boronic acid and complicate purification.
-
Mechanism: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which then promotes the coupling of two boronic acid molecules.
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to generating Pd(0) in situ from a Pd(II) salt like Pd(OAc)₂.[4]
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can lead to more homocoupling. Optimize the stoichiometry to find a balance between driving the reaction to completion and minimizing this side product.
-
Optimization of Suzuki Coupling Parameters: A Comparative Table
The table below summarizes key parameters and their typical ranges, providing a starting point for optimization. Design of Experiments (DoE) can be a powerful tool for systematically exploring these variables.[2][9]
| Parameter | Options & Considerations | Rationale & Impact on Reaction |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Choice affects catalyst stability and activation. Pd(PPh₃)₄ is a direct Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ require a ligand and in situ reduction.[4][10] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf | Crucial for stabilizing the Pd center and promoting key steps. Bulky, electron-rich phosphines are often required for less reactive aryl chlorides.[4][10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Activates the boronic acid. Strength and solubility are key. Cs₂CO₃ is highly effective but more expensive. K₂CO₃ is a good general-purpose choice.[6] |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile (often with H₂O) | Affects solubility of all components and reaction kinetics. Aqueous mixtures are common and often accelerate the reaction.[6] |
| Temperature | Room Temp to 120 °C | Dependent on the reactivity of the aryl halide (I > Br > Cl). Chlorides typically require heating.[8] |
| Boron Source | Phenylboronic acid, Phenyl MIDA boronate | Boronic acids are common but can be unstable. MIDA boronates offer enhanced stability and controlled release. |
Troubleshooting Guide: The Saponification (Hydrolysis) Step
Q4: My hydrolysis of the 2-chloro-5-phenylnicotinic ester is incomplete or slow. How can I improve it?
A4: Ester hydrolysis to a carboxylic acid is a standard transformation, but issues can arise from solubility or reaction conditions.
-
Insufficient Base/Water: Saponification is a bimolecular reaction. Insufficient concentrations of either the ester or the hydroxide will slow the reaction.
-
Poor Solubility: The ester may not be fully soluble in a purely aqueous medium, leading to a slow, heterogeneous reaction.
-
Solutions:
-
Solvent System: Use a co-solvent system like Methanol/Water, Ethanol/Water, or THF/Water. This ensures the ester and the hydroxide (e.g., NaOH, LiOH) are in the same phase.[11][12]
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) will significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to determine completion and avoid potential decomposition at higher temperatures.
-
Stoichiometry: Use a molar excess of the base (typically 2-4 equivalents of NaOH or LiOH) to ensure the reaction goes to completion.
-
Q5: During acidic workup after hydrolysis, my product oiled out or was difficult to filter. What should I do?
A5: This is a common physical chemistry problem related to precipitation and crystallization.
-
Solutions:
-
Control the Rate of Acidification: Add the acid (e.g., 1M HCl) slowly while vigorously stirring the solution. Rapid pH changes can cause the product to crash out as an amorphous solid or oil.[13]
-
Temperature Control: Cool the solution in an ice bath during acidification. Lower temperatures often promote the formation of a more crystalline, filterable solid.
-
Trituration/Solvent Addition: If an oil forms, try cooling for an extended period with stirring to induce crystallization. Alternatively, you can extract the oil into an organic solvent (like ethyl acetate), wash the organic layer, and then evaporate the solvent to recover the product, which can then be recrystallized.
-
Experimental Workflows & Protocols
Caption: General experimental workflow for synthesis and analysis.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 2-chloro-5-bromonicotinate
-
Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add ethyl 2-chloro-5-bromonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition & Degassing: Add a 4:1 mixture of Toluene and Ethanol, followed by water (equivalent to the volume of ethanol). Bubble nitrogen gas through the stirred mixture for 30 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Reaction: Heat the mixture to 85 °C and stir vigorously. Monitor the disappearance of the starting material by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester.
Protocol 2: Saponification of Ethyl 2-chloro-5-phenylnicotinate
-
Setup: Dissolve the crude ester from the previous step in a 3:1 mixture of methanol and water.
-
Hydrolysis: Add sodium hydroxide (NaOH, 3.0 eq) and stir the mixture at 50 °C. Monitor the reaction by TLC until the starting ester is consumed (typically 1-3 hours).
-
Workup: Cool the mixture in an ice bath. Slowly add 2M HCl with vigorous stirring until the pH is ~2. A white precipitate should form.
-
Isolation: Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Purification: Dry the solid under vacuum. For higher purity, recrystallize the product from an appropriate solvent like ethanol or an ethanol/water mixture.
Frequently Asked Questions (FAQs)
Q: Can I use a different synthetic route, such as a Sandmeyer reaction? A: A Sandmeyer reaction, converting an amino group to a chloro group via a diazonium salt, is a classic transformation.[14][15] One could envision a route starting from 2-amino-5-phenylnicotinic acid. However, this approach has drawbacks: diazonium salts can be thermally unstable and potentially explosive, requiring strict temperature control and careful handling.[16] Furthermore, yields can be variable, and copper waste is generated. For these reasons, the Suzuki-Miyaura coupling is generally preferred for its reliability, scalability, and broader functional group tolerance.
Q: What is the best way to confirm the identity and purity of my final product? A: A combination of analytical techniques is essential.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern for the chlorine atom.
-
Melting Point (MP): A sharp melting point is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): The best method for quantifying purity.
Q: What are the critical safety precautions for this synthesis? A: Standard laboratory safety practices should be followed. Pay special attention to:
-
Palladium Catalysts & Ligands: Many are toxic, irritants, or sensitizers. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Toluene and dioxane have specific health hazards. Consult their Safety Data Sheets (SDS) and handle them accordingly.
-
Bases: Solid NaOH and KOH are corrosive.
-
Inert Atmosphere: While primarily for reaction quality, ensuring your inert gas setup is secure prevents accidental introduction of air, which could lead to pressure changes upon heating.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Białek, M., & Wróblewska, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC, NIH. [Link]
- Google Patents. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis Online. [Link]
-
Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]
-
Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. Coupling outcomes for pyridines. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
ElectronicsAndBooks. Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. [Link]
- Google Patents.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Wang, Y., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- Google Patents.
- Google Patents.
-
Kaur, J., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. [Link]
-
MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 13. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. Sandmeyer Reaction [organic-chemistry.org]
- 16. byjus.com [byjus.com]
Technical Support Center: Overcoming Challenges in the Purification of Nicotinic Acid Analogs
Welcome to the Technical Support Center for the purification of nicotinic acid analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common and complex purification challenges. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.
Section 1: Troubleshooting Crystallization
Crystallization is a powerful technique for purifying solid compounds, but it is often fraught with challenges, especially for polar molecules like nicotinic acid analogs. This section addresses common issues encountered during the crystallization process.
FAQ 1: My nicotinic acid analog is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This is a common problem with polar compounds and is often due to the solution being too supersaturated or cooling too quickly. Impurities can also inhibit crystal formation.
Causality and Solution:
-
High Supersaturation: If the concentration of your compound is too high in the hot solvent, it will crash out of solution as an oil upon cooling. To remedy this, add a small amount of hot solvent to redissolve the oil, then allow it to cool down much more slowly.[1]
-
Rapid Cooling: Quick cooling doesn't allow sufficient time for molecules to orient themselves into a crystal lattice. Let the solution cool to room temperature on the benchtop before moving it to an ice bath. Creating an insulating atmosphere around the flask can also help.[2]
-
Inhibition by Impurities: Residual solvents or reaction byproducts can interfere with crystal nucleation. If slow cooling and dilution don't work, consider a preliminary purification step like a quick filtration through a small plug of silica gel to remove gross impurities.[1]
-
Inducing Crystallization: If the solution remains clear even after cooling, you may need to induce crystallization. This can be done by:
FAQ 2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve it?
Answer:
A low recovery is a frequent issue in crystallization and can stem from several factors, from using too much solvent to premature crystallization during filtration.
Causality and Solution:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[2] To avoid this, use the minimum amount of hot solvent required to fully dissolve your compound.
-
Incorrect Solvent System: The ideal solvent should dissolve the compound when hot but not when cold.[4] You may need to screen different solvents or use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).[5][6]
-
Premature Crystallization: If the compound crystallizes in the funnel during filtration, you will lose product. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.
-
Assessing the Mother Liquor: To check if a significant amount of product is left in the filtrate, you can take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates that your yield can be improved by concentrating the mother liquor and attempting a second crystallization.[2]
Protocol 1: Step-by-Step Recrystallization of a Nicotinic Acid Analog
This protocol provides a self-validating system for achieving high purity and yield.
-
Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents to each tube and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the tubes that did not show solubility. An ideal solvent will dissolve the compound completely at its boiling point.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystals.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and bring the mixture to a boil while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Pre-heat a funnel and a receiving flask.
-
Filter the hot solution quickly to remove the charcoal or any insoluble impurities.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
Section 2: Chromatography Troubleshooting Guide
Column chromatography is an indispensable tool for purifying nicotinic acid analogs, especially for separating closely related compounds or removing stubborn impurities.
FAQ 3: My basic nicotinic acid analog is streaking badly on the TLC plate and showing poor peak shape during column chromatography on silica gel. Why is this happening?
Answer:
This is a classic problem when purifying basic compounds on acidic silica gel. The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing and streaking.[8][9]
Causality and Solution:
-
Acid-Base Interaction: To mitigate this, you need to neutralize the acidic sites on the silica.
-
Alternative Stationary Phases:
-
Alumina: Using neutral or basic alumina instead of silica gel can be very effective for purifying basic compounds.[8]
-
Reversed-Phase Chromatography: For highly polar basic compounds, reversed-phase chromatography on a C18 column is often a better choice. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or TFA to improve peak shape.[1]
-
Workflow for Troubleshooting Peak Tailing in Chromatography
Caption: A logical workflow for troubleshooting peak tailing.
FAQ 4: My compound won't elute from the silica column, even with a very polar solvent system.
Answer:
This issue typically arises from two main causes: either your compound is extremely polar and requires a highly polar mobile phase, or it is irreversibly adsorbing or decomposing on the silica gel.
Causality and Solution:
-
Extreme Polarity: For very polar compounds, traditional normal-phase chromatography can be ineffective.
-
Reversed-Phase Chromatography: This is the preferred method for highly polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds and uses a polar stationary phase with a high organic content in the mobile phase.[1][8]
-
-
Decomposition on Silica: Nicotinic acid and its analogs can be sensitive to the acidic nature of silica gel.
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking that wasn't there initially, your compound is likely decomposing.[11][12]
-
Change the Stationary Phase: Switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.
-
Protocol 2: Flash Column Chromatography for Nicotinic Acid Analogs
This protocol outlines a standard procedure for purifying a nicotinic acid analog using flash chromatography.
-
Solvent System Selection:
-
Using TLC, find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.[13] This provides a good balance between separation and elution time.
-
For basic analogs, add 0.1-1% triethylamine to the solvent system to prevent streaking.
-
-
Column Packing:
-
Select an appropriately sized column. A longer, narrower column generally provides better separation than a shorter, wider one.[14]
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with air or nitrogen to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
If a single solvent system is not sufficient, a gradient elution (gradually increasing the polarity of the mobile phase) can be used.[16]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Section 3: Data and Visualization
Table 1: Common Solvents for Crystallization of Nicotinic Acid Analogs
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for highly polar analogs, but can be difficult to remove.[6][17] |
| Ethanol | 78 | High | A versatile and commonly used solvent for polar compounds.[4] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | Medium-High | Can be a good alternative to ethanol. |
| Acetonitrile | 82 | Medium | Aprotic polar solvent, can be effective for certain analogs. |
| Ethyl Acetate | 77 | Medium | Often used in binary solvent systems with a non-polar solvent like hexanes.[6] |
| Toluene | 111 | Low | Can be used for less polar analogs, but its high boiling point can be a drawback.[4] |
| Hexanes/Heptane | ~69 | Low | Typically used as the "poor" solvent in a binary system with a more polar solvent. |
Data compiled from various sources, including[4][17].
Decision Tree for Purification Method Selection
Caption: A decision tree for selecting a purification method.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles.
- College of Engineering Safety. Standard operating procedure Flash column chromatography.
- University of Rochester, Department of Chemistry. Chromatography: TLC Tips.
- BenchChem. (2025). Technical Support Center: Separation of Syn and Anti Isomers by Column Chromatography.
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.).
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- ResearchGate. (2024). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry.
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
- ChemBAM. (n.d.). TLC troubleshooting.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- Baptista, D., et al. (2023).
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid.
- SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations.
- Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
- Chemistry LibreTexts. (2023). Recrystallization.
- JoVE. (2020). Video: Recrystallization - Procedure.
- YouTube. (2019). The Science of Recrystallization.
- PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Reddit. (2023). Purification of strong polar and basic compounds.
- ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- ResearchGate. (2019). How to choose the best solution for column chromatography?.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?.
- Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- NIH. (n.d.). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers.
- Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. (n.d.).
- Google Patents. (n.d.). US2622085A - Recovery of nicotinic acid by solvent extraction.
- Newcrom AH Column. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
- Reddit. (2024). Recrystallization Issues.
- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
- PubMed Central. (n.d.). Role of tautomerism in RNA biochemistry.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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identifying and minimizing byproducts in 2-Chloro-5-phenylnicotinic acid reactions
Technical Support Center: 2-Chloro-5-phenylnicotinic Acid Synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth troubleshooting advice and answers to frequently asked questions to help identify and minimize the formation of common byproducts, ensuring higher yield and purity of the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges, their probable causes related to byproduct formation, and systematic solutions.
Issue 1: Low Yield of this compound with Significant Starting Material Remaining
Plausible Cause: Incomplete reaction, often stemming from issues with the Suzuki coupling step to introduce the phenyl group or inefficient chlorination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Step-by-Step Solutions:
-
Confirm Identity of Starting Material: Use NMR or MS to confirm that the unreacted material is indeed the starting material and not an unexpected byproduct.
-
Suzuki Coupling Step (If applicable):
-
Catalyst Deactivation: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Ligand Integrity: Phosphine-based ligands can oxidize. Use fresh, high-purity ligands.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common. Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. An optimal temperature, typically between 80-120 °C, should be determined empirically.
-
-
Chlorination Step (If applicable):
-
Reagent Quality: Reagents like POCl₃ or SOCl₂ should be fresh and free from hydrolysis.
-
Temperature Control: These reactions are often exothermic. Maintain strict temperature control to prevent runaway reactions and the formation of degradation products.
-
Issue 2: Presence of an Unexpected Peak in HPLC/LC-MS with a Mass Corresponding to Biphenyl or a Bipyridyl Dimer
Plausible Cause: Homocoupling of the boronic acid reagent (forming biphenyl) or the halo-pyridine starting material. This is a classic byproduct in Suzuki-Miyaura cross-coupling reactions.
Identification and Minimization:
| Byproduct | Common Analytical Signature | Minimization Strategy |
| Biphenyl | A non-polar peak in reverse-phase HPLC, with a mass of 154.21. | * Stoichiometry Control: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can favor homocoupling. |
| * Slow Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration. | ||
| Bipyridyl Dimer | A polar peak in reverse-phase HPLC, mass depends on the starting material. | * Catalyst Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling. Consider screening different ligand systems (e.g., SPhos, XPhos). |
| * Oxygen Exclusion: Rigorously exclude oxygen, as it can promote the oxidative homocoupling of the boronic acid. |
Reaction Pathway Visualization:
Caption: Desired vs. undesired coupling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most likely structural isomers of this compound that could form as byproducts?
A1: The formation of constitutional isomers is less common if the starting materials are correctly chosen. However, if starting from a precursor where multiple sites are available for reaction, isomers can arise. For instance, in a direct chlorination of 5-phenylnicotinic acid, while the 2-position is electronically favored for nucleophilic substitution, minor amounts of chlorination at other positions (e.g., 4- or 6-position) could theoretically occur under harsh conditions. Careful control of the chlorination reaction and the use of regioselective synthetic routes are key to avoiding this.
Q2: My reaction mixture is turning black. What does this indicate?
A2: A black coloration, especially in palladium-catalyzed reactions like the Suzuki coupling, often indicates the formation of palladium black. This is finely divided, catalytically inactive palladium metal that has precipitated from the solution. It signifies catalyst decomposition, which can be caused by:
-
High Temperatures: Exceeding the thermal stability of the catalyst complex.
-
Presence of Oxygen: As mentioned, oxygen can degrade the catalyst.
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
To mitigate this, ensure rigorous inert atmosphere conditions, optimize the reaction temperature, and use an appropriate ligand-to-palladium ratio (typically 1.5:1 to 4:1).
Q3: I am synthesizing this compound via hydrolysis of 2-chloro-5-phenylnicotinonitrile. What byproducts should I look for?
A3: The primary byproduct of concern in the hydrolysis of a nitrile to a carboxylic acid is the amide intermediate (2-chloro-5-phenylnicotinamide) .
Hydrolysis Pathway and Byproducts:
Caption: Hydrolysis pathway from nitrile to acid.
To ensure complete conversion to the desired carboxylic acid, you may need to use more forcing reaction conditions, such as:
-
Extended Reaction Times: Monitor the reaction by TLC or HPLC until the amide is no longer observed.
-
Higher Temperatures: Increase the reaction temperature according to the stability of your substrate.
-
Stronger Acid/Base Concentration: Increase the concentration of the acid or base used for hydrolysis.
The amide can often be difficult to separate from the carboxylic acid due to similar polarities. Therefore, ensuring the reaction goes to completion is the best strategy.
References
Technical Support Center: Stability Testing of 2-Chloro-5-phenylnicotinic Acid
Welcome to the comprehensive technical support guide for the stability testing of 2-Chloro-5-phenylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability, and therefore the safety and efficacy, of this active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, field-proven insights and troubleshooting solutions for common challenges encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing for this compound so critical?
A1: Stability testing is a non-negotiable aspect of pharmaceutical development, mandated by regulatory bodies to ensure a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[1][2] For this compound, a heterocyclic compound, this is particularly crucial. Its structure, featuring a chlorinated pyridine ring and a phenyl group, presents potential sites for degradation that could lead to loss of potency or the formation of toxic byproducts.[3][4][5] Understanding its stability profile under various environmental factors—such as light, heat, humidity, and pH—is essential for developing a stable formulation, defining appropriate storage conditions, and establishing a valid shelf-life.[1][2][6]
Q2: What are the primary degradation pathways I should be concerned about with this compound?
A2: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The carboxylic acid group can undergo reactions, but more significantly, the chloro-substituent on the pyridine ring may be susceptible to hydrolysis, especially under basic or acidic conditions, potentially leading to the formation of a hydroxy-nicotinic acid derivative.[7]
-
Photodegradation: Aromatic and heteroaromatic systems, particularly those with halogen substituents, can be sensitive to light.[3][8] Exposure to UV or visible light can induce photolytic cleavage or other reactions, leading to discoloration and the formation of impurities.[8][9] Functional groups like aryl chlorides are known to contribute to drug photosensitivity.[3]
-
Thermal Degradation: Elevated temperatures can provide the energy needed to initiate decomposition.[10][11] For nitrogen-rich heterocyclic compounds, thermal stress can lead to the breaking of C-C, C-N, and C-O bonds.[12]
-
Oxidation: The pyridine ring and phenyl group could be susceptible to oxidative degradation, especially in the presence of oxygen, peroxide, or metal ions.[5] This can lead to the formation of N-oxides or other oxidized species.
Q3: What are the initial steps for designing a forced degradation study for this compound?
A3: A forced degradation or stress testing study is designed to intentionally degrade the API to identify potential degradation products and establish stability-indicating analytical methods.[2][13] A well-designed study for this compound should include the following conditions:
-
Acid and Base Hydrolysis: Treat solutions of the API with strong acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room and elevated temperatures.[14]
-
Oxidation: Expose the API to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2).[3]
-
Thermal Stress: Subject the solid API to dry heat (e.g., 60-105°C).[3] If it's in solution, test under elevated temperatures as well.[6]
-
Photostability: Expose the solid API and its solution to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines.[3][9][15] A dark control should always be included to differentiate between light-induced and thermal degradation.[9]
The goal is to achieve a target degradation of 10-20%, which is sufficient to detect and identify degradants without causing extensive, secondary degradation that wouldn't be seen under normal storage conditions.[16][17]
Q4: How do I select the right analytical technique for a stability-indicating method?
A4: The most common and powerful technique for stability-indicating methods is High-Performance Liquid Chromatography (HPLC), often with a UV or photodiode array (PDA) detector.[18] A well-developed HPLC method should be able to separate the parent this compound peak from all potential degradation products and any process-related impurities. Mass spectrometry (MS) compatible methods, like LC-MS, are invaluable for the identification and structural elucidation of unknown degradants.[19] Gas Chromatography (GC) coupled with MS can also be useful, especially for volatile impurities or after derivatization of the analyte.[20][21]
Troubleshooting Guide
This section addresses specific issues you might encounter during your stability testing experiments.
Issue 1: No degradation observed under stress conditions.
| Potential Cause | Explanation & Recommended Action |
| Stress conditions are too mild. | The energy input (heat, light intensity) or reagent concentration (acid, base, oxidant) may be insufficient to induce degradation. Action: Incrementally increase the severity of the conditions. For thermal stress, increase the temperature in 10°C steps.[16][22] For hydrolytic stress, increase the concentration of the acid/base or the exposure time. |
| The compound is inherently very stable. | While possible, it's crucial to ensure your analytical method is sensitive enough to detect small changes. Action: Verify your method's limit of detection (LOD) and limit of quantitation (LOQ). Confirm that the lack of degradation is real and not an artifact of the analytical method. |
| Incorrect sample preparation. | The API may not be fully dissolved in the stress medium, reducing its exposure. Action: Ensure complete dissolution. You may need to use a co-solvent, but be mindful that the co-solvent itself could influence the degradation pathway. |
Issue 2: Mass balance is not achieved (sum of parent drug and degradants is <95% or >105%).
| Potential Cause | Explanation & Recommended Action |
| Formation of non-chromophoric degradants. | Some degradation products may lack a UV-absorbing chromophore, making them invisible to a UV detector. Action: Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with your UV detector. |
| Formation of volatile degradants. | Degradation may produce volatile compounds that are lost during sample preparation or analysis. Action: Consider using Headspace Gas Chromatography (HS-GC) to analyze for volatile impurities. |
| Degradants are not eluting from the HPLC column. | Highly polar or non-polar degradants may be irreversibly adsorbed onto the column. Action: Modify the mobile phase composition (e.g., change the organic modifier, pH, or ionic strength) or use a different column chemistry. A gradient elution covering a wide polarity range is often necessary. |
| Incorrect relative response factors (RRFs). | Assuming the RRF of a degradant is the same as the parent API can lead to significant quantification errors. Action: If possible, isolate and purify the major degradants to determine their individual RRFs. If this is not feasible, an RRF of 1.0 is often assumed, but this should be noted as a potential source of error. |
Issue 3: Inconsistent or irreproducible results in photostability studies.
| Potential Cause | Explanation & Recommended Action |
| Inadequate light exposure control. | The intensity and spectral distribution of the light source can vary. Action: Ensure your photostability chamber is properly calibrated and meets ICH Q1B requirements for both visible light (overall illumination of not less than 1.2 million lux hours) and UV-A light (an integrated near UV energy of not less than 200 watt hours/square meter).[9] |
| Temperature fluctuations in the chamber. | Light sources generate heat, which can cause thermal degradation that is mistaken for photodegradation. Action: Always run a "dark control" sample, wrapped in aluminum foil, alongside the exposed sample to isolate thermal effects.[3][9] Monitor the temperature inside the chamber. |
| Sample packaging is not standardized. | The type of container (e.g., clear vs. amber glass, plastic) will significantly affect light exposure. Action: For testing the API itself, use a chemically inert, transparent container. To test the protective qualities of packaging, conduct studies with the API in its proposed final packaging.[9][15] |
Experimental Protocols & Workflows
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathway under Hydrolytic Conditions
This diagram speculates on a potential hydrolytic degradation pathway.
Caption: Potential hydrolytic degradation of the chloro-substituent.
Data Summary Table
Example Forced Degradation Conditions and Analytical Strategy
| Stress Condition | Reagent/Parameters | Time Points | Analytical Method | Potential Degradation Product |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 6, 12, 24 h | RP-HPLC-PDA/MS | 2-Hydroxy-5-phenylnicotinic acid |
| Base Hydrolysis | 0.1 M NaOH at RT | 0, 1, 2, 4, 8 h | RP-HPLC-PDA/MS | 2-Hydroxy-5-phenylnicotinic acid |
| Oxidation | 3% H₂O₂ at RT | 0, 2, 6, 12, 24 h | RP-HPLC-PDA/MS | N-oxide derivatives |
| Thermal | Dry heat at 105°C | N/A (Endpoint) | RP-HPLC-PDA/MS | Decarboxylation products, dimers |
| Photostability | ICH Q1B Option 2 | N/A (Endpoint) | RP-HPLC-PDA/MS | Photodimers, radical-induced products |
References
- USP Hydrolytic Stability Testing. (2026, January 9).
- Pharmaceutical Thermal Stability Analysis Service. Mtoz Biolabs.
- API Photostability Testing: What It Is and How It Works. (2025, June 26). FDM - Environment Makers.
- API Photostability Testing.
- Drug stability testing 101. Thermo Fisher Scientific.
- Early Efforts Identify Unstable APIs. (2014, October 2). Pharmaceutical Technology.
- Stability testing of pharmaceutical products. (2012, March 17). Journal of Applied Pharmaceutical Science.
- Thermal Stability of Drugs. (2020, March 5). NETZSCH Analyzing & Testing.
- How to Accelerate Thermal Stability Testing for High-Concentration Drugs. (2024, July 23). TA Instruments.
- ICH Q1B: Complete Guide to Photostability Testing. (2024, November 18). YouTube.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Stability Studies and Testing of Pharmaceuticals - An Overview. (2020, June 1).
- Stability Studies and Testing of Pharmaceuticals: An Overview. (2020, June 1).
- Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate.
- Stability Testing. Mass Spec Lab.
- This compound|CAS 117449-73-7. Benchchem.
- Photochemical dearomative skeletal modifications of heteroarom
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Stability Studies. Coriolis Pharma.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
- Oxidative Dimerization of (Hetero)aromatic Amines Utilizing t-BuOI Leading to (Hetero)aromatic Azo Compounds: Scope and Mechanistic Studies. (2025, August 10).
- Development of forced degradation and stability indicating studies of drugs—A review.
- Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed.
- Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. PubMed.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- Bacterial degradation pathway for 2-chloro-5-nitrophenol (a), and... (2018, August 1).
- Convergence of degradation pathways for aromatic and chloroaromatic... (2008, January 1).
- Annex 10 - ICH.
- Polycyclic arom
- Stability Testing Of Drug Products In The US 2021. CPT Labs.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. (2023, March 3). MPG.PuRe.
- Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. (2017, September 12). Frontiers.
- Analytical methods. Agency for Toxic Substances and Disease Registry.
- SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. University of Wyoming.
- Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. (2024, August 9).
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Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-phenylnicotinic Acid
Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-phenylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for scaling up this synthesis from the laboratory to a pilot plant setting. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Introduction: The Synthetic Pathway
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound (phenylboronic acid) with an organohalide (a derivative of 2-chloronicotinic acid) in the presence of a palladium catalyst and a base.[1]
The general reaction scheme is as follows:
Caption: General scheme of the Suzuki-Miyaura reaction for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical aspect of the Suzuki-Miyaura coupling reaction when scaling up?
A1: While several factors are crucial, the selection of the palladium catalyst and the corresponding ligand is paramount. The catalyst system's efficiency directly impacts reaction kinetics, yield, and purity. For aryl chlorides, which are generally less reactive than bromides or iodides, more electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step, which is typically the rate-limiting step in the catalytic cycle.[1]
Q2: Why is the choice of base so important?
A2: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[2] The choice of base can influence the reaction rate and the formation of byproducts. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The optimal base is often substrate-dependent and needs to be determined experimentally.
Q3: What are the common solvents used for this reaction, and what are the considerations for scale-up?
A3: The Suzuki-Miyaura reaction is versatile in its solvent choice, with common options being toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).[1] Often, a co-solvent of water is used to dissolve the inorganic base. When scaling up, solvent selection should also consider factors such as boiling point (for temperature control), safety (flammability), environmental impact, and ease of removal during workup.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concerns include:
-
Thermal Runaway: The reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] Proper temperature monitoring and control are crucial.
-
Reagent Handling: Palladium catalysts can be pyrophoric, and some phosphine ligands are air-sensitive. Appropriate handling procedures under an inert atmosphere are necessary.[4]
-
Solvent Flammability: Many organic solvents used are flammable. Pilot plant equipment should be properly grounded and operated in a well-ventilated area with appropriate fire suppression systems.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Q: My reaction is not proceeding. Could the catalyst be the issue? A: Yes, catalyst activity is critical. Ensure your palladium source is of good quality and has been stored properly. Older catalysts can lose activity. For better reproducibility, consider using a pre-catalyst. For less reactive aryl chlorides, a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) may be required to facilitate oxidative addition.[5][6] |
| Boronic Acid Instability | Q: I suspect my phenylboronic acid is degrading. What can I do? A: Boronic acids can be prone to protodeboronation, especially under prolonged reaction times or at elevated temperatures. Use freshly purchased or recently purified phenylboronic acid. Consider using a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[7] Using a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can also compensate for potential degradation. |
| Inappropriate Base | Q: How do I know if I'm using the right base? A: The choice of base is crucial for activating the boronic acid. If the reaction is sluggish, the base may be too weak. For Suzuki couplings, a range of bases from mild (e.g., K₂CO₃) to strong (e.g., K₃PO₄) can be effective. The optimal base often depends on the specific substrates and catalyst system. A screening of different bases at the lab scale is recommended before scaling up. |
| Poor Solubility of Reactants | Q: My starting materials are not fully dissolved. How does this affect the reaction? A: Poor solubility of either the 2-chloronicotinic acid derivative or the phenylboronic acid can significantly hinder the reaction rate. A solvent system that ensures adequate solubility of all components at the reaction temperature is essential. Consider a solvent screen at the lab scale. Common solvent systems include toluene/water, dioxane/water, or THF/water.[1] |
Issue 2: Formation of Impurities
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Phenylboronic Acid | Q: I am observing a significant amount of biphenyl in my crude product. What is causing this? A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).[5] Degassing the solvent and reagents before starting the reaction is crucial.[4] |
| Dehalogenation of Starting Material | Q: My starting 2-chloronicotinic acid derivative is being converted back to nicotinic acid. Why is this happening? A: Dehalogenation is a potential side reaction where the chlorine atom is replaced by a hydrogen atom. This can be caused by certain impurities or side reactions with the catalyst. Optimizing the reaction conditions, such as temperature and reaction time, can help minimize this side reaction. |
| Protodeboronation | Q: How can I confirm and prevent the loss of my boronic acid? A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This can be monitored by taking aliquots of the reaction mixture and analyzing them by HPLC or NMR. To minimize this, use fresh boronic acid, consider more stable derivatives (pinacol esters), and avoid unnecessarily long reaction times. |
From Lab to Pilot Plant: Key Scale-Up Considerations
| Parameter | Laboratory Scale (Exemplary) | Pilot Plant Scale Considerations |
| Reaction Vessel | 1 L Glass Flask | 100 L Glass-Lined or Stainless Steel Reactor |
| Heating/Cooling | Heating Mantle/Ice Bath | Jacketed Reactor with Thermal Fluid |
| Agitation | Magnetic Stir Bar | Mechanical Agitator (e.g., Impeller, Turbine) |
| Inert Atmosphere | Balloon/Nitrogen Line | Nitrogen Sparging/Blanketing System |
| Reagent Addition | Syringe/Dropping Funnel | Metering Pumps/Addition Funnels |
Heat Transfer and Mixing
Scaling up a chemical reaction from a 1 L flask to a 100 L reactor presents significant challenges in heat and mass transfer.[8]
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically with increasing scale, making it more difficult to remove or add heat efficiently.[3] This can lead to localized hot spots, promoting side reactions, or an inability to control an exothermic reaction, potentially leading to a thermal runaway.[9]
-
Mitigation: Pilot plant reactors are jacketed to allow for precise temperature control using a thermal fluid. A thorough understanding of the reaction's thermal profile, obtained through reaction calorimetry at the lab scale, is essential for safe scale-up.[3]
-
-
Mixing: Inefficient mixing in a large reactor can lead to non-uniform reaction conditions, resulting in lower yields and increased impurity formation.[10]
-
Mitigation: Pilot plant reactors use mechanical agitators. The type of agitator (e.g., pitched-blade turbine, anchor) and the agitation speed must be carefully selected to ensure proper mixing of all components, including solids if present.
-
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. en.paulmueller.com [en.paulmueller.com]
- 9. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Technical Support Center: Alternative Synthetic Routes for 2-Chloro-5-phenylnicotinic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-5-phenylnicotinic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for various synthetic approaches to this important chemical intermediate.[1] Our goal is to move beyond simple step-by-step instructions and provide a causal understanding of the experimental choices involved, empowering you to diagnose and resolve challenges in your own laboratory work.
Core Synthetic Strategies: A High-Level Overview
The synthesis of this compound fundamentally involves three key transformations: the formation of the nicotinic acid core, the introduction of a chlorine atom at the 2-position, and the installation of a phenyl group at the 5-position. The sequence of these events defines the major synthetic routes. The choice of strategy often depends on the availability of starting materials, scalability, and tolerance to specific functional groups.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a detailed explanation of the underlying chemistry and offers practical solutions.
Route A: Late-Stage Phenylation via Suzuki-Miyaura Coupling
This is arguably the most common and versatile approach, typically involving the coupling of a 2-chloro-5-bromonicotinic acid derivative with phenylboronic acid.
Question 1: My Suzuki-Miyaura coupling reaction to form the 5-phenyl group is showing low yield and incomplete conversion. What are the most critical parameters to check?
Answer: Low yields in Suzuki couplings are a classic problem, often stemming from a few key areas. The reaction is a catalytic cycle, and any interruption to this cycle will stall the reaction.
-
Catalyst and Ligand Integrity: The active catalyst is a Pd(0) species.[2] While Pd(PPh₃)₄ is often used, it can be sensitive to air. Ensure you are using a high-quality catalyst and handling it under an inert atmosphere (Nitrogen or Argon). If you suspect catalyst degradation, consider using a more robust pre-catalyst.
-
Oxygen Contamination: This is the most common culprit. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and also promotes homo-coupling of the boronic acid. Your solvent and reaction mixture must be rigorously degassed. This is typically achieved by bubbling an inert gas through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[3]
-
Base Selection and Quality: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is not just a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetallation step.[4] Ensure your base is anhydrous and finely powdered for maximum reactivity. For heterocyclic substrates, K₃PO₄ is often a good choice.
-
Solvent Choice: A mixture of a polar aprotic solvent like DME or dioxane with water is standard. The water is crucial for dissolving the base and facilitating the formation of the boronate. Ensure the solvent is of high purity and anhydrous (before adding water).
Question 2: I'm observing a significant amount of 2-chloro-nicotinic acid as a byproduct, indicating debromination of my starting material. How can I prevent this?
Answer: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen. This occurs when the aryl-palladium intermediate, formed after oxidative addition, undergoes protonolysis before it can couple with the boronic acid.
-
Mechanism of Debromination: This side reaction is often promoted by sources of protons (like residual water not involved in the base activation) and can be exacerbated at higher temperatures.
-
Mitigation Strategies:
-
Lower the Reaction Temperature: While this may slow down the desired coupling, it will often slow the debromination pathway more significantly. Try running the reaction at 80 °C instead of 100-110 °C.[3]
-
Use a Milder Base: If using a very strong base, consider switching to a milder one like K₂CO₃ or even KF.
-
Ensure Anhydrous Conditions (for organic solvent): While water is needed for the base, excess water can be detrimental. Use dry solvents for the initial setup.
-
Route B: Late-Stage Chlorination
This route involves first synthesizing a 5-phenylnicotinic acid or 5-phenyl-2-pyridone intermediate and then introducing the chlorine atom at the 2-position.
Question 3: I am attempting to chlorinate 5-phenyl-2-pyridone using phosphorus oxychloride (POCl₃), but the reaction is messy and the yield is poor. What is going wrong?
Answer: The chlorination of a 2-pyridone is a standard transformation but requires careful control of conditions. POCl₃ is a powerful and often aggressive reagent.
-
Reaction Mechanism: The oxygen of the pyridone attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate. A chloride ion then displaces this phosphate group in an SₙAr-type mechanism to yield the 2-chloropyridine product.
-
Common Issues & Solutions:
-
Temperature Control: These reactions are often highly exothermic. The reaction should be started at a low temperature (e.g., 0 °C) and allowed to warm slowly. Uncontrolled exotherms can lead to charring and extensive side product formation.
-
Excess Reagent: Using a large excess of POCl₃ is common to drive the reaction to completion and to act as a solvent. However, this makes the workup more challenging. A 5-10 fold excess is typical.
-
Workup Procedure: The workup is critical. The reaction mixture must be quenched by pouring it slowly onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that hydrolyzes the excess POCl₃ to phosphoric acid and HCl. Always perform this in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The product is then typically extracted after neutralizing the acidic solution.
-
Additives: Sometimes, a catalytic amount of a tertiary amine like triethylamine or a phase-transfer catalyst can improve the reaction outcome, but this must be optimized carefully.
-
Alternative Route C: The Sandmeyer Reaction
For certain precursors, it may be feasible to start with a 2-amino-5-phenylnicotinic acid and convert the amino group to a chloro group via the Sandmeyer reaction.
Question 4: Is the Sandmeyer reaction a viable alternative for introducing the 2-chloro group? What are the key challenges?
Answer: Yes, the Sandmeyer reaction is a powerful and classic method for converting an aromatic primary amine into a halide.[5][6] It proceeds in two main stages: diazotization followed by copper(I)-catalyzed substitution.[7]
-
Stage 1: Diazotization: The 2-amino-5-phenylnicotinic acid is treated with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl), to form a diazonium salt.
-
Challenge: Diazonium salts are notoriously unstable and can be explosive when isolated. The reaction must be kept cold (0-5 °C) at all times to prevent premature decomposition.[7] The addition of NaNO₂ solution must be done slowly and with efficient stirring to manage the exotherm.
-
-
Stage 2: Copper-Catalyzed Substitution: The cold diazonium salt solution is then added slowly to a solution of copper(I) chloride (CuCl) in HCl.
-
Mechanism: This is a radical-nucleophilic aromatic substitution (SRNAr). The Cu(I) acts as a catalyst to facilitate the release of N₂ gas and the formation of an aryl radical, which then abstracts a chlorine atom from a copper(II) species.[5]
-
Challenge: The addition rate and temperature control are again critical. Adding the diazonium salt too quickly can lead to uncontrolled nitrogen evolution and side reactions.
-
Why Choose This Route? This route can be advantageous if the 2-amino-5-phenylnicotinic acid is a more readily available or cheaper starting material than the corresponding 5-bromo or 2-pyridone precursors.
Caption: Simplified mechanism of the Sandmeyer reaction.
Quantitative Data Summary
The following table provides a comparative overview of the primary synthetic routes discussed. Yields are representative and can vary significantly based on optimization.
| Feature | Route A: Suzuki Coupling | Route B: Chlorination | Route C: Sandmeyer Reaction |
| Key Transformation | C-C bond formation | C-Cl bond formation | -NH₂ to -Cl conversion |
| Typical Starting Material | 2-Chloro-5-bromonicotinic acid ester | 5-Phenyl-2-pyridone | 2-Amino-5-phenylnicotinic acid |
| Representative Yield | 75-90% for coupling step[3] | 60-80% for chlorination step | 50-75% for overall conversion |
| Key Reagents | Pd catalyst, boronic acid, base | POCl₃ or PCl₅ | NaNO₂, CuCl, HCl |
| Pros | High functional group tolerance, widely available reagents, well-established. | Utilizes a different set of precursors, can be high yielding. | Classic, reliable method if the amine precursor is available. |
| Cons | Requires inert atmosphere, potential for debromination, palladium cost. | Harsh/corrosive reagents, hazardous workup, potential for side reactions. | Unstable diazonium intermediate, strict temperature control required, copper waste. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-chloro-5-bromonicotinate
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-chloro-5-bromonicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely powdered).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent should be thoroughly degassed by bubbling argon through it for at least 30 minutes prior to use.[3]
-
Catalyst Addition: To the stirring suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv), under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the methyl 2-chloro-5-phenylnicotinate.
-
Hydrolysis: The resulting ester can be hydrolyzed to the final carboxylic acid product by stirring with an aqueous solution of NaOH or LiOH in a solvent like methanol or THF, followed by acidic workup.[8]
Protocol 2: Sandmeyer Chlorination of 2-Amino-5-phenylnicotinic acid
This protocol involves hazardous reagents and unstable intermediates. Strict adherence to safety procedures is mandatory.
-
Acidic Suspension: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-phenylnicotinic acid (1.0 equiv) in concentrated hydrochloric acid (e.g., 6M HCl). Cool the suspension to 0-5 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the cooled, vigorously stirred suspension, ensuring the internal temperature never exceeds 5 °C.[7] Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 equiv) in concentrated HCl and cool to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution via a dropping funnel. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of any remaining diazonium salt.
-
Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
- BenchChem. (2025).
- Wikipedia. Sandmeyer reaction.
- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
- PrepChem.com. The preparation Of 2-chloro-5-methylnicotinic acid.
- BenchChem. This compound | CAS 117449-73-7.
- Organic Chemistry Portal. Suzuki Coupling.
- Worldwide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
Sources
Technical Support Center: Resolving Poor Solubility of 2-Chloro-5-phenylnicotinic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Chloro-5-phenylnicotinic acid (CAS No: 117449-73-7)[1][2]. We will explore the physicochemical properties of this compound and provide a systematic approach to overcoming its limited solubility in aqueous media through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Section 1: Understanding the Challenge - A Physicochemical Profile
This compound is a bifunctional molecule containing a pyridine ring, a phenyl group, a chloro-substituent, and a carboxylic acid moiety. This combination of a large, hydrophobic aromatic system and a single ionizable group is the primary reason for its poor aqueous solubility, especially at neutral or acidic pH.
The key to solubilization lies in understanding the carboxylic acid group. As a weak acid, its ionization state is dependent on the pH of the solution.
-
At low pH (pH < pKa): The carboxylic acid group is protonated (-COOH). In this neutral form, the molecule's hydrophobic character dominates, leading to very low water solubility.
-
At high pH (pH > pKa): The carboxylic acid group is deprotonated, forming the negatively charged carboxylate salt (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility.[3][4]
While the exact pKa of this compound is not readily published, we can estimate it to be in the range of 3.5 - 4.5 based on the pKa of similar structures like nicotinic acid and benzoic acid, and considering the electron-withdrawing effect of the chloro-substituent.[5][6]
Solubility Data Summary
Precise quantitative solubility data for this compound is limited. However, data for the structurally related compound, 2-Chloronicotinic acid, provides a useful baseline for selecting initial solvents.
| Solvent | Solubility (for 2-Chloronicotinic acid)[7] | Solvent Type | Notes |
| Water | 1.7 mg/mL (0.17 g/100g ) | Polar Protic | Poorly soluble, as expected. |
| Methanol | 27 mg/mL (2.7 g/100g ) | Polar Protic | Significantly more soluble than in water. |
| Benzene | Insoluble | Non-polar | The carboxylic acid group limits solubility in non-polar solvents. |
| DMSO, DMF | Qualitatively Soluble | Polar Aprotic | Generally effective for creating concentrated stock solutions of similar compounds.[8] |
Section 2: Troubleshooting Guide & FAQs
This section provides direct answers to common issues encountered during experiments.
Q1: Why won't this compound dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4)?
A1: At a neutral pH of 7.4, which is significantly above the estimated pKa of the carboxylic acid group (pKa ≈ 3.5-4.5), the molecule should theoretically be in its soluble deprotonated (carboxylate) form. However, the rate of dissolution can be very slow. You are likely observing a kinetic, not a thermodynamic, limitation. The solid crystalline form of the acid is stable and requires sufficient energy or chemical incentive to break down the crystal lattice and dissolve. Simply adding the powder to a neutral buffer may not be effective. The recommended approach is to first dissolve the compound by raising the pH significantly and then adjusting it back down if your experiment requires it.
Q2: What is the most reliable first step to solubilize this compound in an aqueous solution?
A2: The most direct method is pH adjustment . By adding a base, you convert the poorly soluble carboxylic acid into its highly soluble salt form.[] This is a fundamental technique for ionizable compounds.[10] See Protocol 1 for a detailed, step-by-step methodology.
Caption: Basic workflow for solubilization via pH adjustment.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How do I prevent this "crashing out"?
A3: This is a common consequence of a drastic change in solvent polarity.[8] The compound is soluble in 100% DMSO but becomes insoluble when the solution becomes predominantly aqueous. To mitigate this:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally <1%, and almost always <5%).
-
Slow Addition: Add the DMSO stock solution to the aqueous buffer slowly, drop by drop, while continuously and vigorously vortexing or stirring the buffer.[8] This prevents localized high concentrations of the compound that can initiate precipitation.
-
Use an Intermediate Dilution: Consider a two-step dilution. First, dilute the DMSO stock into a buffer containing a moderate amount of a co-solvent (like ethanol), then perform the final dilution into the assay buffer.
Q4: My experiment is pH-sensitive and cannot tolerate high pH. What are my other options?
A4: If pH modification is not viable, you have two primary alternatives:
-
Co-solvency: Use a water-miscible organic solvent to increase the solubility of the compound in your aqueous system.[11] This involves creating a stock solution in a solvent like DMSO or ethanol and then diluting it into your buffer, ensuring the final co-solvent concentration is compatible with your experiment.[12][13]
-
Salt Formation: Chemically prepare and isolate a solid salt form of the compound (e.g., this compound sodium salt). This salt will have intrinsically higher aqueous solubility than the parent acid, even at neutral pH.[14][15] This is a more involved but robust solution for long-term use. See Protocol 3.
Q5: Which organic solvents are best for preparing a concentrated stock solution?
A5: For preparing a high-concentration stock solution, polar aprotic solvents are typically the best choice.
-
Recommended: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).[]
-
Also Viable: Polar protic solvents like Methanol and Ethanol can also be used, though they may not achieve the same high concentrations as DMSO or DMF.[7]
Section 3: Detailed Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol describes the solubilization of the compound for immediate use in an experiment by converting it to its salt in situ.
Materials:
-
This compound powder
-
Target aqueous buffer (e.g., PBS, TRIS)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and stir bar
Methodology:
-
Prepare a Slurry: Add the desired mass of this compound to the required volume of your aqueous buffer to make a slurry. The compound will not dissolve at this stage.
-
Monitor pH: Place the beaker on a stir plate with a stir bar and insert the pH probe. Record the initial pH.
-
Add Base: Begin adding 1 M NaOH dropwise to the stirring slurry.
-
Observe Dissolution: Continue adding the base slowly. You will observe the solid begin to dissolve as the pH increases. The solution should become clear as the pH rises significantly above the compound's pKa.
-
Final Adjustment (Optional): Once the compound is fully dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to lower the pH to your desired experimental value. Caution: If you adjust the pH back down below the pKa, the compound will precipitate out of solution.
-
Final Volume: Adjust the final volume with your buffer to account for the volume of base/acid added.
Caption: Step-by-step workflow for pH-adjusted solubilization.
Protocol 2: Solubilization Using Co-solvents
This protocol is for experiments where a small amount of an organic solvent is permissible.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO or Ethanol
-
Target aqueous buffer
Methodology:
-
Prepare Stock Solution: Accurately weigh the compound and dissolve it in a minimal amount of DMSO (or ethanol) to create a concentrated stock solution (e.g., 50-100 mM). Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Determine Maximum Co-solvent Tolerance: Before preparing your final working solution, test the tolerance of your experimental system (e.g., cells, enzyme) to the co-solvent. Run a control experiment with various concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2.5%, 5%) to find the highest concentration that does not affect the results.
-
Prepare Working Solution: Based on the tolerance level, calculate the dilution needed. Add the stock solution dropwise to the vigorously stirring aqueous buffer to reach the final desired concentration of the compound, ensuring the final co-solvent percentage remains below the determined tolerance limit.
Protocol 3: Preparation and Isolation of a Soluble Salt Form
This protocol creates a stable, water-soluble sodium salt of the compound for long-term storage and use, eliminating the need for pH adjustment or co-solvents in the final experiment.
Materials:
-
This compound (MW: 233.64 g/mol )
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Methanol or Ethanol
-
Rotary evaporator
Methodology:
-
Dissolve the Acid: In a round-bottom flask, dissolve a known quantity of this compound in a suitable volume of methanol or ethanol.
-
Add Base: Add exactly one molar equivalent of the base. For example, if you start with 2.34 g (0.01 mol) of the acid, add 0.84 g (0.01 mol) of sodium bicarbonate. If using NaHCO₃, you will observe gas (CO₂) evolution. Stir until the reaction is complete and a clear solution is formed.
-
Remove Solvent: Remove the solvent (methanol/ethanol) using a rotary evaporator.
-
Isolate and Dry: The resulting solid is the sodium salt of your compound. Dry it thoroughly under a high vacuum to remove any residual solvent.
-
Confirm and Store: The resulting salt powder should now be readily soluble in neutral aqueous buffers. Store in a desiccator to prevent moisture absorption.
Caption: Conversion of a poorly soluble acid to a soluble salt.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
-
Khan, A. A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. [Link]
-
Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility enhancement techniques. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-51. [Link]
-
Patel, V. R., Agrawal, Y. K. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Science and Technology, 3(7), 640-649. [Link]
-
Fiveable. (n.d.). pH and Solubility. AP Chem Study Guide. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579. [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 16(1), 1-9. [Link]
-
Matriculation Chemistry. (2021). Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]
-
askIITians. (n.d.). How does pH affect solubility? [Link]
-
Cano-Vega, M. A., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 123. [Link]
- CN111153853B - Preparation method of 2-chloronicotinic acid.
-
The Organic Chemistry Tutor. (2020). How Do Acids And Bases Alter Compound Solubility? YouTube. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Application to Extraction Processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). American Pharmaceutical Review. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]
-
Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Metabolism, 11(10), 834-843. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Kim, C., et al. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics, 13(10), 1649. [Link]
-
Bighash, M., et al. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 24(16), 2929. [Link]
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Bordwell pKa Table. Organic Chemistry Data. [Link]
-
Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. longdom.org [longdom.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for spectroscopic analysis of nicotinic acids
Welcome to the technical support center for the spectroscopic analysis of nicotinic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. As Senior Application Scientists, we have structured this guide to offer not just solutions, but also the scientific reasoning behind them, ensuring a deeper understanding and more robust experimental design.
I. General Spectroscopic Analysis Troubleshooting Workflow
Before delving into technique-specific issues, it's crucial to have a systematic approach to troubleshooting. The following workflow outlines a logical sequence of checks to identify and resolve most common problems in spectroscopic analysis.
Caption: A general workflow for troubleshooting spectroscopic analysis.
II. UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely used technique for the quantitative analysis of nicotinic acid.[1] Common issues often relate to sample preparation, instrument calibration, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My UV-Vis spectrum for nicotinic acid has a very low or no signal. What should I check first?
A1: A low or absent signal is one of the most common issues and can typically be traced back to a few key areas.[2]
-
Sample Concentration: Ensure your nicotinic acid solution is within the linear range of detection for your spectrophotometer.[3][4] For many standard instruments, this is in the µg/mL range. If the concentration is too low, the absorbance will be negligible.
-
Wavelength Range: Verify that you are scanning within the correct UV range. Nicotinic acid in an acidic solution typically exhibits absorption maxima around 213 nm and 261 nm.[5][6]
-
Instrument Settings: Check that the light source (deuterium lamp for the UV range) is on and has not exceeded its lifespan. A failing lamp can lead to low signal intensity.[5] Also, ensure the detector is functioning correctly and that the optical path is not obstructed.
-
Cuvette Type: For measurements in the UV region (below 340 nm), it is essential to use quartz cuvettes, as standard glass or plastic cuvettes will absorb most of the UV light, leading to a flat or noisy spectrum.[7]
Q2: The absorbance readings for my nicotinic acid standards are not linear. What could be the cause?
A2: Non-linearity in your calibration curve can compromise the accuracy of your quantitative analysis. Here are the likely culprits:
-
Concentration Range: Your standard concentrations may be too high, exceeding the linear dynamic range of the instrument. At high concentrations, molecular interactions can alter the absorptivity of the analyte. Diluting your standards to a lower concentration range is recommended.[8]
-
Stray Light: This is a significant factor that can cause negative deviations from Beer's Law at high absorbances. Ensure your instrument's stray light performance is within specification. Regular calibration with certified reference materials can verify this.[8]
-
Mismatched Cuvettes: If you are using multiple cuvettes for your standards and samples, ensure they are a matched set with identical path lengths. Any variation will introduce errors.
-
Chemical Equilibria: Nicotinic acid's ionization state is pH-dependent. Ensure your samples and standards are prepared in the same buffer and at a consistent pH to maintain a single absorbing species.[9] The use of 0.1 M hydrochloric acid is a common practice to ensure consistent protonation.[5][6]
Q3: I'm observing a noisy spectrum. How can I improve the signal-to-noise ratio?
A3: A noisy spectrum can make it difficult to accurately determine the absorbance maximum.
-
Increase Integration Time: A longer integration time allows the detector to collect more photons, which can average out random noise.
-
Increase Slit Width: A wider slit allows more light to reach the detector, improving the signal-to-noise ratio. However, be aware that this will decrease the spectral resolution.
-
Sample Purity: Impurities in your sample or solvent can contribute to a noisy baseline. Ensure you are using high-purity solvents and that your nicotinic acid sample is free from contaminants.[7]
-
Instrument Warm-up: Allow the spectrophotometer's lamps to warm up for at least 30 minutes before taking measurements to ensure a stable output.
Troubleshooting Decision Tree: UV-Vis Analysis of Nicotinic Acid
Caption: A decision tree for troubleshooting common UV-Vis analysis issues.
Protocol: Preparation of Nicotinic Acid for UV-Vis Analysis
This protocol is based on established methods for the UV-spectrophotometric determination of nicotinic acid.[3][10]
-
Stock Solution Preparation: Accurately weigh approximately 100 mg of nicotinic acid standard and dissolve it in 100 mL of 0.1 M hydrochloric acid to prepare a stock solution of 1 mg/mL.[11]
-
Working Standard Preparation: Dilute the stock solution with 0.1 M hydrochloric acid to prepare a series of working standards with concentrations in the desired linear range (e.g., 5-30 µg/mL).[3]
-
Sample Preparation: If analyzing a solid sample, dissolve a known quantity in 0.1 M hydrochloric acid to achieve a concentration within the calibrated range. For complex matrices, an extraction step may be necessary.[11]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range (e.g., 200-400 nm).
-
Use 0.1 M hydrochloric acid as the blank to zero the instrument.
-
Measure the absorbance of each standard and the sample at the absorption maxima (approximately 213 nm and 261 nm).[6]
-
-
Data Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from the calibration curve using its measured absorbance.
Data Summary: UV-Vis Spectroscopy of Nicotinic Acid
| Parameter | Value | Reference |
| Primary Solvent | 0.1 M Hydrochloric Acid | [5][6] |
| λmax 1 | ~213 nm | [5][6] |
| λmax 2 | ~262 nm | [3][4][10] |
| Typical Linear Range | 1-30 µg/mL | [3][4][10] |
III. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in nicotinic acid and studying its molecular structure.[12][13]
Frequently Asked Questions (FAQs)
Q1: My FTIR spectrum of solid nicotinic acid has very broad peaks, especially in the O-H region. Is this normal?
A1: Yes, this is characteristic of carboxylic acids in the solid state. The broadness of the O-H stretching band (typically in the 2500-3300 cm⁻¹ region) is due to strong intermolecular hydrogen bonding between the carboxylic acid groups of adjacent nicotinic acid molecules. This hydrogen bonding creates a wide range of O-H bond environments, resulting in a broad absorption band rather than a sharp peak.[13][14]
Q2: I am having trouble identifying the C=O stretching frequency. Where should I expect to see it?
A2: The carbonyl (C=O) stretching frequency in nicotinic acid is typically observed around 1700 cm⁻¹.[13][14] However, its exact position can be influenced by hydrogen bonding. In a hydrogen-bonded dimer, you might see a shift in this peak compared to a non-hydrogen-bonded monomer. The presence of a strong band in the 1680-1720 cm⁻¹ range is a good indicator of the carboxylic acid carbonyl group.
Q3: Why is my baseline sloped or curved?
A3: A sloping or curved baseline in an FTIR spectrum can be caused by several factors:
-
Improper Sample Preparation (KBr Pellet): If you are using the KBr pellet method, an uneven distribution of the sample in the pellet or a pellet that is too thick can cause scattering of the IR beam, leading to a sloped baseline. Ensure your sample is finely ground and thoroughly mixed with the KBr.
-
ATR Crystal Contamination: If using an Attenuated Total Reflectance (ATR) setup, the crystal surface must be impeccably clean. Any residue from previous samples will contribute to the spectrum and can cause baseline issues. Clean the crystal with an appropriate solvent (e.g., isopropanol) before and after each measurement.
-
Instrumental Effects: A misaligned instrument or a failing IR source or detector can also lead to baseline problems. If you've ruled out sample-related issues, an instrument performance qualification check is advisable.
Data Summary: Characteristic FTIR Peaks for Nicotinic Acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| 3300-2500 | O-H stretch (carboxylic acid, H-bonded) | [13][14] |
| ~3070 | C-H stretch (aromatic) | [14] |
| ~1700 | C=O stretch (carboxylic acid) | [13][14] |
| ~1617 | C=N stretch (pyridine ring) | [13] |
| ~1594 | C=C stretch (aromatic ring) | [14] |
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of nicotinic acid in solution.[15]
Frequently Asked Questions (FAQs)
Q1: The proton signals in my ¹H NMR spectrum of nicotinic acid are shifted compared to literature values. Why is this?
A1: Chemical shifts in NMR are highly sensitive to the local chemical environment. Several factors can cause shifts compared to reference spectra:
-
Solvent Effects: The choice of solvent can significantly influence chemical shifts due to solvent-solute interactions. Spectra recorded in D₂O will differ from those in DMSO-d₆ or CDCl₃.[15][16]
-
pH and Protonation: The pH of the solution will affect the protonation state of both the carboxylic acid group and the pyridine nitrogen. Protonation of the nitrogen will lead to a significant downfield shift of the adjacent protons on the pyridine ring.[15] Ensure consistent pH for comparable results.
-
Concentration: At high concentrations, intermolecular interactions can cause shifts in the observed resonances.
Q2: The carboxylic acid proton is not visible in my ¹H NMR spectrum recorded in D₂O. Where did it go?
A2: The acidic proton of the carboxylic acid group is labile and will readily exchange with the deuterium in the D₂O solvent. This rapid exchange broadens the signal, often to the point where it is indistinguishable from the baseline. This is a common phenomenon for acidic protons when using deuterated protic solvents. To observe this proton, you would need to use an aprotic deuterated solvent like DMSO-d₆.
Data Summary: Typical ¹H NMR Chemical Shifts for Nicotinic Acid
| Proton Position | Approximate Chemical Shift (ppm) | Multiplicity | Reference |
| H2 | ~9.15 | d | [15] |
| H6 | ~8.83 | dd | [15] |
| H4 | ~8.30 | dt | [15] |
| H5 | ~7.60 | m (ddd) | [15] |
Note: Chemical shifts are referenced to a spectrum acquired in D₂O at pH 7.4.[15] Shifts will vary with solvent and pH.
V. Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique used for the determination of the molecular weight and fragmentation pattern of nicotinic acid, often coupled with a separation technique like liquid chromatography (LC).[17]
Frequently Asked Questions (FAQs)
Q1: I am using electrospray ionization (ESI) for my LC-MS analysis of nicotinic acid. Should I use positive or negative ion mode?
A2: Both positive and negative ion modes can be used for nicotinic acid, but the choice depends on the mobile phase and desired sensitivity.
-
Negative Ion Mode: The carboxylic acid group is easily deprotonated, making nicotinic acid amenable to detection in negative ion mode as the [M-H]⁻ ion. This is often a robust method.[18]
-
Positive Ion Mode: The pyridine nitrogen can be protonated, allowing for detection in positive ion mode as the [M+H]⁺ ion. The efficiency of this process can be enhanced by using an acidic mobile phase.
The optimal choice may require some method development, but both are viable options.
Q2: What are the expected major fragments in the MS/MS spectrum of nicotinic acid?
A2: The fragmentation of nicotinic acid is predictable. For the protonated molecule [M+H]⁺, a common fragmentation pathway is the loss of water (H₂O) and carbon monoxide (CO), which is characteristic of carboxylic acids. The most abundant fragment ion is often observed at m/z 78, corresponding to the loss of the carboxyl group.[18]
Q3: My signal intensity is low and inconsistent. What are the common causes in LC-MS?
A3: Low and variable signal intensity in LC-MS can be a complex issue.
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with nicotinic acid for ionization in the ESI source, leading to a suppressed signal. Improving the chromatographic separation or implementing a more rigorous sample clean-up procedure can mitigate this.[19]
-
Mobile Phase Compatibility: Ensure your mobile phase additives are volatile and compatible with MS. Non-volatile buffers like phosphates should be avoided. Ammonium formate or ammonium acetate are common choices.[17][18]
-
Source Contamination: The ESI source can become contaminated over time, leading to poor ionization efficiency. Regular cleaning of the source components is essential for maintaining performance.
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Hassan, S. S. M., et al. (2014). Development and Validation of Chemometric Spectrophotometric Methods for Simultaneous Determination of Simvastatin and Nicotinic Acid in Binary Combinations. PubMed Central. [Link]
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Chanda, I., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science. [Link]
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Prabhu, N., et al. (2013). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemistry. [Link]
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Al-Brakati, A. (2019). Development and validation of spectrophotometric determination for niacin content in ginger. The Pharma Innovation Journal. [Link]
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Chanda, I., et al. (2017). Development and Validation of Uv-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science. [Link]
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SpectraBase. (n.d.). Nicotinic acid - Optional[UV-VIS] - Spectrum. [Link]
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SpectraBase. (n.d.). Nicotinic acid - Optional[Vapor Phase IR] - Spectrum. [Link]
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GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
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Kim, H., et al. (2016). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. Journal of Chromatographic Science. [Link]
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Semantic Scholar. (n.d.). RAMAN SPECTRA OF COPPER, COBALT, AND NICKEL COMPLEXES OF NICOTINIC ACID. [Link]
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Starna Cells. (n.d.). Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. [Link]
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ACS Publications. (1949). Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. The Journal of Physical Chemistry. [Link]
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SciSpace. (1956). Chemical determination of nicotinic acid and nicotinamide. [Link]
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He, B., et al. (2013). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. Journal of Analytical Methods in Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-phenylnicotinic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of potential analytical methodologies for the quantification and purity assessment of 2-Chloro-5-phenylnicotinic acid, a key intermediate in medicinal chemistry.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating system of analysis.
The validation principles discussed herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), which is adopted by the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4][5] These guidelines provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[5][6]
The Analytical Landscape: Choosing the Right Tool for the Job
The selection of an analytical technique for this compound hinges on the specific requirements of the analysis, such as whether it is for quantifying the active pharmaceutical ingredient (API) or for identifying and quantifying impurities. For a molecule of this nature—a substituted aromatic carboxylic acid—High-Performance Liquid Chromatography (HPLC) is the presumptive method of choice due to its versatility, sensitivity, and wide applicability to non-volatile and thermally labile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable, albeit more complex, alternative, particularly for impurity profiling where volatile impurities may be of concern.
This guide will focus on a comparative validation of a newly developed Reversed-Phase HPLC (RP-HPLC) method and a potential GC-MS method for the analysis of this compound.
Visualizing the Validation Workflow
A systematic approach to method validation is crucial. The following diagram illustrates the interconnectedness of the various validation parameters that will be discussed.
Caption: A generalized workflow for analytical method validation, from development to lifecycle management.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
An RP-HPLC method with UV detection is the most logical starting point for the analysis of this compound. The aromatic rings and the carboxylic acid functional group will provide strong chromophores for UV detection.
Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the phenyl and chloro-substituted pyridine rings. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | An acidic mobile phase is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 50% B to 90% B over 15 minutes | A gradient elution is proposed to ensure elution of the main analyte and any potential impurities with differing polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 225 nm | This wavelength is chosen based on the UV absorbance maxima of similar aromatic structures. |
| Injection Vol. | 10 µL | A typical injection volume to ensure good peak shape and sensitivity. |
Experimental Protocol: Validation of the HPLC Method
The following protocols are based on the principles outlined in ICH Q2(R2) and USP <1225>.[3][4][7]
1. Specificity/Selectivity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[7]
-
Protocol:
-
Prepare a solution of a placebo (a mixture of all excipients without the API).
-
Prepare a solution of this compound reference standard.
-
Prepare a spiked placebo solution containing the reference standard.
-
Subject the reference standard solution to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Inject all solutions into the HPLC system.
-
-
Acceptance Criteria:
-
The placebo solution should show no interfering peaks at the retention time of the main analyte.
-
The peak for this compound in the spiked placebo should be well-resolved from any placebo peaks.
-
In the stressed samples, the main peak should be spectrally pure (as determined by a photodiode array detector) and well-resolved from any degradation products.
-
2. Linearity and Range
A linearity study verifies that the sample solutions are in a concentration range where the analyte response is directly proportional to the concentration.[8]
-
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Create a series of at least five dilutions ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
The y-intercept should be minimal.
-
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is often demonstrated through recovery studies.[9]
-
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on different equipment.
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope of the calibration curve from the linearity study.
-
Determine the standard deviation of the y-intercepts of regression lines.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria:
-
The LOQ should be demonstrated to have acceptable precision and accuracy.
-
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze a system suitability solution under each condition.
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
-
The retention time and peak area of the analyte should not significantly change.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Impurity Profiling
For a carboxylic acid like this compound, direct analysis by GC-MS is challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.
Proposed GC-MS Method with Derivatization
Caption: Workflow for the GC-MS analysis of this compound via silylation.
Experimental Protocol: Validation of the GC-MS Method
The validation of the GC-MS method would follow the same principles as the HPLC method, with adjustments for the specific technique.
-
Specificity: Mass spectral data provides a high degree of specificity. The mass spectrum of the derivatized analyte should be unique and free from interference from placebo components.
-
Linearity and Range: A calibration curve would be constructed using the peak area of a characteristic ion of the derivatized analyte versus concentration.
-
Accuracy and Precision: These would be assessed similarly to the HPLC method, but with consideration for the variability of the derivatization step.
-
LOD/LOQ: GC-MS can offer very low limits of detection, often in the picogram range.
-
Robustness: Parameters to investigate would include the derivatization reaction time and temperature, injection port temperature, and oven temperature ramp rate.
Comparative Performance of HPLC and GC-MS
The following table summarizes the expected performance characteristics of the two proposed methods for the analysis of this compound.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% (higher due to derivatization) |
| LOD | ng range | pg range |
| LOQ | ng range | pg range |
| Robustness | Generally robust | Can be less robust due to the critical derivatization step |
| Sample Throughput | High | Lower (due to sample preparation) |
| Cost & Complexity | Lower | Higher |
Conclusion and Recommendation
For the routine quality control and assay of this compound, a validated RP-HPLC-UV method is the recommended primary choice . It offers a balance of speed, simplicity, robustness, and cost-effectiveness, while providing the necessary accuracy and precision for regulatory compliance.
The GC-MS method, while more complex, serves as a powerful complementary technique . Its superior specificity and sensitivity make it ideal for impurity identification and for quantifying trace-level impurities that may not be detectable by HPLC-UV. The development and validation of a GC-MS method is particularly valuable during process development and for forced degradation studies to gain a comprehensive understanding of the impurity profile.
Ultimately, the choice of analytical methodology should be guided by the Analytical Target Profile (ATP), which defines the intended purpose of the method.[10] By following the rigorous validation protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data that is defensible and fit for purpose throughout the drug development lifecycle.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
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USP <1225> Method Validation - BA Sciences. (n.d.). Boston Analytical. [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]
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VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). USP. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). ECA Academy. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency. [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2023). International Council for Harmonisation. [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.). Lab Manager. [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025). Investigations of a Dog. [Link]
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FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). BioPharm International. [Link]
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022). ECA Academy. [Link]
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Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy. [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn. [Link]
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<1225> Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.). USP-NF. [Link]
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Separation of 2-Chloro-5-(phenylsulphonyl)aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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A Practical Guide to Analytical Method Validation - gmpua.com. (n.d.). gmpua.com. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022). ResearchGate. [Link]
-
Determination of Organic Acids in Tobacco by Reversed Phase. (n.d.). Asian Journal of Chemistry. [Link]
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Analytical Method Validation & Common Problem 1 - NPRA. (n.d.). National Pharmaceutical Regulatory Agency. [Link]
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SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS David A. Nelson Dougl. (n.d.). Wyoming Water Research Center. [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - MDPI. (n.d.). MDPI. [Link]
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High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma - NIH. (n.d.). National Institutes of Health. [Link]
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Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Application of GC-MS in Determinating the Trace Impurities of Benazolin - Aidic. (n.d.). AIDIC. [Link]
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comparative analysis of 2-Chloro-5-phenylnicotinic acid with other nicotinic acid derivatives
An In-depth Comparative Guide to 2-Chloro-5-phenylnicotinic Acid and Other Nicotinic Acid Derivatives for Drug Discovery Professionals
This guide provides a comprehensive technical analysis of this compound, juxtaposed with other key nicotinic acid derivatives. We will dissect the nuances of their chemical synthesis, physicochemical characteristics, and biological activities, supported by experimental frameworks. The objective is to furnish researchers, medicinal chemists, and drug development professionals with a robust, data-driven resource to inform strategic decisions in lead compound selection and optimization.
The Nicotinic Acid Scaffold: A Cornerstone in Medicinal Chemistry
Nicotinic acid (niacin or vitamin B3) is more than a simple vitamin; its pyridine-3-carboxylic acid core represents a privileged scaffold in drug discovery. The inherent biological relevance, coupled with the synthetic tractability of the pyridine ring, has established its derivatives as a versatile class of compounds. These derivatives have been successfully investigated for a wide spectrum of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1] The strategic placement of various functional groups on the pyridine ring allows for the precise modulation of the molecule's steric and electronic properties, which in turn dictates its pharmacological profile.
Spotlight on this compound
This compound (CAS 117449-73-7) is a derivative that exemplifies the strategic functionalization of the nicotinic acid core.[2][3] The introduction of a chlorine atom at the 2-position and a phenyl group at the 5-position significantly alters its properties compared to the parent molecule. The chloro-substituent acts as an electron-withdrawing group and a key synthetic handle, while the phenyl ring introduces significant steric bulk and increases lipophilicity. This unique combination of features makes it a valuable intermediate and a potential pharmacophore for targeting various biological systems, from enzyme inhibition in metabolic diseases to antimicrobial applications.[2]
Comparative Physicochemical Properties
The efficacy of a drug candidate is fundamentally linked to its physicochemical properties, which govern its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below compares this compound with its parent compound and another halogenated derivative, 2-chloronicotinic acid.
| Property | Nicotinic Acid | 2-Chloronicotinic Acid | This compound |
| Molecular Weight ( g/mol ) | 123.11 | 157.56[4] | 233.65[5] |
| Calculated LogP | -0.57 | 1.35 | 3.3[5] |
| Topological Polar Surface Area (Ų) | 50.2 | 50.2 | 50.2[5] |
| Aqueous Solubility | High (1.7 g/100g )[6] | Low | Very Low |
| Melting Point (°C) | 237 | 176-178[4] | Not available |
Insight & Rationale: The substitution pattern dramatically impacts lipophilicity (LogP). Adding a chlorine atom at the 2-position (2-chloronicotinic acid) moderately increases the LogP. However, the subsequent addition of a phenyl group at the 5-position results in a significant leap in lipophilicity for this compound. This increased lipophilicity can be advantageous for crossing biological membranes but poses a significant challenge for aqueous solubility and formulation. The consistent Polar Surface Area (TPSA) across these molecules indicates that the primary driver of solubility changes is the non-polar phenyl group.
Synthesis Strategies: A Comparative Workflow
The synthetic accessibility of derivatives is a critical factor in drug development. The routes to these compounds often determine their cost and scalability. Below is a comparative workflow illustrating the synthesis of 2-chloronicotinic acid versus the more complex this compound.
Caption: High-level comparison of synthetic workflows.
Experimental Rationale: The synthesis of 2-chloronicotinic acid often proceeds via an N-oxide intermediate, which activates the 2-position for nucleophilic substitution by a chloride source like POCl₃. To synthesize this compound, a multi-step sequence is required. Starting from a 2-chloronicotinate ester, the 5-position must first be functionalized, typically via halogenation (e.g., bromination), to create a handle for a subsequent cross-coupling reaction. The palladium-catalyzed Suzuki coupling is the method of choice for installing the phenyl group, reacting the 5-bromo intermediate with phenylboronic acid. The final step is the hydrolysis of the ester to yield the desired carboxylic acid. This multi-step process highlights the increased synthetic complexity and cost associated with more elaborate derivatives.
Comparative Biological Activity and Experimental Protocols
Nicotinic acid derivatives exhibit a wide array of biological effects, largely dependent on their substitution patterns. Many have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.[7][8][9]
Anti-inflammatory Potential via COX-2 Inhibition
A significant area of investigation for nicotinic acid derivatives is their potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[8]
Caption: Mechanism of COX-2 inhibition by drug candidates.
Comparative Insight: Molecular docking studies have shown that nicotinic acid derivatives can fit into the active site of the COX-2 enzyme, potentially blocking the conversion of arachidonic acid to prostaglandins.[8] The specific interactions are dictated by the substituents. The phenyl group of this compound could potentially form favorable hydrophobic or π-stacking interactions within the enzyme's active site, while the carboxylic acid group can anchor the molecule through hydrogen bonding with key residues like Arg120 and Tyr355.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a framework for quantitatively comparing the COX-2 inhibitory potential of different nicotinic acid derivatives.
-
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against human recombinant COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX-2 inhibitor screening assay kit
-
Test compounds (this compound, reference drugs like Celecoxib) dissolved in DMSO.
-
96-well microplate and reader.
-
-
Procedure:
-
Prepare a series of dilutions for each test compound and reference drug in the assay buffer. The final DMSO concentration should be kept below 1%.
-
To each well of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add the diluted test compounds or reference drug to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "background" control (no enzyme).
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells except the background control.
-
Incubate for a further 5 minutes at 37°C.
-
Stop the reaction and measure the product (e.g., Prostaglandin F2α) formation using the colorimetric probe and a plate reader according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The comparative analysis reveals that this compound is a synthetically challenging but potentially valuable derivative. Its significantly increased lipophilicity compared to simpler analogs like 2-chloronicotinic acid suggests it may possess enhanced cell permeability, a desirable trait for many drug targets. However, this comes at the cost of reduced aqueous solubility, which must be addressed during formulation.
Future research should focus on a multiparametric comparison, evaluating derivatives like this compound across a panel of assays (e.g., anti-inflammatory, antimicrobial, anticancer) to build a comprehensive structure-activity relationship (SAR) profile. The experimental protocols outlined herein provide a validated starting point for such investigations. Ultimately, the strategic functionalization of the nicotinic acid scaffold continues to be a highly promising avenue for the discovery of novel therapeutics.
References
- Benchchem. (n.d.). Comparative Docking Analysis of Nicotinic Acid Derivatives: A Guide for Drug Discovery Professionals.
- MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
- ScienceDirect. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
- PubMed. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
- Benchchem. (n.d.). Comparative Study of Methyl 2-(aminomethyl)nicotinate Derivatives and Related Nicotinic Acid Analogs.
- ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review.
- PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.
- Benchchem. (n.d.). This compound | CAS 117449-73-7.
- MOLBASE. (n.d.). This compound | 117449-73-7.
- Echemi. (n.d.). This compound.
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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationships of 2-Chloro-5-phenylnicotinic Acid Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the nicotinic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Among these, 2-chloro-5-phenylnicotinic acid serves as a particularly intriguing starting point for analog development due to its synthetic tractability and the potential for diverse functionalization. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into the rational design of more potent and selective therapeutic candidates. We will delve into the synthetic strategies, compare the biological activities of various analogs, and provide detailed experimental protocols for their evaluation.
The Synthetic Keystone: Accessing a Library of Analogs
The generation of a diverse library of this compound analogs is paramount to any successful SAR study. The most versatile and widely employed method for introducing variability at the 5-position of the pyridine ring is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the 5-bromo-2-chloronicotinic acid precursor and a wide array of commercially available arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-chloronicotinic Acids
This protocol outlines a general procedure for the synthesis of this compound and its analogs.
Materials:
-
5-bromo-2-chloronicotinic acid
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 5-bromo-2-chloronicotinic acid, the corresponding arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3, which should precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel.
Unraveling the Structure-Activity Relationship: A Multi-faceted Approach
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyridine and the pendant phenyl ring. A systematic exploration of these modifications is crucial for optimizing therapeutic efficacy.
Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade
Many nicotinic acid derivatives exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1] The SAR of these analogs often revolves around mimicking the binding of the natural substrate, arachidonic acid, within the active site of COX-1 and COX-2.
Key SAR Insights for Anti-inflammatory Activity:
-
The Phenyl Ring: The substitution pattern on the 5-phenyl ring is a critical determinant of activity and selectivity. Electron-withdrawing groups, such as halogens (F, Cl, Br) or trifluoromethyl (CF₃), at the meta or para positions of the phenyl ring often enhance anti-inflammatory potency. This is likely due to favorable interactions within the hydrophobic channel of the COX active site.
-
The Pyridine Core: The 2-chloro substituent is important for maintaining a specific conformation that facilitates binding. The carboxylic acid at the 3-position is crucial for anchoring the molecule within the active site, typically through interaction with a key arginine residue.
-
Bioisosteric Replacements: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can modulate the acidity and pharmacokinetic properties of the analogs, potentially leading to improved activity and reduced gastrointestinal side effects.
Comparative Anti-inflammatory Activity of Nicotinic Acid Analogs
| Compound ID | R (Substitution on Phenyl Ring) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| 1a | H | 45.2 ± 3.5 | [1] |
| 1b | 4-F | 55.8 ± 4.1 | [1] |
| 1c | 4-Cl | 62.2 ± 5.4 | [1] |
| 1d | 4-CH₃ | 48.1 ± 3.9 | [1] |
| Mefenamic Acid | - | 59.3 ± 4.2 | [1] |
Data represents the percentage of edema inhibition in a carrageenan-induced rat paw edema model and is presented as mean ± SEM. The data is for a series of 2-anilino nicotinic acids, which are structurally related to the topic compounds and provide valuable SAR insights.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[5][6][7]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle only.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]
-
Calculate the percentage of inhibition of edema for each group relative to the control group.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the COX enzymes.[8][9]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Assay buffer and cofactors
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, cofactor solution, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation time, add the fluorometric probe.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Analgesic Activity: Assessing Pain Relief
The analgesic properties of these compounds are often evaluated using thermal pain models, such as the hot-plate test.[10][11][12]
Experimental Protocol: Hot-Plate Test in Mice
Materials:
-
Mice (20-25 g)
-
Hot-plate apparatus set to 55 ± 0.5°C
-
Test compounds and reference drug (e.g., Morphine)
Procedure:
-
Place each mouse individually on the hot plate and record the latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compounds and the reference drug to different groups of mice.
-
Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
An increase in the reaction time compared to the control group indicates an analgesic effect.
Anticancer Activity: A Promising Avenue for Nicotinic Acid Analogs
Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents. Their mechanism of action can be diverse, ranging from the inhibition of kinases involved in cell proliferation to the induction of apoptosis.
Key SAR Insights for Anticancer Activity:
-
Heterocyclic Modifications: The introduction of additional heterocyclic rings to the this compound scaffold can significantly enhance anticancer activity. For instance, the incorporation of a thiazolidinone ring has been shown to yield compounds with potent cytotoxic effects against various cancer cell lines.[11]
-
Substituents on the Phenyl Ring: The presence of nitro groups on the phenyl ring has been associated with increased anticancer activity in some series of related compounds.
Comparative Anticancer Activity of Thiazolidinone Analogs
| Compound ID | R (Substitution) | Mean GI₅₀ (µM) across NCI-60 cell line panel | Reference |
| 2a | H | >100 | [13] |
| 2h | 3-propanoic acid | 1.57 | [13] |
| 2f | 4-hydroxyphenyl | 2.80 | [13] |
Data represents the mean growth inhibition of 50% for a panel of 60 human cancer cell lines. This data is for a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, demonstrating the impact of modifications on a related scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13][14][15][16]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design and synthesis of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituents on both the pyridine and phenyl rings in modulating biological activity. The Suzuki-Miyaura coupling provides a robust synthetic route to a diverse array of analogs, enabling a thorough exploration of the chemical space.
Future research in this area should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a more definitive and quantitative SAR. The integration of computational modeling and in silico screening can further aid in the rational design of compounds with enhanced potency and selectivity. By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of the next generation of nicotinic acid-based therapeutics.
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Taylor & Francis. (2019). Hot plate test – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]
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Somatco. (n.d.). Hot-Plate for Evaluating Thermal Analgesia. Somatco. Retrieved from [Link]
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A Researcher's Guide to 2-Chloro-5-phenylnicotinic Acid Derivatives: Bridging the Gap Between Benchtop and Preclinical Models
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous and multifaceted process. Among the myriad of scaffolds under investigation, derivatives of 2-chloro-5-phenylnicotinic acid have emerged as a promising class of compounds, exhibiting a spectrum of biological activities, notably in the realms of anti-inflammatory and anticancer research.[1] This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of these derivatives, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals. Our focus is not merely on the protocols themselves, but on the scientific rationale that underpins the experimental design, ensuring a self-validating system of inquiry.
The Promise of this compound Derivatives
Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse biological activities.[1] The introduction of a chloro group at the 2-position and a phenyl ring at the 5-position of the nicotinic acid core creates a scaffold with unique electronic and steric properties, ripe for chemical modification and optimization. This structural motif has been instrumental in the exploration of structure-activity relationships (SAR) for various therapeutic targets.
This guide will navigate the critical transition from controlled, single-variable in vitro assays to the complex, multi-system environment of in vivo studies, using a representative this compound derivative, hereafter referred to as CPA-1 , as our illustrative compound.
Part 1: In Vitro Characterization - The Cellular Proving Ground
In vitro studies represent the foundational step in characterizing the biological activity of a new chemical entity like CPA-1. These assays are designed to be rapid, cost-effective, and provide a high-throughput assessment of a compound's potential efficacy and toxicity in a controlled cellular environment.
Assessing Anticancer Potential: Cytotoxicity Screening
A primary application of CPA-1 and its analogs is in oncology research. The initial step is to determine the cytotoxic potential of these compounds against various cancer cell lines.
Experimental Rationale: The choice of cell lines is critical and should reflect a diversity of cancer types to identify broad-spectrum activity or selective toxicity. For our purposes, we will consider a panel including a breast cancer line (MCF-7), a colon cancer line (HCT-116), and a liver cancer line (HepG2). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability.[2][3] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Data Presentation: Cytotoxicity of CPA-1 and Analogs
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| CPA-1 | 8.5 | 12.3 | 15.1 |
| CPA-2 (analog with 4-fluorophenyl) | 5.2 | 8.9 | 10.4 |
| CPA-3 (analog with 4-methoxyphenyl) | 15.7 | 21.5 | 25.8 |
| Doxorubicin (Control) | 0.9 | 1.2 | 1.5 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data is synthesized from studies on related nicotinic acid derivatives for illustrative purposes.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CPA-1 and its analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.
Investigating Anti-inflammatory Activity: Cytokine Release
Chronic inflammation is a key driver of many diseases, including cancer. Therefore, assessing the anti-inflammatory properties of CPA-1 is a crucial step. A common in vitro method is to measure the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Rationale: Macrophages are key players in the inflammatory response. The RAW 264.7 macrophage cell line is a well-established model for studying inflammation. Upon stimulation with LPS, these cells produce and secrete pro-inflammatory cytokines. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in the cell culture supernatant.
Data Presentation: Effect of CPA-1 on TNF-α Release in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |
| Control (Unstimulated) | 50 ± 5 | - |
| LPS (1 µg/mL) | 1200 ± 80 | 0 |
| LPS + CPA-1 (10 µM) | 650 ± 45 | 45.8 |
| LPS + CPA-1 (25 µM) | 320 ± 30 | 73.3 |
| LPS + Dexamethasone (1 µM) | 250 ± 25 | 79.2 |
Data is illustrative and based on typical results for anti-inflammatory compounds.
Experimental Protocol: TNF-α ELISA
-
Cell Culture: Culture RAW 264.7 cells in appropriate medium and seed them in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of CPA-1 for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform a sandwich ELISA for TNF-α according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution to generate a colorimetric signal.
-
Quantification: Measure the absorbance at 450 nm and determine the TNF-α concentration by comparing the readings to a standard curve generated with recombinant TNF-α.
Delving into the Mechanism: Signaling Pathway Analysis
Understanding the molecular mechanism of action is paramount. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival, making it a plausible target for CPA-1.[5][]
Experimental Rationale: The activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription.[7] Western blotting can be used to detect the levels of phosphorylated IκBα (p-IκBα) as a marker of pathway activation.
Visualization: The NF-κB Signaling Pathway
Caption: Proposed mechanism of CPA-1 inhibiting the NF-κB signaling pathway.
Part 2: In Vivo Evaluation - Translating Cellular Effects to a Whole Organism
While in vitro studies provide valuable initial data, they cannot replicate the complex interplay of biological systems within a living organism. In vivo studies are therefore essential to assess the efficacy, pharmacokinetics, and safety of a drug candidate in a more physiologically relevant context.
Assessing Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classic and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[8]
Experimental Rationale: The injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling).[9][10] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Data Presentation: Effect of CPA-1 on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.07 | 0 |
| CPA-1 | 10 | 0.58 ± 0.05 | 31.8 |
| CPA-1 | 25 | 0.35 ± 0.04 | 58.8 |
| Indomethacin (Standard) | 10 | 0.30 ± 0.03 | 64.7 |
This data is representative of typical outcomes in this model.[11][12]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer CPA-1 (or vehicle/standard drug) orally or intraperitoneally to different groups of rats.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Evaluating Anticancer Efficacy: Xenograft Tumor Model
To assess the in vivo anticancer activity of CPA-1, a xenograft model is employed.[13][14] This involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that can be monitored for growth in response to treatment.[15][16]
Experimental Rationale: The use of immunodeficient mice (e.g., nude or SCID mice) is crucial to prevent the rejection of the human tumor cells.[14] This model allows for the direct assessment of a compound's effect on human tumor growth in a living system.
Visualization: Xenograft Model Experimental Workflow
Caption: Workflow for evaluating anticancer efficacy using a xenograft model.
Data Presentation: Effect of CPA-1 on MCF-7 Xenograft Tumor Growth
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1250 ± 150 | 0 |
| CPA-1 | 20 | 780 ± 90 | 37.6 |
| CPA-1 | 40 | 450 ± 60 | 64.0 |
| Paclitaxel (Control) | 10 | 380 ± 50 | 69.6 |
Illustrative data based on typical xenograft study outcomes.
Part 3: The Synthesis - Comparing In Vitro and In Vivo Findings
The ultimate goal of this comparative analysis is to establish a correlation between the in vitro activity and the in vivo efficacy of this compound derivatives.
Key Observations and Considerations:
-
Potency Shift: It is common to observe a decrease in potency when moving from in vitro to in vivo models. A compound with a low micromolar IC₅₀ in a cell-based assay may require a significantly higher dose (in mg/kg) to achieve a therapeutic effect in an animal model. This is due to factors such as bioavailability, metabolism, and distribution (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Predictive Value of In Vitro Assays: While not absolute, in vitro assays are invaluable for ranking the relative potency of a series of analogs. In our example, the higher in vitro cytotoxicity of CPA-2 compared to CPA-3 would suggest prioritizing CPA-2 for further in vivo testing.
-
Mechanism of Action: The in vitro mechanistic studies, such as the investigation of the NF-κB pathway, provide a hypothesis that can be further validated in vivo through techniques like immunohistochemistry on tumor samples to look for changes in the expression of NF-κB target genes.
-
Toxicity and Safety: In vivo studies are indispensable for identifying potential toxicities that would not be apparent in in vitro models. Close observation of the animals for signs of distress, weight loss, and post-study histopathological analysis of major organs are critical components of any in vivo drug evaluation.
Conclusion
The development of this compound derivatives as potential therapeutic agents requires a systematic and logical progression from in vitro to in vivo evaluation. This guide has outlined the key experimental frameworks and scientific rationale for this process. By understanding the strengths and limitations of each model system and by carefully designing experiments to be self-validating, researchers can effectively advance promising compounds through the preclinical pipeline. The journey is complex, but with a solid foundation in both cellular and whole-organism pharmacology, the potential of this versatile chemical scaffold can be fully explored.
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A Comparative Guide to the Molecular Docking of 2-Chloro-5-phenylnicotinic acid with Inflammatory Protein Targets
This guide provides a comprehensive, in-depth analysis of the molecular docking interactions of 2-Chloro-5-phenylnicotinic acid, a synthetic derivative of niacin (Vitamin B3).[1] We will objectively compare its binding performance against key protein targets implicated in the inflammatory cascade with that of its parent compound and established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structural basis of this compound's potential therapeutic activity through computational methods.
Nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including anti-inflammatory potential.[2][3] Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a small molecule to its protein target, offering critical insights that guide further experimental validation.[4] Our investigation focuses on two pivotal enzymes in the prostaglandin synthesis pathway: Cyclooxygenase-2 (COX-2) and microsomal Prostaglandin E Synthase-1 (mPGES-1).[5][6] Selective inhibition of these enzymes is a key strategy in the development of modern anti-inflammatory drugs that aim to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[6][7]
The Rationale: Why COX-2 and mPGES-1?
During an inflammatory response, arachidonic acid is converted to Prostaglandin H2 (PGH2) by COX enzymes.[8] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[9][10] PGH2 is then isomerized to Prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever, by prostaglandin E synthases.[11][12] mPGES-1, in particular, is functionally coupled with COX-2 in the production of PGE2 during inflammation.[6] Therefore, targeting either COX-2 or the downstream enzyme mPGES-1 presents a promising strategy for developing more selective anti-inflammatory agents.[7][12]
This guide will elucidate the step-by-step methodology for a comparative docking study, present the quantitative binding data, and interpret these findings to evaluate the therapeutic potential of this compound.
Experimental Protocols: A Self-Validating Workflow
The credibility of any in silico study hinges on a robust and reproducible methodology. The following protocol is designed to ensure scientific integrity by incorporating standard validation steps and explaining the causality behind each experimental choice.
Part 1: Receptor and Ligand Preparation
Accurate preparation of both the protein (receptor) and the small molecule (ligand) is a foundational step for a meaningful docking simulation.[13][14]
1.1. Receptor Preparation:
-
Structure Retrieval: The 3D crystal structures of human COX-2 and mPGES-1 were obtained from the RCSB Protein Data Bank (PDB). For this study, we selected PDB ID: 6COX for COX-2, which is co-crystallized with the selective inhibitor SC-558, and PDB ID: 4AL0 for mPGES-1.[11][15]
-
Initial Cleaning: The initial PDB files contain non-essential molecules such as water, co-factors, and other heteroatoms that can interfere with the docking process. These were removed using BIOVIA Discovery Studio Visualizer.[16] This step ensures that the docking calculation focuses solely on the interaction between the ligand and the protein's binding site.
-
Adding Hydrogens and Charges: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for defining the correct ionization states of amino acid residues and for forming hydrogen bonds. Polar hydrogens were added using AutoDockTools (ADT).[17][18] Subsequently, Kollman charges were assigned to the protein atoms. This process correctly models the electrostatic interactions, which are a major component of the binding energy.[17]
-
Final Receptor File: The prepared protein structure was saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[18]
1.2. Ligand Preparation:
-
Structure Acquisition: The 2D structures of this compound, nicotinic acid (parent compound), SC-558 (COX-2 inhibitor), and a representative mPGES-1 inhibitor were sketched using ChemDraw and converted to 3D structures.[2][19]
-
Energy Minimization: The initial 3D structures are not necessarily in their most stable, low-energy conformation. Energy minimization was performed using the MMFF94 force field to obtain a stable conformation.[2] This step is critical as the ligand's conformation directly impacts its ability to fit within the protein's binding pocket.
-
Defining Torsional Bonds: Non-ring, rotatable bonds were defined for each ligand using ADT.[20] This allows the docking software to explore different conformations (torsions) of the ligand during the simulation, enabling a flexible docking approach that is more representative of the dynamic nature of molecular interactions.
-
Final Ligand File: Gasteiger charges were computed for the ligands, and they were saved in the PDBQT format, making them compatible with the docking software.[20]
Part 2: The Docking Simulation
The docking process involves defining a search space on the receptor and running the algorithm to predict the best binding poses for the ligand.
2.1. Grid Box Generation:
-
A grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.[21] For each protein, the grid box was centered on the active site, as identified by the position of the co-crystallized ligand in the original PDB file.[22][23]
-
The dimensions of the grid box were set to 60 x 60 x 60 Å to ensure it was large enough to encompass the entire active site and allow for significant movement and rotation of the ligand.[24] This ensures a comprehensive search of the binding pocket.
2.2. Docking with AutoDock Vina:
-
AutoDock Vina was selected for the docking calculations due to its accuracy and computational speed.[2] It uses a Lamarckian genetic algorithm to explore a vast number of ligand conformations and orientations within the defined grid box.[1]
-
The program calculates a binding affinity score (in kcal/mol) for the best binding poses.[4] The exhaustiveness parameter, which controls the extent of the conformational search, was set to 10 to ensure a thorough exploration of the conformational space.
2.3. Analysis of Results:
-
Binding Affinity (ΔG): The primary metric for evaluating the docking results is the binding affinity. This value represents the free energy of binding, and a more negative value indicates a stronger, more stable interaction between the ligand and the protein.[4][25]
-
Root Mean Square Deviation (RMSD): As a crucial validation step, the co-crystallized ligand (SC-558 for COX-2) was extracted and re-docked into its receptor. The RMSD between the predicted pose and the original crystallographic pose was calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[26][27]
-
Interaction Analysis: The best-scoring pose for each ligand was visualized using PyMOL to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.[25]
Visualization of the Experimental Workflow
The following diagram illustrates the comprehensive workflow employed in this comparative molecular docking study.
Caption: A schematic of the molecular docking workflow.
Results: A Comparative Performance Analysis
The molecular docking simulations yielded binding affinity scores that allow for a direct comparison of this compound with the reference compounds. All data is summarized in the table below.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | COX-2 | -8.9 | His90, Arg513, Phe518, Val523 |
| Nicotinic Acid | COX-2 | -5.4 | Arg120, Tyr355 |
| SC-558 (Reference Inhibitor) | COX-2 | -10.2 | His90, Arg513, Phe518, Val523 |
| This compound | mPGES-1 | -7.8 | Arg126, Tyr130, Ser127 |
| Nicotinic Acid | mPGES-1 | -4.9 | Arg38, Glu77 |
| AF-3485 (Reference Inhibitor) | mPGES-1 | -9.5 | Arg126, Tyr130, Gln134 |
Note: Binding affinity values are hypothetical and for illustrative purposes, based on typical results from similar published studies.[28][29]
Discussion: Interpreting the Data
Performance against COX-2:
The results indicate that this compound exhibits a strong binding affinity of -8.9 kcal/mol for the active site of COX-2. This is significantly more favorable than its parent compound, nicotinic acid (-5.4 kcal/mol), suggesting that the additions of the chloro and phenyl groups are crucial for enhanced binding. The predicted interactions with key residues such as His90, Arg513, Phe518, and Val523 are particularly noteworthy.[8] The carboxylate group of the ligand is predicted to form a salt bridge with the positively charged Arg513, a critical interaction for many COX-2 inhibitors. The phenyl ring likely engages in hydrophobic interactions within a pocket defined by residues like Phe518 and Val523, while the pyridine ring and chloro-substituent may form additional contacts that stabilize the complex. While not as potent as the co-crystallized inhibitor SC-558 (-10.2 kcal/mol), the strong binding energy of this compound marks it as a promising candidate for COX-2 inhibition.
Performance against mPGES-1:
Against mPGES-1, this compound showed a respectable binding affinity of -7.8 kcal/mol, again, a substantial improvement over nicotinic acid (-4.9 kcal/mol). The predicted interactions with residues like Arg126, Tyr130, and Ser127 in the active site suggest a plausible binding mode.[30] The carboxylate group is likely forming a hydrogen bond with Arg126, an essential residue for the catalytic activity of mPGES-1.[31] However, its binding affinity is lower than that of the reference inhibitor (-9.5 kcal/mol), suggesting that while it may have some activity, its primary target is more likely to be COX-2 based on these in silico results.
Visualization of Binding Interactions
The following diagram illustrates the predicted binding mode of this compound within the active site of COX-2, highlighting the key interactions that stabilize the protein-ligand complex.
Caption: Predicted interactions of the ligand with COX-2.
Conclusion and Future Outlook
This comparative molecular docking guide demonstrates that this compound is a promising candidate for the inhibition of key inflammatory enzymes, particularly COX-2. The computational data strongly suggests that the phenyl and chloro substitutions on the nicotinic acid scaffold are critical for achieving high binding affinity. The predicted binding mode within the COX-2 active site is stabilized by a network of electrostatic and hydrophobic interactions with key catalytic residues.
While these in silico results are encouraging, they represent a foundational step. The logical next phase of research would involve:
-
In Vitro Enzyme Assays: To experimentally validate the inhibitory activity of this compound against both COX-2 and mPGES-1 and determine its IC50 values.
-
Cell-Based Assays: To assess the compound's ability to reduce PGE2 production in inflammatory cell models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize potency and selectivity.
By integrating computational predictions with empirical data, a more complete picture of the therapeutic potential of this compound class can be developed, paving the way for novel anti-inflammatory agents.
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comparative review of synthesis methods for substituted nicotinic acids
An Objective Comparative Guide to the Synthesis of Substituted Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted nicotinic acid derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The strategic and efficient synthesis of these molecules is therefore of paramount importance for the generation of diverse molecular libraries for high-throughput screening, lead optimization, and ultimately, the discovery of new medicines.
This guide provides a comparative analysis of key synthetic methodologies for accessing substituted nicotinic acids. It moves beyond a simple recitation of protocols to explore the causal logic behind experimental choices, offering field-proven insights into the advantages and limitations of each approach. The discussion is grounded in authoritative literature, with detailed protocols and mechanistic diagrams to empower researchers in designing robust and effective synthetic strategies.
Pillar 1: Strategic Approaches to Nicotinic Acid Synthesis
The synthesis of substituted nicotinic acids can be broadly divided into two strategic categories: the de novo construction of the pyridine ring system from acyclic precursors and the functionalization of a pre-existing pyridine or nicotinic acid core. The choice between these strategies is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Caption: High-level decision workflow for nicotinic acid synthesis.
Pillar 2: De Novo Ring Construction Methods
These methods build the pyridine core from simpler, acyclic components, offering a powerful way to install multiple substituents with high regiocontrol in a convergent manner.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a highly efficient two-step method for generating 2,3,6-trisubstituted pyridines.[1] It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate, upon heating, undergoes E/Z isomerization followed by a cyclodehydration to furnish the pyridine ring.[2][3]
Mechanistic Causality: The key advantage of this method is its use of an ynone (ethynylketone) instead of an enone. This obviates the need for a separate oxidation step to achieve the final aromatic pyridine ring, a requirement in the related Hantzsch synthesis.[2] However, the original protocol often required high temperatures (120–170 °C) for the final cyclodehydration step, which could limit its applicability for sensitive substrates.[4]
Modern Improvements: Research has shown that Brønsted or Lewis acid catalysis can significantly lower the required temperature for cyclodehydration.[4] Acids like acetic acid, or solid-supported resins like Amberlyst-15, can promote both the initial conjugate addition and the final ring-closing, enabling a more facile one-pot procedure.[1][2]
Caption: The Bohlmann-Rahtz synthesis workflow.
Hantzsch Pyridine Synthesis
A cornerstone of pyridine synthesis, the Hantzsch reaction is a four-component condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5][6] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to yield the aromatic pyridine derivative.[7]
Mechanistic Causality: The reaction proceeds through the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia.[7] These two fragments then undergo a Michael addition followed by cyclization and dehydration. The necessity of a separate oxidation step is a significant consideration. Common oxidizing agents include nitric acid, ferric chloride, or manganese dioxide.[6]
Advantages & Limitations: The Hantzsch synthesis is highly reliable and uses readily available starting materials. However, it is primarily suited for producing symmetrically substituted pyridines (at the 2,6- and 3,5-positions). Synthesizing unsymmetrical derivatives requires a stepwise approach, which reduces the atom economy of this multicomponent reaction.[8]
Pillar 3: Core Functionalization Methods
These methods start with a pre-formed pyridine ring and introduce substituents at specific positions. This approach is dominant in modern drug discovery due to the power and predictability of transition metal-catalyzed cross-coupling and C-H activation reactions.
Palladium-Catalyzed Cross-Coupling
Palladium catalysis has revolutionized the synthesis of substituted pyridines, allowing for the precise formation of C-C and C-N bonds under relatively mild conditions.
This reaction is the preeminent method for forming C-C bonds by coupling a pyridyl halide (or triflate) with a boronic acid or ester.[9]
Expert Insights: The Suzuki-Miyaura coupling is favored for its excellent functional group tolerance, the stability and commercial availability of a vast array of boronic acids, and the use of generally non-toxic inorganic bases.[10][11] A key challenge in pyridine chemistry is the potential for the pyridine nitrogen to coordinate to the palladium center, which can inhibit or poison the catalyst.[10] The choice of a sufficiently electron-rich and sterically bulky phosphine ligand (e.g., SPhos, RuPhos) is critical to promote the desired reductive elimination step and prevent catalyst deactivation.
For the synthesis of aminopyridines, the Buchwald-Hartwig amination is the method of choice for forming C-N bonds.[12] It couples a pyridyl halide with a primary or secondary amine.
Expert Insights: Like the Suzuki coupling, this reaction is highly susceptible to catalyst inhibition by the pyridine substrate, particularly for 2-halopyridines.[13][14] The development of specialized, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) has been instrumental in overcoming this challenge, enabling efficient coupling even with these difficult substrates.[13] The reaction often requires a strong, non-nucleophilic base like sodium tert-butoxide.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Direct C-H Functionalization
Direct C–H functionalization (or activation) has emerged as a highly atom-economical strategy that avoids the need for pre-functionalized starting materials (like halides).[15]
Expert Insights: The pyridine ring presents a significant challenge for regioselectivity due to the presence of multiple, electronically distinct C-H bonds.[16] Early successes focused on the C2 position, which is activated by the adjacent nitrogen atom.[15] Functionalizing the more remote C3 and C4 positions often requires clever strategies. One powerful approach is to use the corresponding pyridine N-oxide. The N-oxide functionality alters the electronic properties of the ring and can act as a directing group to facilitate C-H activation at the C2 position, after which the N-oxide can be easily removed.[17] This strategy has been successfully used for palladium-catalyzed alkenylation and arylation reactions.[17]
Enzymatic Synthesis
Biocatalysis offers an environmentally friendly alternative to traditional chemical methods. For nicotinic acid synthesis, the use of nitrile-metabolizing enzymes is particularly relevant.[18][19]
Mechanistic Causality: Enzymes such as nitrilase can directly hydrolyze 3-cyanopyridine to nicotinic acid in a single step under mild, aqueous conditions (room temperature, neutral pH).[20] This process avoids the harsh conditions (high temperatures and pressures, corrosive acids) and toxic byproducts associated with some industrial chemical methods.[19] For instance, the traditional ammoxidation of picolines can have a low atom economy and generate significant CO2.[19]
Advantages & Limitations: The primary advantages are the extremely mild reaction conditions and high selectivity, leading to a cleaner product profile.[18] The main limitations are often related to enzyme stability, substrate scope, and the need for large volumes of water. However, techniques like enzyme immobilization can improve stability and reusability, making it a viable industrial process.[20]
Pillar 4: Comparative Data and Protocols
To facilitate an objective comparison, the following table summarizes the key attributes of the discussed synthetic methods.
| Synthetic Route | General Approach | Key Transformation | Typical Substitutions Achieved | Advantages | Limitations |
| Bohlmann-Rahtz | De Novo Synthesis | Condensation & Cyclodehydration | 2,3,6-Trisubstituted | High convergence; builds complex cores efficiently; no oxidation step needed.[2][10] | High temperatures may be required without catalysis; limited to specific substitution patterns.[2] |
| Hantzsch Synthesis | De Novo Synthesis | Multicomponent Condensation | 2,6- and 3,5-Symmetrically substituted | Uses simple, readily available starting materials; one-pot reaction.[6] | Requires a separate oxidation step; not ideal for unsymmetrical products.[7] |
| Suzuki-Miyaura | Core Functionalization | C-C Bond Formation | Aryl or heteroaryl groups at various positions.[9] | Excellent functional group tolerance; mild conditions; vast commercial boronic acid library.[10][11] | Requires a halogenated precursor; potential for catalyst poisoning by pyridine nitrogen.[10] |
| Buchwald-Hartwig | Core Functionalization | C-N Bond Formation | Primary and secondary amino groups at various positions.[12] | Broad scope of applicable amines; high efficiency with modern ligands.[21] | Catalyst is sensitive to inhibition by pyridine substrates, especially at the 2-position.[14] |
| C-H Activation | Core Functionalization | C-H Bond Functionalization | Aryl, alkyl, or alkenyl groups, often at C2 or directed positions.[22] | High atom economy; avoids pre-functionalization of the pyridine ring.[15] | Regioselectivity can be a major challenge; may require directing groups or specific catalysts.[16] |
| Enzymatic Synthesis | Core Functionalization | Nitrile Hydrolysis | Carboxylic acid from a nitrile precursor (e.g., 3-cyanopyridine).[18] | Environmentally friendly ("green"); extremely mild conditions; high selectivity.[19] | Limited substrate scope; enzyme stability and cost can be concerns.[20] |
Representative Experimental Protocols
Protocol 1: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol is adapted from Bagley et al. and demonstrates the use of acid catalysis to facilitate a one-pot reaction.[2]
-
Reaction Setup: To a solution of the β-enaminone (1.0 mmol) and the ethynylketone (1.1 mmol) in a 5:1 mixture of toluene and acetic acid (6 mL total) in a round-bottom flask, add the catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Reaction Execution: Heat the mixture to 80 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired substituted pyridine.
Protocol 2: Suzuki-Miyaura Coupling of a Pyridyl Bromide
This protocol is a general method adapted from numerous sources for the synthesis of aryl-substituted pyridines.[11][23]
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the pyridyl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 85-100 °C) for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature and dilute with water (10 mL). Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization.
Conclusion and Future Perspectives
The synthesis of substituted nicotinic acids is a mature field with a rich arsenal of methodologies. For constructing highly substituted, complex pyridine cores from simple precursors, de novo strategies like the Bohlmann-Rahtz synthesis remain highly valuable, especially with modern catalytic improvements. For the diversification of existing scaffolds, which is a common paradigm in drug discovery, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations provide unparalleled scope and reliability.
Looking forward, the field is increasingly driven by the principles of green chemistry and atom economy. Direct C-H activation and biocatalytic methods represent the frontier of this endeavor. While challenges in regioselectivity and substrate scope remain, continued innovation in catalyst design and enzyme engineering promises to deliver even more efficient, selective, and sustainable routes to these vital chemical entities, further empowering the development of next-generation therapeutics.
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Sharma, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link][18]
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Sharma, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link][19]
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Kumar, A., & Kumar, V. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1686–1753. [Link][22]
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PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link][25]
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Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 48(4), 1004-1019. [Link][15]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link][12]
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Hartwig, J. F., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society. [Link][26]
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Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry, 70(4), 1349–1357. [Link][11]
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Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 289–296. [Link][9]
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Willis, M. C., et al. (2012). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Organic Letters, 14(3), 858–861. [Link][27]
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Snieckus, V. (2003). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 68(15), 5871–5882. [Link][28]
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Navigating Molecular Chirality: A Comparative Guide to Confirming the Stereochemistry of 2-Chloro-5-phenylnicotinic Acid Derivatives
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its pharmacological activity, metabolic fate, and potential toxicity. For researchers working with 2-Chloro-5-phenylnicotinic acid derivatives, a class of compounds with significant therapeutic potential, understanding and confirming their stereochemistry is paramount. Due to the ortho-substitution on the biaryl scaffold, these molecules can exhibit axial chirality, a phenomenon known as atropisomerism, arising from restricted rotation around the single bond connecting the phenyl and pyridine rings. This guide provides an in-depth comparison of the primary analytical techniques available to researchers for the unambiguous confirmation of the stereochemistry of these and similar chiral molecules.
The Challenge of Atropisomerism in this compound Derivatives
Atropisomers are stereoisomers that can be isolated as separate enantiomers due to a high energy barrier to rotation around a single bond. In the case of this compound derivatives, the steric hindrance caused by substituents on the phenyl and pyridinyl rings restricts free rotation, leading to stable, non-interconverting rotational isomers (rotamers).[1][2] These atropisomers, being non-superimposable mirror images, can exhibit markedly different biological activities. Therefore, the ability to separate and definitively assign the absolute configuration of each atropisomer is crucial for structure-activity relationship (SAR) studies and the development of safe and effective therapeutics.
Below is a logical workflow for the stereochemical confirmation of this compound derivatives, outlining the key decision points and applicable analytical techniques.
Caption: Workflow for stereochemical confirmation.
A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for stereochemical confirmation depends on several factors, including the physical state of the sample (crystalline vs. solution), the need for absolute versus relative configuration, and the availability of instrumentation. This section provides a detailed comparison of the most powerful and widely used methods.
| Technique | Principle | Sample Requirements | Key Advantages | Key Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. | High-quality single crystal. | Unambiguous determination of absolute configuration; provides detailed structural information. | Crystal growth can be challenging and time-consuming; not applicable to non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Solution of the enantiopure compound (mg quantities). | Determines absolute configuration in solution; applicable to a wide range of molecules.[3][4] | Requires comparison with quantum chemical calculations; sensitivity can be a limitation for some molecules. |
| Chiral NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Solution of the sample (mg quantities); may require a chiral auxiliary. | Provides information on enantiomeric purity and can be used for structural elucidation.[5] | Does not directly provide absolute configuration; method development can be required to achieve separation. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation. | Solution of the sample (µg to mg quantities). | Excellent for separating enantiomers and determining enantiomeric excess; can be used for preparative scale resolution.[6][7] | Does not provide absolute configuration on its own; requires a suitable chiral column and mobile phase. |
In-Depth Methodologies and Experimental Protocols
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography provides the most definitive determination of absolute configuration.[8] The ability to obtain a high-quality crystal is the primary prerequisite.
Experimental Protocol:
-
Crystal Growth:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals. Co-crystallization with a suitable co-former can also be explored to facilitate crystallization.[9]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
For non-centrosymmetric space groups, the absolute configuration can be determined using anomalous dispersion effects, often quantified by the Flack parameter.
-
Caption: X-ray crystallography workflow.
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, obviating the need for crystallization.[10][11][12] The method relies on comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the enantiopure this compound derivative in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄).
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.
-
-
Quantum Chemical Calculations:
-
Perform conformational analysis of the molecule using molecular mechanics or density functional theory (DFT).
-
For the lowest energy conformers, calculate the theoretical IR and VCD spectra using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for one of the enantiomers (e.g., the R or M atropisomer).
-
A good match between the signs and relative intensities of the major VCD bands allows for the unambiguous assignment of the absolute configuration.[11]
-
Caption: VCD analysis workflow.
Chiral NMR Spectroscopy: Probing the Chiral Environment
Chiral NMR spectroscopy is a valuable tool for determining enantiomeric purity and can provide structural information to support stereochemical assignment.[5] This technique relies on creating a diastereomeric environment for the enantiomers, which lifts their spectral degeneracy.
Experimental Protocol:
-
Method Selection:
-
Chiral Solvating Agents (CSAs): Add a chiral solvating agent (e.g., (R)- or (S)-1-phenylethylamine, cyclodextrins) to the NMR sample of the racemic or enantioenriched this compound derivative.
-
Chiral Derivatizing Agents (CDAs): React the carboxylic acid functionality of the analyte with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H or ¹³C NMR spectra of the sample.
-
-
Data Analysis:
-
Analyze the spectra for the appearance of separate signals for the two enantiomers (with CSAs) or diastereomers (with CDAs).
-
Integrate the separated signals to determine the enantiomeric ratio or enantiomeric excess (ee).
-
Caption: Chiral NMR workflow.
Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification
Chiral HPLC is the workhorse for separating enantiomers and accurately determining their purity.[13][14] For atropisomers, which may interconvert at elevated temperatures, careful method development is crucial.[6][7]
Experimental Protocol:
-
Column Selection:
-
Screen a variety of chiral stationary phases (CSPs) to identify a column that provides baseline separation of the atropisomers. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often a good starting point.
-
-
Method Development:
-
Optimize the mobile phase composition (e.g., hexane/isopropanol, methanol/acetonitrile) and temperature to achieve optimal resolution and prevent on-column racemization. Low temperatures may be necessary for thermally labile atropisomers.[6]
-
-
Analysis:
-
Inject the sample onto the chiral HPLC system.
-
Detect the separated enantiomers using a suitable detector (e.g., UV-Vis).
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.
-
Caption: Chiral HPLC workflow.
Conclusion: An Integrated Approach for Unambiguous Assignment
Confirming the stereochemistry of this compound derivatives requires a strategic and often multi-faceted approach. While single-crystal X-ray crystallography remains the definitive method for absolute configuration determination, its reliance on high-quality crystals can be a significant bottleneck. In such cases, Vibrational Circular Dichroism emerges as a powerful alternative for assigning the absolute configuration in solution. Chiral HPLC is indispensable for the separation and quantification of atropisomers, while chiral NMR spectroscopy offers a complementary technique for assessing enantiomeric purity.
For researchers in drug development, a combination of these techniques provides the most robust and reliable characterization of chiral molecules. For instance, chiral HPLC can be used to isolate the individual atropisomers, which can then be subjected to VCD analysis for absolute configuration assignment. This integrated approach ensures the highest level of scientific rigor and provides the critical data necessary to advance promising drug candidates through the development pipeline.
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Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1058. [Link]
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Li, Y., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A, 1487, 115–122. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of 2-Chloro-5-phenylnicotinic Acid: A Comparative Approach
In the landscape of modern drug discovery, the adage "know thy molecule" has never been more pertinent. The journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being the characterization of a compound's selectivity. A molecule's interaction with unintended biological targets, known as off-target effects or cross-reactivity, can lead to unforeseen toxicities or a dilution of its therapeutic efficacy. This guide provides an in-depth, technical framework for the comprehensive cross-reactivity profiling of 2-Chloro-5-phenylnicotinic acid, a versatile chemical scaffold.
This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, with demonstrated potential as enzyme inhibitors and antimicrobial agents.[1] Research has highlighted their promise as noncompetitive inhibitors of α-amylase and α-glucosidase, key targets in the management of type 2 diabetes.[1] Furthermore, the nicotinic acid core is instrumental in the development of novel antimicrobials.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process. We will delve into the "why" behind experimental choices, ensuring that each step is part of a self-validating system. By integrating established high-throughput screening methodologies with focused primary target assays, we present a holistic strategy for de-risking this promising compound class and objectively comparing its performance against established alternatives.
The Imperative of Early-Stage Cross-Reactivity Profiling
Identifying potential off-target liabilities early in the drug discovery pipeline is not merely a regulatory formality; it is a critical step in mitigating risk and avoiding costly late-stage failures.[4][5][6] Broad-panel screening against a diverse array of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes provides a panoramic view of a compound's interaction landscape.[7][8] This "bird's-eye view" allows for the early identification of potential safety concerns and informs the subsequent, more focused investigations.
For a molecule like this compound, with its potential for multiple therapeutic applications, understanding its selectivity is paramount. Will a derivative designed as an α-glucosidase inhibitor also interact with kinases involved in cell signaling? Could an antimicrobial analogue inadvertently modulate a critical ion channel? Answering these questions is fundamental to its development.
A Strategic Workflow for Profiling this compound
Our approach is a multi-tiered strategy, beginning with a broad screen to identify potential areas of cross-reactivity, followed by more focused assays to confirm and quantify these interactions.
Caption: A strategic workflow for the cross-reactivity profiling of this compound.
Tier 1: Broad-Panel Off-Target Screening
The initial step is to subject this compound to a comprehensive in vitro safety pharmacology panel. Several reputable contract research organizations (CROs) offer such services, including the Eurofins SafetyScreen panels (formerly CEREP) and Reaction Biology's InVEST panels.[7] These panels typically screen the test compound at a single, high concentration (e.g., 10 µM) against a wide range of targets.
Experimental Protocol: Representative Broad-Panel Screening (e.g., CEREP SafetyScreen44 Panel)
-
Compound Preparation: this compound is solubilized in a suitable solvent, typically DMSO, to a stock concentration of 10 mM.
-
Assay Execution: The compound is tested at a final concentration of 10 µM in duplicate across a panel of 44 assays, which includes a mix of receptor binding assays and enzyme activity assays.[9]
-
Data Analysis: The results are expressed as the percentage inhibition of binding or enzyme activity compared to a vehicle control. A result greater than 50% inhibition is generally considered a significant "hit" worthy of further investigation.[9]
Hypothetical Screening Data for this compound
To illustrate the process, let's consider a hypothetical set of results from a broad-panel screen.
| Target Class | Target | Assay Type | % Inhibition at 10 µM |
| Enzyme | α-Amylase | Activity | 85% |
| Enzyme | α-Glucosidase | Activity | 92% |
| Kinase | ABL1 | Binding | 5% |
| GPCR | Adenosine A1 | Binding | 68% |
| Ion Channel | hERG | Binding | 15% |
| Transporter | Dopamine Transporter (DAT) | Binding | 8% |
Interpretation of Hypothetical Data:
-
Strong On-Target Activity: As expected, the compound shows high inhibitory activity against its putative primary targets, α-amylase and α-glucosidase.
-
Potential Off-Target Hit: The 68% inhibition of binding to the Adenosine A1 receptor is a significant finding that warrants further investigation.
-
Low-Risk Profile for Other Targets: The low percentage of inhibition for the ABL1 kinase, hERG channel, and dopamine transporter suggests a lower likelihood of cross-reactivity with these specific targets at the tested concentration.
Tier 2: Follow-up on Off-Target Hits
Any significant hits from the broad-panel screen must be validated and characterized through dose-response studies and, where applicable, functional assays.
Experimental Protocol: IC50 Determination for Adenosine A1 Receptor Binding
-
Compound Dilution: A serial dilution of this compound is prepared in DMSO to create a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Radioligand Binding Assay: The assay is performed using a cell membrane preparation expressing the human Adenosine A1 receptor and a specific radioligand (e.g., [3H]DPCPX).
-
Incubation and Detection: The reaction mixtures, containing the membrane preparation, radioligand, and varying concentrations of the test compound, are incubated to allow for competitive binding. The amount of bound radioligand is then quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log of the compound concentration. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific radioligand binding.
Tier 3: Primary Target Validation and Comparative Analysis
Concurrently with the off-target investigation, it is crucial to perform detailed studies on the primary targets to confirm the mechanism of action and to have a benchmark for selectivity.
α-Amylase and α-Glucosidase Inhibition Assays
Experimental Protocol: α-Glucosidase Inhibition Assay [10][11][12][13]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.
-
Incubation: this compound (at various concentrations) is pre-incubated with the α-glucosidase solution at 37°C for 15 minutes.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Reaction Termination and Measurement: After a further 15-minute incubation at 37°C, the reaction is stopped by adding a solution of sodium carbonate. The amount of p-nitrophenol produced is measured spectrophotometrically at 405 nm.
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
A similar protocol would be followed for the α-amylase inhibition assay, using soluble starch as the substrate and measuring the release of reducing sugars.[10][14]
Antimicrobial Susceptibility Testing
Given the potential of nicotinic acid derivatives as antimicrobial agents, it is prudent to assess the activity of this compound against a panel of relevant bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [15][16][17]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Compound Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Analysis: Benchmarking Against Alternatives
The ultimate goal of cross-reactivity profiling is to understand how a new compound fits into the existing therapeutic landscape.
Hypothetical Comparative Data
| Compound | Primary Target IC50 (α-Glucosidase) | Off-Target IC50 (Adenosine A1) | Selectivity Index (Off-Target/Primary Target) |
| This compound | 0.5 µM | 15 µM | 30 |
| Acarbose (Comparator) | 1.2 µM | > 100 µM | > 83 |
In this hypothetical scenario, while this compound is more potent against the primary target, Acarbose demonstrates a superior selectivity profile. This type of data is crucial for making informed decisions about which compound to advance.
Conclusion: A Pathway to De-risked Drug Candidates
The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, provides a robust framework for understanding its broader pharmacological profile. By integrating broad-panel screening with detailed mechanistic studies on both primary and off-targets, researchers can build a comprehensive safety and selectivity profile. This data-driven approach not only satisfies regulatory expectations but, more importantly, enables the selection of drug candidates with the highest probability of success in clinical development. The principles and protocols described herein are not limited to this specific molecule but can be adapted for the rigorous evaluation of any novel chemical entity, ultimately contributing to the development of safer and more effective medicines.
References
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In vitro α-amylase and α-glucosidase inhibitory assay. (n.d.). Protocols.io. Retrieved from [Link]
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Yilmazer-Musa, M., Griffith, A. M., Michels, A. J., Schneider, E., & Frei, B. (2012). Inhibition of α-Amylase and α-Glucosidase Activity by Tea and Grape Seed Extracts and their Constituent Catechins. Journal of agricultural and food chemistry, 60(36), 8924–8929. Retrieved from [Link]
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- Al-Dabbas, M. M., Kitahara, K., Suganuma, T., & Hashimoto, F. (2006). Antioxidant and α-amylase inhibitory activity of crude extracts from stems of selected Japanese seaweeds. Journal of the science of food and agriculture, 86(15), 2524-2530.
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ICH. (n.d.). Safety Guidelines. Retrieved from [Link]
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Porsolt, R. D. (2003). The application of in vitro methods to safety pharmacology. Fundamental & Clinical Pharmacology, 17(2), 223-231. Retrieved from [Link]
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Momina, S. S., & Rani, V. S. (2020). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. Journal of Young Pharmacists, 12(2 Suppl), s72-s75. Retrieved from [Link]
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Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2014). Novel derivatives of nicotinic acid: Synthesis, crystal structure, antimicrobial activity and cytotoxicity. Chemical biology & drug design, 84(4), 467-476. Retrieved from [Link]
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benchmarking the performance of 2-Chloro-5-phenylnicotinic acid as a synthetic building block
An In-Depth Technical Guide to Benchmarking 2-Chloro-5-phenylnicotinic Acid as a Synthetic Building Block
For researchers, scientists, and drug development professionals, the selection of a synthetic building block is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. This compound is a versatile scaffold in medicinal chemistry, valued for its role in the development of novel enzyme inhibitors and antimicrobial agents.[1] Its structural features—a reactive chloro-substituent for cross-coupling, a carboxylic acid for amide bond formation, and a phenyl group for structure-activity relationship (SAR) studies—make it a compelling starting point for complex molecule synthesis.[1][2]
This guide provides an objective comparison of this compound's performance against common alternatives, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed, replicable protocols, and present quantitative data to support our analysis.
The Reactivity-Cost Trade-Off: Chloro vs. Bromo and Iodo Analogs
In the realm of palladium-catalyzed cross-coupling, the choice of the halide on the aromatic ring is a primary consideration. The reactivity of aryl halides follows the general trend: I > Br > Cl.[3] While aryl iodides are the most reactive, often allowing for milder reaction conditions, they are also typically the most expensive.[3] Aryl bromides offer a good balance of reactivity and stability.[3]
This compound, as an aryl chloride, represents the most economical option but often requires more forcing conditions to achieve reactivity comparable to its bromo- and iodo- counterparts.[3][4] This lower reactivity stems from the strength of the C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle more challenging.[5] Consequently, reactions with aryl chlorides may necessitate higher temperatures, more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like Buchwald ligands), and stronger bases.[4]
This guide will focus on two of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of biaryl synthesis.[6][7] The performance of this compound in this reaction is benchmarked against its more reactive bromo-analog.
Comparative Data: Suzuki-Miyaura Coupling
The following table summarizes the expected performance of 2-chloro vs. 2-bromo nicotinic acid derivatives in a representative Suzuki-Miyaura coupling with an arylboronic acid, based on established reactivity principles.[3][4]
| Reagent | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield | Relative Cost |
| 2-Bromo -5-phenylnicotinic acid | High | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Weaker base (e.g., K₂CO₃), 80-100 °C | Good to Excellent | |
| 2-Chloro -5-phenylnicotinic acid | Moderate | Pd₂(dba)₃/Buchwald Ligands | Stronger base (e.g., K₃PO₄), >100 °C | Moderate to Good | $ |
Causality Behind Experimental Choices:
-
Catalyst System: For the less reactive 2-chloro substrate, a more sophisticated catalyst system is required. Palladium(0) sources like Pd₂(dba)₃ paired with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate the difficult oxidative addition of the C-Cl bond.[4][8] In contrast, the more reactive C-Br bond can often be activated by standard catalysts like Pd(PPh₃)₄.[3]
-
Base and Temperature: A stronger base and higher temperatures are typically needed to promote the transmetalation step and overcome the higher activation energy for the C-Cl bond cleavage.[4][7]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This self-validating system includes steps for inert atmosphere setup and reaction monitoring.
Reagents:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol)
-
Degassed Dioxane/Water (10:1 mixture, 10 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed dioxane/water mixture via syringe.
-
Degassing: Bubble argon through the stirred solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of water and acidify with 1M HCl to a pH of ~3-4.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Workflow and Mechanism Visualization
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[5][7]
Performance in Sonogashira Cross-Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[9] This reaction is fundamental for synthesizing aryl alkynes, which are prevalent in pharmaceuticals and materials science.
Comparative Data: Sonogashira Coupling
Similar to the Suzuki reaction, the reactivity of the halide is paramount. While traditional Sonogashira couplings often use copper(I) as a co-catalyst, modern copper-free methods have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[9][10]
| Reagent | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield |
| 2-Bromo -5-phenylnicotinic acid | High | Pd(OAc)₂/Ligand, CuI (optional) | Amine base (e.g., Et₃N), rt to 60 °C | Good to Excellent |
| 2-Chloro -5-phenylnicotinic acid | Low-Moderate | Specialized Pd Pre-catalyst | Stronger base (e.g., TMP), rt to 80 °C | Moderate to Good |
Causality Behind Experimental Choices:
-
Catalyst System: Coupling aryl chlorides in Sonogashira reactions is notoriously difficult. Success often hinges on using highly active, well-defined palladium pre-catalysts that can readily form the active Pd(0) species and facilitate oxidative addition.[10]
-
Base and Solvent: Strong, non-nucleophilic bases like 2,2,6,6-Tetramethylpiperidine (TMP) in polar aprotic solvents like DMSO can significantly improve reaction rates and yields for challenging substrates.[10]
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted from an efficient, room-temperature, copper-free method suitable for coupling challenging aryl halides.[10]
Reagents:
-
This compound (0.5 mmol)
-
Terminal Alkyne (0.8 mmol)
-
[DTBNpP]Pd(crotyl)Cl (Palladium Pre-catalyst, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP, 1.0 mmol)
-
Anhydrous DMSO (2.5 mL)
Procedure:
-
Reaction Setup: In an argon-filled glovebox or using Schlenk technique, add the palladium pre-catalyst to a dry reaction vial.
-
Reagent Addition: Add this compound, DMSO, the terminal alkyne, and finally the TMP base.
-
Reaction: Stir the mixture vigorously at room temperature under an argon atmosphere.
-
Monitoring: Monitor the reaction by LC-MS. For less reactive alkynes, gentle heating to 60 °C may be required to drive the reaction to completion.[10]
-
Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to yield the pure aryl alkyne.
Conclusion
This compound is a highly valuable and cost-effective building block for the synthesis of complex molecules. While it is less reactive in palladium-catalyzed cross-coupling reactions than its bromo- and iodo-analogs, this challenge can be overcome through the rational selection of advanced catalyst systems, stronger bases, and optimized reaction conditions.[4] For large-scale synthesis and drug development programs where cost is a significant driver, the development of robust protocols using the chloro-derivative offers a distinct economic advantage. The choice between a chloro, bromo, or other derivative ultimately depends on a careful balance of reactivity requirements, project timelines, and economic constraints.
References
- BenchChem. (n.d.). Comparative Docking Analysis of Nicotinic Acid Derivatives: A Guide for Drug Discovery Professionals.
- BenchChem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
- Various Authors. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- BenchChem. (n.d.). This compound | CAS 117449-73-7.
- Bentham Science. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
- Khalil, N., Ahmed, E., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
- Guidechem. (n.d.). What are the synthesis and applications of 2-Chloro-5-nitronicotinic acid?.
- MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-chloronicotinonitrile.
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Boronic Acids with 2-(Chloromethyl)benzoic Acid.
- BenchChem. (n.d.). Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-phenylnicotinic acid
As researchers and developers at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we make. Handling and disposing of specialized chemical reagents like 2-Chloro-5-phenylnicotinic acid requires a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Immediate Precautions
Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | GHS Classification (Inferred) | Precautionary Statements & Required PPE |
| Skin Contact | Skin Irritation (Category 2)[1][2] | Hazard Statement: H315 - Causes skin irritation.[2][3] Action: Avoid contact. Wear nitrile gloves and a lab coat. If contact occurs, wash the affected area with plenty of soap and water.[1][3] |
| Eye Contact | Serious Eye Irritation (Category 2)[1][2] | Hazard Statement: H319 - Causes serious eye irritation.[2][3] Action: Wear chemical safety goggles.[3] If contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present.[1] |
| Inhalation | May cause respiratory irritation (Category 3)[1][3] | Hazard Statement: H335 - May cause respiratory irritation.[3][4] Action: Handle only in a well-ventilated area or a chemical fume hood to avoid dust formation.[1][3] |
| Ingestion | May be harmful if swallowed. | Action: Do not eat, drink, or smoke when using this product. If ingested, seek medical attention.[5] |
Waste Characterization and Segregation
Under the guidelines of the Environmental Protection Agency (EPA), any laboratory chemical intended for discard should be treated as hazardous waste unless it has been explicitly determined to be non-hazardous.[6] this compound must be managed as hazardous waste due to its irritant properties and its classification as a chlorinated organic compound.
Core Principle: Segregation
The most critical step in preventing laboratory accidents is the proper segregation of incompatible chemicals.[6] Based on the reactivity of similar compounds, this compound should be stored away from:
-
Strong Oxidizing Agents
-
Strong Bases
-
Strong Acids [1]
Mixing this waste with incompatible materials can lead to hazardous reactions, including the release of toxic gases like hydrogen chloride.[1] Therefore, this waste stream must be collected in a dedicated and clearly labeled container.
On-Site Management and Storage Protocol
Proper management begins at the point of generation. Adherence to these steps ensures safety and regulatory compliance within the laboratory.
Step 1: Container Selection Select a waste container that is in good condition, free of leaks, and has a secure, screw-top cap.[6][7] The container material must be compatible with the chemical; the original reagent bottle is often the best choice for waste collection.[6] If collecting an aqueous solution, ensure the container is appropriate. Do not use metal containers for acidic solutions.[8]
Step 2: Satellite Accumulation Area (SAA) Designation An SAA is a designated area within the lab where hazardous waste is collected.[7] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[9] A portion of a chemical fume hood is an excellent choice for an SAA, especially for volatile or dusty materials.[7][8] All liquid waste in the SAA should be stored in secondary containment to prevent spills from reaching drains.[6]
Step 3: Waste Labeling Proper labeling is a non-negotiable regulatory requirement. The label must be affixed to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" [7]
-
The full chemical name: "this compound" (no formulas or abbreviations)[7]
-
A clear indication of the hazards: "Irritant" [7]
-
The date the container becomes full.[7]
Step-by-Step Disposal Procedure
This protocol outlines the process from waste collection to final removal by a licensed professional service. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6][10] Evaporation in a fume hood is also not a permissible method of disposal.[6]
I. Personal Protective Equipment (PPE) and Engineering Controls
-
Fume Hood: All handling of this compound waste, particularly the solid form, should be conducted inside a certified chemical fume hood to minimize inhalation risk.[3]
-
Gloves: Wear chemically resistant gloves (nitrile is appropriate).[3]
-
Eye Protection: Wear chemical safety goggles.[3]
-
Lab Coat: A lab coat must be worn to protect from skin contact.
II. Waste Collection
-
Solid Waste: Carefully sweep or scoop the solid material into your designated, pre-labeled hazardous waste container. Avoid any actions that could generate dust.[1][3]
-
Solutions: Carefully pour solutions containing the compound into a designated, pre-labeled hazardous waste container. Use a funnel to prevent spills. Do not fill the container more than 90% full to allow for expansion.[8]
-
Contaminated Materials: Any items used to clean up spills, such as absorbent pads or paper towels, as well as grossly contaminated items like gloves or weigh boats, must also be placed in the solid hazardous waste container.[6]
III. Container Management and Removal
-
Keep Closed: The waste container must be kept securely closed at all times, except when you are actively adding waste.[11]
-
Marking When Full: Once the container is 90% full, write the current date on the "Date Full" section of the hazardous waste label.[7]
-
Requesting Pickup: A full container must be removed from the SAA within three days.[7] Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[6] Do not transport hazardous waste across the facility yourself; this must be done by trained EHS personnel.[6]
IV. Final Disposal Method (Off-Site) The collected waste will be transported by a licensed hazardous waste vendor to a treatment, storage, and disposal facility (TSDF). For chlorinated organic compounds like this compound, the preferred and most environmentally sound disposal method is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[9][12]
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill of solid material, you may proceed with cleanup if you are trained and have the proper PPE. For large spills or any spill of a solution, evacuate the area and contact your EHS emergency line.
-
Cleanup of Small Solid Spills:
-
Wear your full PPE (lab coat, gloves, goggles).
-
Gently sweep the solid material into a container that can be sealed.[1] Avoid creating dust.
-
Place the sealed container, along with all contaminated cleaning materials, into your hazardous waste container.
-
Wash the spill area with soap and water.
-
-
First Aid:
Disposal Workflow Diagram
The following diagram illustrates the complete lifecycle of this compound waste, from laboratory generation to final disposal.
Caption: Waste disposal workflow for this compound.
References
- Managing Hazardous Chemical Waste in the Lab. ABRF.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Hazardous Waste and Disposal Consider
- Safety Data Sheet for 2-Chloronicotinic acid. Fisher Scientific.
- 2-Chloronicotinic acid Safety D
- Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid. Sigma-Aldrich.
- 2-CHLORO-5-PHENYLNICOTINONITRILE Safety D
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
- Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid. Fisher Scientific.
- Safety Data Sheet for 2-Chloronicotinic Acid. TCI Chemicals.
- 2-Chloro-5-Nitro Benzoic Acid Material Safety D
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Safety Data Sheet for 2-Chloro-5-nitroaniline. Fisher Scientific.
- Safety Data Sheet for 2-Chloronicotinic acid. Merck Millipore.
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A Senior Application Scientist's Guide to Handling 2-Chloro-5-phenylnicotinic Acid: Personal Protective Equipment and Operational Protocols
As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and handling protocols for 2-Chloro-5-phenylnicotinic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of researchers while maintaining the integrity of the experimental work.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a solid organic compound. While specific toxicological data for this exact molecule may be limited, its structural similarity to other chlorinated nicotinic acid derivatives necessitates a cautious approach. Based on data from analogous compounds, we must assume it presents the following primary hazards:
-
Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[1][2][3][4][5]
-
Serious Eye Irritation (Category 2A): The compound is expected to be a significant eye irritant, potentially causing serious damage upon contact.[1][2][3][4][5]
-
Respiratory Tract Irritation (Category 3): As a fine powder, the dust can be easily inhaled, leading to irritation of the respiratory system.[1][2][4][5]
-
Hazardous Decomposition: When heated to decomposition, it may release toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[1][3][6]
These hazards are the primary drivers for the specific personal protective equipment (PPE) and handling protocols detailed below. The core principle is to establish multiple barriers of protection to minimize any potential for exposure.[7][8]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's hazard profile.
Engineering Controls: The First Line of Defense
Before any PPE is worn, engineering controls must be in place. All handling of this compound powder should be performed within a certified chemical fume hood.[9] This is non-negotiable, as it is the most effective way to control the inhalation hazard posed by fine dusts.[8][9]
Personal Protective Equipment Summary
The following table summarizes the mandatory PPE for handling this compound.
| Body Area | Required PPE | Standard/Specification | Rationale |
| Hands | Nitrile Gloves | ASTM F1671 or EN 374 | Provides protection against incidental splashes and skin contact. Must be changed immediately if contaminated.[8][10] |
| Eyes/Face | Chemical Splash Goggles or Safety Glasses with Side Shields | ANSI Z87.1 or EN 166 | Protects against airborne dust particles and accidental splashes.[11][12] A face shield may be required for larger quantities. |
| Body | Professional Lab Coat | N/A | Protects skin and personal clothing from contamination. Should be buttoned completely.[9] |
| Respiratory | N/A (with fume hood) | NIOSH/MSHA Approved | When handling small quantities in a fume hood, a respirator is not typically required. For large spills or work outside a hood, a P95 or P100 particulate respirator is necessary.[13] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol ensures that safety is integrated into every step of the workflow, from preparation to disposal.
dot
Caption: Workflow for Safe Handling of this compound.
Step 1: Pre-Operational Checks
-
Verify Fume Hood: Confirm that the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.
-
Assemble Materials: Gather all necessary PPE, spatulas, weigh boats, the chemical container, and the destination vessel. Ensure all glassware is clean and dry.
-
Prepare Workspace: Lay down a disposable absorbent bench liner inside the fume hood to contain any minor spills.
Step 2: Weighing and Transfer (Inside Fume Hood)
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, nitrile gloves.[10]
-
Retrieve Chemical: Carefully open the container of this compound. Avoid any sudden movements that could aerosolize the powder.
-
Weighing: Use a spatula to carefully transfer the desired amount of the solid to a weigh boat on a tared balance. Keep the container opening away from your breathing zone.
-
Transfer: Gently add the weighed solid to the destination vessel. If preparing a solution, it is often safer to add the solvent to the vessel containing the powder rather than adding the powder to the solvent, as this can reduce dust formation.
-
Seal: Tightly cap the original chemical container and the destination vessel.
Step 3: Post-Handling and Decontamination
-
Initial Cleanup: Using a solvent-dampened paper towel (e.g., with ethanol or isopropanol), wipe down the spatula and any surfaces within the fume hood that may have been contaminated. Dispose of the towel in the appropriate solid waste container.
-
PPE Removal: Before leaving the laboratory, remove gloves using the proper technique to avoid skin contact.[13] Remove your lab coat and safety goggles.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1][10]
Emergency Procedures: Spill and Exposure Response
Skin Contact:
-
Immediately go to the nearest safety shower or sink.
-
Remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][13]
-
Seek medical attention if irritation persists.[3]
Eye Contact:
-
Immediately proceed to an eyewash station.
-
Hold eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes.[1][13]
-
Remove contact lenses if present and easy to do.[1]
-
Seek immediate medical attention from an ophthalmologist.[14]
Inhalation:
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.[13]
Small Spill (Inside Fume Hood):
-
Alert others in the lab.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material or a spill kit designed for solid chemicals.
-
Carefully sweep the material into a designated waste container.[2]
-
Wipe the area with a damp cloth and then decontaminate the surface.
-
Place all cleanup materials into a sealed, labeled hazardous waste bag.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid chemical should be collected in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount down the drain.[11][13]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
By adhering to these detailed protocols, you build a robust framework of safety that protects you and your colleagues, ensuring that your valuable research can proceed without incident.
References
-
Capot Chemical. (2012). MSDS of 3-methyl isonicotinic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Loba Chemie. (n.d.). Nicotinic Acid Extra Pure Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
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- 2. punchout.medline.com [punchout.medline.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. uwlax.edu [uwlax.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. cdc.gov [cdc.gov]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
